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Foundational

The Versatile Heterobifunctional Linker: A Technical Guide to 1-Azido-8-bromo-octane

An In-Depth Analysis for Advanced Research and Drug Development In the landscape of modern chemical biology and therapeutic development, the ability to selectively and efficiently connect molecular entities is paramount....

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Advanced Research and Drug Development

In the landscape of modern chemical biology and therapeutic development, the ability to selectively and efficiently connect molecular entities is paramount. Bifunctional linkers are the architectural cornerstones of complex molecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these, 1-Azido-8-bromo-octane has emerged as a particularly valuable tool, offering a strategic balance of stability, reactivity, and structural flexibility. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectroscopic Profile

1-Azido-8-bromo-octane is a linear eight-carbon chain functionalized with an azide group at one terminus and a bromine atom at the other. This "heterobifunctional" nature is the key to its utility, allowing for controlled, stepwise reactions.[1]

Physicochemical Properties

Precise experimental data for 1-Azido-8-bromo-octane is not widely published, as it is typically synthesized and used directly as an intermediate. However, its properties can be reliably extrapolated from its precursors and analogous structures.[2][3] The table below summarizes its key identifiers and estimated physical properties.

PropertyValueSource/Comment
IUPAC Name 1-Azido-8-bromooctane-
CAS Number 133497-22-0[1][3][4]
Molecular Formula C₈H₁₆BrN₃[1][3][4]
Molecular Weight 234.14 g/mol [1][3][4]
Appearance Colorless to pale yellow liquid (Expected)Based on similar alkyl azides/bromides
Boiling Point > 270 °C (Decomposes)Higher than 1,8-dibromooctane; azides can be thermally unstable
Density ~1.2 g/mLEstimated to be between that of 1,8-dibromooctane (~1.48 g/mL) and 1-azidooctane (~0.84 g/mL)
Solubility Soluble in organic solvents (DMF, DMSO, CH₂Cl₂, Ether, Ethyl Acetate); Insoluble in water.Typical for non-polar alkyl halides/azides
Spectroscopic Signature for Structural Verification

Confirmation of the successful synthesis of 1-Azido-8-bromo-octane relies on a combination of spectroscopic methods. While a definitive public spectrum is not available, the expected spectral features are highly predictable.

  • Infrared (IR) Spectroscopy: The most prominent and diagnostic signal is the strong, sharp absorption band from the asymmetric stretch of the azide (N₃) group, which appears reliably in the region of 2100-2090 cm⁻¹ .[5] The presence of this peak is a clear indicator of successful azide incorporation. Other expected peaks include C-H stretching vibrations around 2930 and 2855 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear map of the alkyl chain. The two most important signals are the triplets corresponding to the methylene groups adjacent to the electron-withdrawing bromine and azide groups.

    • -CH₂Br: Expected as a triplet at approximately δ 3.41 ppm .[2]

    • -CH₂N₃: Expected as a triplet at approximately δ 3.26 ppm .

    • Internal -CH₂- groups: A series of overlapping multiplets between δ 1.2 and 1.9 ppm .

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum complements the ¹H NMR data for unambiguous structural confirmation.

    • -CH₂N₃: Expected around δ 51.5 ppm .

    • -CH₂Br: Expected around δ 34.0 ppm .

    • Internal -CH₂- carbons: A series of peaks between δ 26 and 33 ppm .

Synthesis and Purification: A Controlled Approach

The synthesis of 1-Azido-8-bromo-octane is most commonly achieved via a nucleophilic substitution reaction on 1,8-dibromooctane using an azide salt. The critical challenge in this synthesis is controlling the stoichiometry to favor the mono-substitution product over the formation of the undesired 1,8-diazidooctane byproduct.

Causality Behind Experimental Choices:
  • Reactant Ratio: Using a slight excess or a 1:1 molar ratio of sodium azide to 1,8-dibromooctane is crucial. A large excess of sodium azide would significantly increase the probability of a second substitution reaction, leading to the diazide byproduct.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is the solvent of choice. DMF effectively solvates the sodium cation but poorly solvates the azide anion (N₃⁻), rendering the azide "naked" and highly nucleophilic, thus promoting the Sₙ2 reaction.[5]

  • Temperature: Moderate heating (e.g., 60-70 °C) provides sufficient energy to overcome the activation barrier without promoting significant decomposition of the azide product.[5]

  • Purification: The polarity difference between the starting material (1,8-dibromooctane), the desired product (1-Azido-8-bromo-octane), and the byproduct (1,8-diazidooctane) allows for effective separation by silica gel column chromatography.

Detailed Experimental Protocol: Synthesis of 1-Azido-8-bromo-octane
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,8-dibromooctane (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Azide Addition: To this solution, add sodium azide (NaN₃) (1.0 to 1.1 eq). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.[6][7]

  • Heating: Heat the reaction mixture to 60-70 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), observing the consumption of the starting material and the appearance of new spots corresponding to the mono- and di-substituted products. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a significant volume of water.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash successively with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). The product, 1-Azido-8-bromo-octane, is less polar than the diazide byproduct but more polar than the starting dibromide.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction Conditions cluster_workup Work-up & Isolation cluster_purification Purification Dibromooctane 1,8-Dibromooctane (1.0 eq) Heat Heat to 60-70 °C Dibromooctane->Heat SodiumAzide Sodium Azide (1.0-1.1 eq) SodiumAzide->Heat DMF DMF (Solvent) DMF->Heat Setup Round-bottom flask, Stirrer, Condenser Stir Stir for 12-24h Heat->Stir TLC Monitor by TLC Stir->TLC Quench Quench with Water TLC->Quench Reaction Complete Extract Extract with Ether/EtOAc Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Column Silica Gel Column Chromatography Dry->Column Product Pure 1-Azido-8-bromo-octane Column->Product Reactivity_Diagram cluster_azide Azide Reactivity (Click Chemistry) cluster_bromide Bromide Reactivity (Sₙ2) Molecule 1-Azido-8-bromo-octane (N₃-(CH₂)₈-Br) Triazole Triazole Product Molecule->Triazole Azide end reacts SN2_Product Substitution Product Molecule->SN2_Product Bromide end reacts Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Triazole CuAAC Cu(I) Catalyst (CuSO₄/Na-Ascorbate) Nucleophile Nucleophile (e.g., R-SH, R-NH₂) Nucleophile->SN2_Product

Caption: Orthogonal reactivity of 1-Azido-8-bromo-octane.
Applications in Drug Development

The primary application of 1-Azido-8-bromo-octane is as a heterobifunctional linker in the construction of Antibody-Drug Conjugates (ADCs) . [2][8]

  • Step 1 (Payload Attachment): A cytotoxic drug molecule containing an alkyne handle can be "clicked" onto the azide terminus of 1-Azido-8-bromo-octane.

  • Step 2 (Antibody Conjugation): The resulting drug-linker construct, which now has a reactive bromide handle, can be conjugated to a monoclonal antibody, typically by reacting with the thiol group of a cysteine residue on the antibody.

This orthogonal approach allows for the pre-fabrication of the linker-payload component, which can then be attached to the antibody in a separate, controlled step, improving the homogeneity and consistency of the final ADC product.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. 1-Azido-8-bromo-octane possesses hazards associated with both of its functional groups.

  • Azide Hazard: Organic azides are potentially explosive and can be sensitive to heat, shock, and friction. While long-chain alkyl azides like this compound are generally more stable than smaller, more nitrogen-rich azides, they should always be handled with care. Avoid heating to high temperatures, and do not use metal spatulas for transfer. [9]* Alkyl Halide Hazard: Alkyl bromides are alkylating agents and should be considered toxic and irritants. They can be harmful if inhaled, swallowed, or absorbed through the skin. [10]* Sodium Azide (Precursor) Hazard: Sodium azide is acutely toxic and can be fatal if swallowed or inhaled. It also reacts with acids to produce highly toxic and explosive hydrazoic acid gas (HN₃). [6][7][11] Mandatory Safety Precautions:

  • Engineering Controls: Always handle 1-Azido-8-bromo-octane and its precursors in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [12]* Storage: Store in a cool, dark, and well-ventilated area, away from heat, sparks, and incompatible materials such as strong acids and oxidizing agents.

  • Disposal: All waste containing azides must be treated as hazardous waste and disposed of according to institutional and local regulations. Never pour azide-containing waste down the drain, as it can react with lead or copper pipes to form explosive heavy metal azides. [9]

Conclusion

1-Azido-8-bromo-octane stands as a testament to the power of rational molecular design in advancing chemical and biological sciences. Its orthogonal reactive handles provide a reliable and versatile platform for the construction of complex, multi-component systems. For professionals in drug development, understanding the synthesis, reactivity, and safe handling of this linker is essential for harnessing its full potential in creating the next generation of targeted therapeutics. By following the principles and protocols outlined in this guide, researchers can confidently integrate this powerful tool into their synthetic and bioconjugation workflows.

References

  • Google. (2026).
  • PubChem. (n.d.). 1-Bromooctane. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Chemical Properties of Octane, 1-bromo- (CAS 111-83-1). [Link]

  • RSC Publishing. (2022). Readily accessible azido-alkyne-functionalized monomers for the synthesis of cyclodextrin analogues using click chemistry. [Link]

  • MDPI. (2019). Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. [Link]

  • MDPI. (2025). Synthesis of an Azido-Substituted 8-Membered Ring Laddersiloxane and Its Application in Catalysis. [Link]

  • PMC. (n.d.). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. National Center for Biotechnology Information. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide. [Link]

  • PMC. (n.d.). Protocol for the synthesis of N-Alkyl bromomaleimide linkers. National Center for Biotechnology Information. [Link]

  • PMC. (n.d.). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. National Center for Biotechnology Information. [Link]

  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Sodium azide. [Link]

  • NIST. (n.d.). Octane, 1-azido-. National Institute of Standards and Technology. [Link]

  • ResearchGate. (n.d.). Bifunctional “click” linkers. [Link]

  • MDPI. (2023). Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of α-bromo- and α-azidoketones from olefins using catalytic oxidation with in situ-generated modified IBX as the key reaction. [Link]

  • Organic Chemistry Portal. (n.d.). α-Azidoketone or acid synthesis by azidation. [Link]

  • Alkali Metals. (2010). Sodium azide. [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]

  • PubChem. (n.d.). 8-Bromooct-1-ene. National Center for Biotechnology Information. [Link]

Sources

Exploratory

1-Azido-8-bromo-octane: Comprehensive Synthesis, Desymmetrization, and Purification Protocol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary 1-Azido-8-bromo-octane is a highly versat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

1-Azido-8-bromo-octane is a highly versatile, heterobifunctional aliphatic linker utilized extensively in modern drug discovery. It serves as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) [1][1], macrocyclic antimicrobial agents [2][2], and acid-sensitive lipid nanoparticles for nucleic acid delivery [3][3]. The molecule features two orthogonal reactive handles: a primary bromide for classical SN2 alkylation, and an aliphatic azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

The primary synthetic challenge lies in the statistical mono-desymmetrization of the symmetrical precursor, 1,8-dibromooctane. This guide details a self-validating protocol for the monoazidation of 1,8-dibromooctane, prioritizing kinetic control, safety, and high-fidelity chromatographic purification.

Mechanistic Rationale & Reaction Design

The synthesis relies on a bimolecular nucleophilic substitution (SN2) where the azide anion (N3⁻) displaces a primary bromide. Because both ends of 1,8-dibromooctane are chemically equivalent, the reaction is governed by statistical probability.

  • Kinetic Control via Stoichiometry: To suppress the formation of the over-reacted 1,8-diazidooctane byproduct, the reaction must be run under pseudo-first-order conditions. By employing a significant molar excess (typically 3.0 to 5.0 equivalents) of 1,8-dibromooctane, the probability of an azide anion encountering a mono-azide intermediate is drastically reduced.

  • Solvent Causality: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the azide anion, leaving it "naked" and highly nucleophilic. This allows the reaction to proceed efficiently at moderate temperatures (60 °C)[3].

G SM 1,8-Dibromooctane (3-5 eq) Rxn SN2 Substitution DMF, 60°C SM->Rxn Reagent NaN3 (1 eq) Reagent->Rxn Target 1-Azido-8-bromooctane (Mono-azide) Rxn->Target Major Pathway Byprod 1,8-Diazidooctane (Di-azide) Rxn->Byprod Minor Pathway

Reaction pathway for the statistical monoazidation of 1,8-dibromooctane.

Safety & Trustworthiness: Azide Handling Protocols

Sodium azide (NaN3) is acutely toxic and poses severe explosive hazards if mishandled. A self-validating protocol must integrate safety directly into the chemical workflow:

  • Avoidance of Halogenated Solvents: NaN3 can react with dichloromethane (DCM) or chloroform to form diazidomethane, a highly explosive compound. While DCM is sometimes cited in legacy workups, this protocol mandates the use of Ethyl Acetate (EtOAc) for all liquid-liquid extractions to eliminate this risk.

  • Mandatory Quenching: Unreacted NaN3 in the aqueous waste must be chemically neutralized. Acidify the aqueous layer with dilute H2SO4 in a well-ventilated fume hood, then add an aqueous solution of sodium nitrite (NaNO2) dropwise. The reaction generates harmless N2 and NO gas. Quenching is complete when gas evolution ceases and the solution tests positive for excess nitrite (via starch-iodide paper).

Step-by-Step Experimental Protocol

Reagents Required:

  • 1,8-Dibromooctane (3.0 equivalents)

  • Sodium Azide (NaN3) (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc) and Deionized Water (for workup)

Reaction Assembly:

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 1,8-dibromooctane (e.g., 45.0 mmol).

  • Solvent Addition: Dissolve the dibromide in anhydrous DMF (0.5 M relative to NaN3).

  • Nucleophile Addition: Add sodium azide (15.0 mmol) in a single portion. Causality: Adding the limiting reagent to the excess electrophile ensures the local concentration of azide remains low, favoring mono-substitution.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C under an inert nitrogen atmosphere for 5 to 16 hours[3]. Monitor via TLC or GC-MS.

Workup Procedure:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with deionized water (3x the volume of DMF) to crash out the organic components.

  • Extract the aqueous phase with EtOAc (3 × 50 mL).

  • Wash the combined organic layers with water (2 × 50 mL) and brine (1 × 50 mL) to remove residual DMF.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Downstream Processing & Purification

As documented in polyamine and macrocycle synthesis literature, the purification of 1-azido-8-bromooctane is notoriously difficult due to the near-identical polarities of the product and the starting material [2][2].

Chromatographic Strategy:

  • Stationary Phase: Fine silica gel (230-400 mesh).

  • Mobile Phase: Strictly isocratic elution using 100% Hexanes or Petroleum Ether. The introduction of even 1% EtOAc will cause the starting material and product to co-elute.

  • Execution: Load the crude oil onto the column. The unreacted 1,8-dibromooctane will elute first, closely followed by the 1-azido-8-bromooctane. The 1,8-diazidooctane byproduct is significantly more polar and will remain on the column under these conditions.

G Crude Crude Reaction Mixture (SM + Mono + Di) LLE Liquid-Liquid Extraction (H2O / EtOAc) Crude->LLE Org Organic Phase (Washed with Brine) LLE->Org Flash Silica Gel Chromatography (Isocratic Hexane) Org->Flash Pure Pure 1-Azido-8-bromooctane (>95% Purity) Flash->Pure Careful Fractionation

Downstream processing and chromatographic purification workflow.

Quantitative Data: Stoichiometry vs. Yield Optimization

To validate the necessity of the excess reagent, the following table summarizes the expected statistical distribution and empirical yields based on the stoichiometric ratio of electrophile to nucleophile.

Equivalents of 1,8-DibromooctaneEquivalents of NaN3SolventTemp (°C)Mono-azide Yield (%)Di-azide Yield (%)
1.01.0DMF60~35 - 40%~30 - 35%
3.01.0DMF60~65 - 70%< 10%
5.01.0DMF60> 80%< 5%

*Yields are calculated based on the limiting reagent (NaN3). The excess 1,8-dibromooctane is recovered during chromatography and can be recycled.

Analytical Characterization & In-Process Quality Control

To ensure a self-validating system, the synthesized material must be rigorously characterized:

  • Infrared (IR) Spectroscopy (IPQC): The most rapid and reliable method to confirm the presence of the product is FT-IR. Look for a strong, sharp asymmetric stretching band at ~2095 cm⁻¹ , which is highly characteristic of an aliphatic azide.

  • ¹H NMR (400 MHz, CDCl₃):

    • The methylene protons adjacent to the bromide (-CH₂ -Br) will appear as a triplet at roughly 3.40 ppm .

    • The methylene protons adjacent to the azide (-CH₂ -N₃) will appear as a distinct triplet at roughly 3.25 ppm .

    • Integration of these two peaks should be exactly 1:1. Any deviation indicates contamination with the starting material or the di-azide byproduct.

References

  • PROTAC-Mediated Degradation of TAF1 Induces Apoptosis in AML Cells and Inhibits Tumor Growth In Vivo Source: AACR Journals URL
  • A gram-scale synthesis of a macrocyclic amidinourea with strong antifungal activity through a Fukuyama tri-protected polyamine Source: Arkivoc URL
  • Acid-Sensitive Surfactants Enhance the Delivery of Nucleic Acids Source: Innovative Genomics Institute / UC Berkeley URL

Sources

Foundational

1-Azido-8-bromo-octane CAS number 133497-22-0

An In-depth Technical Guide to 1-Azido-8-bromo-octane (CAS: 133497-22-0): A Heterobifunctional Linker for Advanced Bioconjugation Executive Summary 1-Azido-8-bromo-octane is a versatile heterobifunctional crosslinker tha...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Azido-8-bromo-octane (CAS: 133497-22-0): A Heterobifunctional Linker for Advanced Bioconjugation

Executive Summary

1-Azido-8-bromo-octane is a versatile heterobifunctional crosslinker that has emerged as a critical tool for researchers, chemists, and drug development professionals. Its linear eight-carbon scaffold is functionalized with two distinct reactive groups: a terminal azide and a terminal bromide. This orthogonal reactivity allows for the sequential and controlled conjugation of different molecular entities, making it an invaluable component in the construction of complex biomolecular architectures, particularly in the field of antibody-drug conjugates (ADCs) and surface immobilization. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an exploration of its dual reactivity, and practical workflows for its application in advanced bioconjugation strategies.

The Strategic Importance of Heterobifunctional Linkers

In the realm of drug development and diagnostics, the ability to covalently link different molecular components with precision is paramount. Antibody-drug conjugates (ADCs), for example, are a revolutionary class of cancer therapeutics that consist of a monoclonal antibody linked to a cytotoxic payload.[1] The linker's role is not merely to connect these two parts but to ensure the stability of the conjugate in circulation and the efficient release of the payload within the target cell.[1][2]

Heterobifunctional linkers, such as 1-Azido-8-bromo-octane, are molecules that possess two different reactive functional groups.[3] This design allows for a stepwise conjugation strategy, where one part of the linker reacts with the first molecule, and after purification, the second, unreacted functional group is used to attach the second molecule. This control prevents the formation of undesirable homodimers and ensures a well-defined final product, a critical requirement for therapeutic applications.[4]

Physicochemical and Spectroscopic Profile

1-Azido-8-bromo-octane is a linear alkyl chain featuring an azide group at one terminus and a bromine atom at the other. These groups bestow upon the molecule its characteristic reactivity and are readily identifiable through standard analytical techniques.

Core Properties

The fundamental properties of 1-Azido-8-bromo-octane are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 133497-22-0[5][6][7]
Molecular Formula C₈H₁₆BrN₃[5][6]
Molecular Weight 234.14 g/mol [5][6][7]
IUPAC Name 1-azido-8-bromooctane[6]
Canonical SMILES BrCCCCCCCCN=N#N[5]
Purity Typically ≥95%[6]
Appearance Expected to be a colorless to yellow liquidN/A
Storage Store in freezer (-20°C), under inert atmosphere, and protected from light.[8]
Predicted Spectroscopic Data

While specific spectra for this compound are not publicly available, its structure allows for reliable prediction of key spectroscopic signals based on data from analogous compounds like 1-bromooctane and various alkyl azides.[9][10]

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR CH₂Br~3.41 ppm (triplet)The electron-withdrawing bromine atom deshields adjacent protons.
CH₂N₃~3.25 ppm (triplet)The azide group also deshields adjacent protons, similar to other 1-azidoalkanes.[10]
(CH₂)₆~1.2-1.9 ppm (multiplets)Protons of the inner methylene groups of the alkyl chain.
¹³C NMR C-Br~34 ppmThe carbon attached to bromine is significantly deshielded.[11]
C-N₃~51 ppmThe carbon attached to the azide group shows a characteristic downfield shift.[10]
(CH₂)₆~22-33 ppmCarbons of the inner methylene groups.[11]
FT-IR Azide (N₃) Stretch~2100 cm⁻¹ (strong, sharp)This is a highly characteristic and strong absorption for the azide functional group.[12]
C-H Stretch2850-2960 cm⁻¹Typical aliphatic C-H stretching vibrations.
C-Br Stretch500-600 cm⁻¹Carbon-bromine stretching vibrations appear in the fingerprint region.

Synthesis and Purification Protocol

The synthesis of 1-Azido-8-bromo-octane is readily achieved from a commercially available precursor, 1,8-dibromooctane, via a bimolecular nucleophilic substitution (Sₙ2) reaction.[12] The selective monosubstitution is controlled by stoichiometry.

Reaction Mechanism: Sₙ2 Substitution

The reaction proceeds via a classic Sₙ2 mechanism where the azide anion (N₃⁻), a potent nucleophile, attacks one of the electrophilic primary carbons of 1,8-dibromooctane, displacing a bromide ion as the leaving group.[12] Using a polar aprotic solvent like DMF enhances the nucleophilicity of the azide ion by solvating the counter-ion (Na⁺) while leaving the azide anion relatively "naked" and reactive.[12]

G cluster_reactants Reactants cluster_products Products 1,8-Dibromooctane Br-(CH₂)₈-Br Product N₃-(CH₂)₈-Br 1,8-Dibromooctane->Product DMF, 60-70°C Sodium Azide Na⁺N₃⁻ Sodium Azide->Product Byproduct NaBr

Caption: Synthesis of 1-Azido-8-bromo-octane from 1,8-dibromooctane.

Step-by-Step Experimental Protocol
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,8-dibromooctane (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Azide : Add sodium azide (NaN₃, 0.95 equivalents) to the solution.

    • Scientist's Note: Using a slight sub-stoichiometric amount of sodium azide minimizes the formation of the undesired diazide byproduct (1,8-diazidooctane). The reaction progress can be monitored by TLC or GC-MS to ensure monosubstitution.

  • Reaction Conditions : Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours.[12]

  • Work-up : After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with diethyl ether or ethyl acetate.

  • Washing : Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 1-Azido-8-bromo-octane.

The Core of Utility: Orthogonal Reactivity

The power of 1-Azido-8-bromo-octane lies in the differential reactivity of its two terminal groups, allowing for selective, stepwise reactions.

G cluster_azide Azide Terminus Reactivity cluster_bromo Bromo Terminus Reactivity Linker 1-Azido-8-bromo-octane N₃-(CH₂)₈-Br CuAAC Cu(I)-Catalyzed 'Click' Chemistry (CuAAC) Linker:head->CuAAC Reacts with terminal alkyne SPAAC Strain-Promoted 'Click' Chemistry (SPAAC) Linker:head->SPAAC Reacts with cyclooctyne SN2 Nucleophilic Substitution (Sₙ2) Linker:head->SN2 Reacts with nucleophile Alkyne Molecule A (with Alkyne) CuAAC->Alkyne SPAAC->Alkyne Nucleophile Molecule B (with Nucleophile, e.g., -SH, -NH₂, -OH) SN2->Nucleophile

Caption: Orthogonal reactivity of 1-Azido-8-bromo-octane.

The Azide Terminus: Gateway to Click Chemistry

The azide group is prized for its bioorthogonality; it is stable in biological systems and does not react with endogenous functional groups.[13] Its reactivity is specifically unleashed in the presence of an alkyne partner through "click chemistry".[14]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction is exceptionally efficient and high-yielding, forming a stable 1,4-disubstituted triazole linkage.[14][15] It requires a copper(I) catalyst, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[15] While highly effective, the potential cytotoxicity of copper can be a concern for in vivo applications.[4][16]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the need for a cytotoxic metal catalyst, SPAAC utilizes a strained cyclooctyne (e.g., DBCO or BCN).[17][18] The ring strain of the alkyne allows the cycloaddition to proceed rapidly at physiological temperatures and pH without any catalyst, making it ideal for live-cell labeling and the conjugation of sensitive biomolecules.[18][19]

The Bromo Terminus: A Handle for Nucleophilic Attachment

The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. It serves as a reliable anchor point for attaching the linker to molecules bearing a strong nucleophile.[12] Common nucleophilic partners include:

  • Thiols (-SH) : The sulfhydryl group of cysteine residues in proteins is a common target for alkylation.

  • Amines (-NH₂) : Primary and secondary amines, such as those on lysine residues or modified surfaces, can displace the bromide.

  • Hydroxyls (-OH) : Alcohols and phenols can be converted to their more nucleophilic alkoxide/phenoxide forms with a base to react with the alkyl bromide, forming a stable ether linkage.

Application Workflow: Site-Specific Protein Conjugation

This section details a representative workflow for conjugating an alkyne-modified payload (Molecule A) to a specific cysteine residue on a protein (Molecule B) using 1-Azido-8-bromo-octane as the linker. This two-step process leverages the linker's orthogonal reactivity.

G Start Start: Protein with Thiol (-SH) + 1-Azido-8-bromo-octane Step1 Step 1: Sₙ2 Reaction (Alkylation of Thiol) - pH 7.5-8.5 - Room Temperature Start->Step1 Intermediate Intermediate Product: Protein-S-(CH₂)₈-N₃ Step1->Intermediate Purify1 Purification: (e.g., Size Exclusion Chromatography) Remove excess linker Intermediate->Purify1 Step2_Input Add Alkyne-Payload + SPAAC Reagent (e.g., DBCO) Purify1->Step2_Input Step2 Step 2: SPAAC Reaction (Strain-Promoted Click) - Physiological pH - Room Temperature Step2_Input->Step2 Final_Product Final Conjugate: Protein-S-Linker-Triazole-Payload Step2->Final_Product Purify2 Final Purification & Analysis (SEC, SDS-PAGE, Mass Spec) Final_Product->Purify2

Caption: Workflow for two-step protein-payload conjugation.

Protocol: Step 1 - Protein Alkylation (Bromo-Terminus Reaction)
  • Protein Preparation : Prepare the protein containing a free cysteine residue in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5). If necessary, reduce any disulfide bonds with a mild reducing agent like TCEP and subsequently remove it.

  • Linker Addition : Dissolve 1-Azido-8-bromo-octane in a minimal amount of a water-miscible organic solvent (e.g., DMSO). Add a 10- to 20-fold molar excess of the linker solution to the protein solution.

  • Incubation : Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification : Remove the excess unreacted linker using size-exclusion chromatography (SEC) or dialysis.

  • Characterization : Confirm the successful modification of the protein with the azido-linker using mass spectrometry (MALDI-TOF or ESI-MS). An increase in mass corresponding to the linker (C₈H₁₆N₃, 154.14 Da) should be observed.

Protocol: Step 2 - Payload Conjugation (Azide-Terminus Reaction)
  • Payload Preparation : Prepare the alkyne-functionalized payload. For this protocol, we will assume a payload modified with a DBCO group for a SPAAC reaction.

  • Conjugation : To the purified azide-functionalized protein from Step 1, add a 1.5- to 3-fold molar excess of the DBCO-payload.

  • Incubation : Allow the SPAAC reaction to proceed at room temperature for 1-2 hours.[18] The reaction is typically complete within this timeframe.

  • Final Purification : Purify the final protein-payload conjugate to remove any unreacted payload using SEC.

  • Final Analysis : Analyze the final product for purity, identity, and conjugation efficiency using SDS-PAGE (which will show a band shift), UV-Vis spectroscopy (if the payload is a chromophore), and mass spectrometry.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The handling of 1-Azido-8-bromo-octane requires adherence to standard safety protocols for handling alkyl halides and azides.

  • General Handling : Handle in a well-ventilated chemical fume hood.[20] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21] Avoid contact with skin and eyes.[20]

  • Azide Hazard : Organic azides can be energetic and potentially explosive, especially upon heating or in contact with certain metals.[12] While the long alkyl chain in this molecule mitigates this risk compared to smaller azides, it should always be treated with caution. Avoid strong acids, which can form the highly toxic and explosive hydrazoic acid (HN₃).

  • Alkyl Bromide Hazard : 1-Bromooctane, a related compound, is classified as a combustible liquid and may be harmful if swallowed.[22] It is also an irritant to the skin and eyes.[21]

  • Storage : For long-term stability, it is recommended to store 1-Azido-8-bromo-octane in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C.[8] Protect from light and heat sources.

Conclusion

1-Azido-8-bromo-octane stands as a powerful and enabling tool in chemical biology and drug development. Its well-defined structure, featuring two orthogonally reactive ends, provides chemists with a reliable platform for the precise assembly of complex molecular constructs. The ability to perform sequential Sₙ2 and click chemistry reactions allows for the creation of well-defined bioconjugates, from fluorescently labeled proteins for imaging to highly potent antibody-drug conjugates for targeted therapy. By understanding its properties, synthesis, and reactivity, researchers can confidently integrate this linker into their workflows to advance the frontiers of science and medicine.

References

  • Guidechem. (n.d.). 1-Azido-8-bromo-octane 133497-22-0 wiki.
  • Advanced ChemBlocks. (2026, March 7). 1-Azido-8-bromo-octane 95%.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reaction of 1-Bromooctane with Sodium Azide.
  • Aaron Chemicals. (n.d.). 133497-22-0 | MFCD29087247 | 1-Azido-8-bromooctane.
  • Xiao, D., et al. (n.d.).
  • Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
  • Fisher Scientific. (2014, March 6). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, October 15). SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). 133497-22-0|1-Azido-8-bromooctane.
  • Benchchem. (n.d.). The Bifunctional Nature of 1-Azido-2-bromoethane: A Versatile Building Block in Chemical Synthesis and Drug Discovery.
  • TCI Chemicals. (2023, March 4). SAFETY DATA SHEET.
  • Plass, T., et al. (n.d.). Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. In Methods in Molecular Biology.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Benchchem. (n.d.). The Azido Acid in Bioconjugation: An In-Depth Technical Guide.
  • Scigine. (2020, September 15).
  • Benchchem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 1-Bromooctane.
  • ECHEMI. (n.d.). 1-Bromooctane SDS, 111-83-1 Safety Data Sheets.
  • Kovač, A., et al. (2025, December 2). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI.
  • Wang, Y., et al. (2024, April 15).
  • Benchchem. (n.d.). Applications of 8-Bromo-1-octanol in Polymer Chemistry: Application Notes and Protocols.
  • McKay, C. S., & Finn, M. G. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.
  • Warren, J. D., et al. (n.d.). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging. PMC.
  • BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
  • Veerakumar, P., et al. (n.d.). Highly dispersed silica supported nanocopper as efficient heterogeneous catalyst: Application in the synthesis of 1,2,3-triazoles and thioethers. Royal Society of Chemistry.
  • ChemicalBook. (n.d.). 1-Bromooctane(111-83-1) 13C NMR spectrum.

Sources

Exploratory

1-Azido-8-bromo-octane: A Definitive Guide to Bifunctional Linker Architecture and Bioconjugation Workflows

Executive Summary In the rapidly evolving fields of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and precision bioconjugation, the selection of an optimal linker is as critical as the pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and precision bioconjugation, the selection of an optimal linker is as critical as the pharmacophores it connects. 1-Azido-8-bromo-octane (CAS: 133497-22-0) has emerged as a highly versatile, bifunctional aliphatic linker[1]. Featuring an eight-carbon hydrophobic spacer flanked by orthogonal reactive groups—a nucleophile-susceptible bromide and a click-ready azide—this molecule enables highly controlled, step-wise conjugation strategies.

This technical guide deconstructs the structural logic, mechanistic pathways, and self-validating experimental protocols required to deploy 1-azido-8-bromo-octane effectively in advanced drug development and chemical biology.

Chemical Architecture & Physicochemical Profile

The utility of 1-azido-8-bromo-octane lies in its asymmetric reactivity. The molecule is engineered to prevent cross-reactivity during complex synthetic workflows, allowing researchers to perform sequential ligations without the need for cumbersome protecting groups.

Structural Logic
  • The Octyl Spacer ( C8​ ): An eight-carbon aliphatic chain provides a highly flexible, hydrophobic bridge. This specific length is a "Goldilocks" dimension—long enough to prevent steric clashing between conjugated biomolecules (e.g., a fluorophore and a protein), yet short enough to maintain the favorable entropy required for PROTAC ternary complex formation[2].

  • The Bromide Terminus ( −Br ): Bromide serves as an excellent leaving group for Bimolecular Nucleophilic Substitution ( SN​2 ). It is significantly more reactive than chloride, yet more stable against premature elimination (E2) or light degradation than iodide.

  • The Azide Terminus ( −N3​ ): The azide group is biologically inert (bioorthogonal) and remains completely stable under the harsh basic or thermal conditions typically used for SN​2 alkylations[3].

Quantitative Data Summary

Table 1: Physicochemical properties of 1-Azido-8-bromo-octane[1],[4].

PropertyValue
IUPAC Name 1-azido-8-bromooctane
CAS Number 133497-22-0
Molecular Formula C8​H16​BrN3​
Molecular Weight 234.14 g/mol
SMILES String BrCCCCCCCCN=[N+]=[N-]
Topological Polar Surface Area 14.4 Ų
Storage Conditions -20°C, inert atmosphere, dark

Mechanistic Pathways: The Bifunctional Advantage

The standard workflow for utilizing 1-azido-8-bromo-octane relies on a two-step orthogonal conjugation pathway.

  • Primary Conjugation ( SN​2 Alkylation): A target nucleophile (such as a primary/secondary amine, phenol, or thiol on a small-molecule ligand) attacks the electrophilic carbon adjacent to the bromide. The bromide is displaced, covalently attaching the octyl-azide tail to the target[5].

  • Secondary Conjugation (Click Chemistry): The newly formed azide-tagged intermediate is reacted with an alkyne-functionalized partner via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This forms a highly stable 1,4-disubstituted 1,2,3-triazole linkage[6].

G N1 Target Nucleophile (e.g., Amine/Phenol) R1 SN2 Reaction (Base, Heat) N1->R1 N2 1-Azido-8-bromooctane N2->R1 N3 Azide-Tagged Intermediate R1->N3 -HBr R2 CuAAC 'Click' (CuSO4, Ascorbate) N3->R2 N4 Alkyne-Functionalized Ligand N4->R2 N5 Final Conjugate (1,4-Triazole) R2->N5

Workflow of bifunctional conjugation using 1-Azido-8-bromooctane via SN2 and CuAAC.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined.

Protocol A: SN​2 Alkylation of a Small Molecule Ligand

Objective: Attach the octyl-azide linker to a nucleophilic pharmacophore.

  • Preparation: Dissolve the target nucleophile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that solvates cations while leaving anions (nucleophiles) highly reactive, accelerating the SN​2 mechanism.

  • Activation: Add a mild base such as Potassium Carbonate ( K2​CO3​ , 2.0 eq). Causality: The base deprotonates the nucleophile (e.g., phenol to phenoxide), drastically increasing its nucleophilicity.

  • Alkylation: Add 1-azido-8-bromo-octane (1.2 eq) dropwise.

  • Incubation & Monitoring: Stir the mixture at 60°C for 4–12 hours. Validation Step: Monitor the reaction via LC-MS or TLC. The disappearance of the starting nucleophile mass and the appearance of the [M+154]+ peak (addition of the C8​H16​N3​ chain) confirms successful conversion. Note: The azide group is entirely stable under these thermal and basic conditions.

  • Purification: Quench with water, extract with Ethyl Acetate (EtOAc), and purify via silica gel flash chromatography.

Protocol B: CuAAC "Click" Conjugation to a Biomolecule

Objective: Conjugate the azide-tagged intermediate to an alkyne-bearing protein, fluorophore, or E3 ligase ligand.

  • Solvent System: Dissolve the azide-tagged intermediate (1.0 eq) and the alkyne-functionalized partner (1.0 eq) in a 1:1 mixture of tert-butanol ( t -BuOH) and water. Causality: This biphasic mixture solubilizes both hydrophobic organic intermediates and hydrophilic biomolecules.

  • Catalyst Preparation: In a separate vial, mix CuSO4​ (0.1 eq) with THPTA ligand (0.5 eq). Causality: THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that would otherwise degrade sensitive proteins or nucleic acids.

  • Initiation: Add the Cu-THPTA complex to the main reaction, followed immediately by freshly prepared Sodium Ascorbate (0.5 eq). Causality: Ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) in situ, initiating the enormous rate acceleration ( 107 to 108 -fold) characteristic of CuAAC[6].

  • Validation Step: Stir at room temperature for 2 hours. Analyze via LC-MS. The formation of the 1,4-disubstituted triazole is thermodynamically irreversible, yielding a single, stable regioisomer[6].

Advanced Applications: PROTACs & Bioconjugates

The unique properties of 1-azido-8-bromo-octane make it a staple in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade specific disease-causing proteins.

For example, in the development of PROTACs targeting the TAF1 bromodomain (implicated in Acute Myeloid Leukemia), researchers utilized 1-azido-8-bromo-octane to bridge an E3 ligase ligand with a TAF1-targeting warhead[2]. The 8-carbon chain provided the exact spatial geometry required for the E3 ligase and the target protein to form a productive ternary complex, leading to successful ubiquitination and apoptosis of the cancer cells[2].

PROTAC POI Protein of Interest (e.g., TAF1) Warhead Target Ligand POI->Warhead Binds E3 E3 Ubiquitin Ligase (e.g., VHL / CRBN) E3Ligand E3 Ligand E3->E3Ligand Binds Linker Octyl-Triazole Linker (from 1-Azido-8-bromooctane) Warhead->Linker Linker->E3Ligand

Structural role of the octyl-triazole linker in a PROTAC ternary complex.

Beyond PROTACs, this linker is extensively used in materials science to synthesize multi-responsive coordination polymers[5] and in the creation of highly specific fluorescent probes for cellular imaging[3].

References

  • "1-Azido-8-bromo-octane 95% Catalog & Properties", Source: Advanced ChemBlocks.
  • "133497-22-0 | 1-Azido-8-bromooctane Specifications", Source: BLD Pharm.
  • "Click Chemistry Reagents Overview", Source: Sigma-Aldrich.
  • "Click Chemistry Azide-Alkyne Cycloaddition Mechanisms", Source: Organic Chemistry Portal.
  • "PROTAC-Mediated Degradation of TAF1 Induces Apoptosis in AML Cells and Inhibits Tumor Growth In Vivo", Source: AACR Journals.
  • "Multi-responsive coordination polymers utilising metal-stabilised, dynamic covalent imine bonds", Source: The Royal Society of Chemistry.

Sources

Foundational

Spectroscopic Characterization of 1-Azido-8-bromo-octane: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Azido-8-bromo-octane, a bifunctional organic compound with applications in chemical synthesis and drug development. The presence of both...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Azido-8-bromo-octane, a bifunctional organic compound with applications in chemical synthesis and drug development. The presence of both an azide and a bromo functional group on a flexible octane chain presents a unique spectroscopic signature. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, alongside practical experimental protocols.

Molecular Structure and Key Features

1-Azido-8-bromo-octane (C₈H₁₆BrN₃) possesses a molecular weight of 234.14 g/mol .[1][2][3] The linear eight-carbon chain is terminated by two distinct functional groups: a nucleophilic azide (-N₃) and an electrophilic bromide (-Br). This arrangement makes it a valuable building block in organic synthesis, particularly for the introduction of azido and bromo functionalities in a single molecule.

C1 Br-CH₂- C2 CH₂- C1->C2 C3 CH₂- C2->C3 C4 CH₂- C3->C4 C5 CH₂- C4->C5 C6 CH₂- C5->C6 C7 CH₂- C6->C7 C8 -CH₂-N₃ C7->C8

Caption: Molecular structure of 1-Azido-8-bromo-octane.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of 1-Azido-8-bromo-octane is expected to be dominated by the characteristic stretching vibration of the azide group and the various vibrations of the alkyl chain.

Predicted Infrared Spectral Data

Wavenumber (cm⁻¹)Vibration TypeIntensity
~2100N₃ asymmetric stretchStrong
2950-2845C-H (sp³) stretchingStrong
1480-1440CH₂ scissoring (deformation)Medium
~725-(CH₂)n- rocking (n>3)Medium
~645C-Br stretchMedium

Interpretation of the IR Spectrum

The most prominent and diagnostic peak in the IR spectrum is the strong, sharp absorption band around 2100 cm⁻¹.[4] This peak is characteristic of the asymmetric stretching vibration of the azide functional group and serves as a clear indicator of its presence. The strong absorptions in the 2950-2845 cm⁻¹ region are due to the C-H stretching vibrations of the methylene groups in the octane backbone.[5] The presence of a long alkyl chain is further supported by the CH₂ scissoring vibration between 1480-1440 cm⁻¹ and a rocking vibration around 725 cm⁻¹ for a chain with more than three consecutive methylene units.[5] The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 645 cm⁻¹.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: For liquid samples like 1-Azido-8-bromo-octane, the simplest method is to prepare a thin film. Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the prepared salt plates with the sample in the instrument's sample holder.

  • Data Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of 1-Azido-8-bromo-octane. The chemical shifts are influenced by the electronegativity of the terminal bromine and azide groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons on the carbons adjacent to the electron-withdrawing bromine and azide groups, as well as overlapping signals for the central methylene protons.

Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Br-CH₂ -(CH₂)₆-N₃~3.41Triplet2H
Br-CH₂-CH₂ -(CH₂)₅-N₃~1.85Quintet2H
Br-(CH₂)₂-(CH₂ )₄-(CH₂)₂-N₃~1.43-1.28Multiplet8H
Br-(CH₂)₆-CH₂ -CH₂-N₃~1.59Quintet2H
Br-(CH₂)₇-CH₂ -N₃~3.26Triplet2H

Interpretation of the ¹H NMR Spectrum

The protons alpha to the bromine atom (Br-CH₂ -) are expected to be the most deshielded, appearing as a triplet around 3.41 ppm due to coupling with the adjacent methylene protons.[6] Similarly, the protons alpha to the azide group (-CH₂ -N₃) will also be deshielded and are predicted to resonate as a triplet around 3.26 ppm. The protons on the carbons beta to the functional groups (Br-CH₂-CH₂ - and -CH₂ -CH₂-N₃) will appear as quintets around 1.85 ppm and 1.59 ppm, respectively. The remaining central methylene protons will give rise to a complex, overlapping multiplet in the 1.43-1.28 ppm region.

C1 Br-CH₂ (a) C2 -CH₂ (b)- C1->C2 C3 -CH₂ (c)- C2->C3 C4 -CH₂ (d)- C3->C4 C5 -CH₂ (d)- C4->C5 C6 -CH₂ (c)- C5->C6 C7 -CH₂ (e)- C6->C7 C8 -CH₂ (f)-N₃ C7->C8 label_a a: ~3.41 ppm (t) label_b b: ~1.85 ppm (quint) label_c c: ~1.43 ppm (m) label_d d: ~1.28 ppm (m) label_e e: ~1.59 ppm (quint) label_f f: ~3.26 ppm (t)

Caption: Predicted ¹H NMR assignments for 1-Azido-8-bromo-octane.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the octane chain. The carbons directly attached to the electronegative bromine and azide groups will be the most downfield.

Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C H₂-Br~33.9
C H₂-CH₂Br~32.8
C H₂-N₃~51.4
C H₂-CH₂N₃~28.8
Central CH₂'s~28.7, ~28.1, ~26.5, ~29.0

Interpretation of the ¹³C NMR Spectrum

The carbon atom bonded to the azide group (C H₂-N₃) is expected to be the most deshielded, with a predicted chemical shift of around 51.4 ppm. The carbon attached to the bromine atom (C H₂-Br) will also be significantly downfield, at approximately 33.9 ppm.[6] The remaining six methylene carbons will appear in the aliphatic region of the spectrum, with their precise chemical shifts influenced by their proximity to the two functional groups.

Experimental Protocol for NMR Spectroscopy [6][7]

  • Sample Preparation:

    • Dissolve 5-10 mg of 1-Azido-8-bromo-octane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire a spectrum using a standard pulse sequence with a spectral width of approximately 0-10 ppm.

    • For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of approximately 0-220 ppm. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-Azido-8-bromo-octane, electron ionization (EI) would likely lead to fragmentation, while a softer ionization technique like electrospray ionization (ESI) might show the molecular ion.

Predicted Mass Spectrometry Data

m/zInterpretation
235/237[M+H]⁺ (isotopic pattern due to Br)
155[M-Br]⁺
113[M-Br-N₂]⁺

Interpretation of the Mass Spectrum

Due to the presence of bromine, the molecular ion region should exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Under soft ionization conditions, protonated molecular ions [M+H]⁺ would be observed at m/z 235 and 237. A common fragmentation pathway for alkyl azides is the loss of a nitrogen molecule (N₂), which has a mass of 28 amu.[8] Fragmentation may also involve the loss of the bromine atom.

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Choose an appropriate ionization method (e.g., ESI or APCI).

    • Calibrate the mass spectrometer using a known standard.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Safety Considerations

Organic azides are potentially explosive and should be handled with caution.[7] It is recommended to handle 1-Azido-8-bromo-octane in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid heating the compound unnecessarily and protect it from shock.

References

  • Lu, Y.-C., Kao, S.-C., & West, J. G. (n.d.). Decatungstate-Catalysed C(sp3)–H Azidation. Royal Society of Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Octane, 1-azido-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Azidooctane. PubChem. Retrieved from [Link]

  • Aaron Chemicals. (n.d.). 1-Azido-8-bromooctane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of octane. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the ¹³C NMR Analysis of 1-Azido-8-bromo-octane

Executive Summary This technical guide provides a comprehensive analysis of 1-Azido-8-bromo-octane using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. As a heterobifunctional linker, this molecule is of si...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-Azido-8-bromo-octane using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. As a heterobifunctional linker, this molecule is of significant interest to researchers in chemical biology and drug development for its utility in "click" chemistry and bioconjugation. Understanding its precise chemical structure is paramount for its successful application. This document moves beyond a simple data report, offering an in-depth examination of the theoretical principles governing the ¹³C NMR spectrum of this molecule, a detailed prediction of the peak assignments, and a robust, field-proven protocol for acquiring high-quality spectral data.

Introduction: The Chemical Utility of a Bifunctional Linker

1-Azido-8-bromo-octane is a valuable chemical tool. Its design incorporates two distinct reactive handles at opposite ends of an eight-carbon aliphatic chain: a terminal azide (-N₃) and a terminal bromide (-Br). This architecture allows for sequential, orthogonal chemical modifications. For instance, the azide group can participate in highly specific copper-catalyzed or strain-promoted cycloaddition reactions (click chemistry), while the bromide serves as a classic electrophile for nucleophilic substitution reactions.

Given its role as a precise molecular bridge, absolute certainty of its structure is non-negotiable. Contaminants or isomeric impurities can lead to failed conjugations or ambiguous results in downstream applications. ¹³C NMR spectroscopy offers direct insight into the carbon backbone of the molecule, providing an unambiguous fingerprint of its structure.[1] Unlike ¹H NMR where overlapping signals can complicate interpretation, the greater chemical shift dispersion in ¹³C NMR typically allows for the clear resolution of each unique carbon atom in the structure.[2][3]

Theoretical Framework: Predicting the ¹³C Chemical Environment

The ¹³C NMR spectrum is dictated by the local electronic environment of each carbon nucleus. In 1-azido-8-bromo-octane, the chemical shifts of the eight methylene (-CH₂-) carbons are primarily influenced by the powerful inductive effects of the terminal electronegative substituents.

  • The Influence of Electronegativity: Both the azide and bromide groups are strongly electron-withdrawing. This withdrawal of electron density "deshields" the nearby carbon nuclei from the external magnetic field of the NMR spectrometer, causing their resonance signals to appear further downfield (at a higher ppm value) compared to a standard alkane.[4] This effect is strongest on the carbon directly attached to the substituent (the α-carbon) and diminishes with distance along the carbon chain (β, γ, and δ effects).[5][6]

  • Azide (-N₃) Group Effect: The azide group exerts a significant deshielding effect on the α-carbon (C1), shifting it substantially downfield.[5] A secondary, weaker deshielding is observed on the β-carbon (C2), while the γ-carbon (C3) often experiences a slight shielding (upfield shift) effect.[5]

  • Bromide (-Br) Group Effect: The bromine atom also deshields the α-carbon (C8), though its effect is typically less pronounced than that of the azide group. The influence propagates down the chain in a similar manner, with decreasing impact on the β (C7) and γ (C6) carbons.[7]

Due to the molecule's asymmetry, all eight carbon atoms are in unique chemical environments and are therefore expected to produce eight distinct signals in the proton-decoupled ¹³C NMR spectrum.[8][9]

Predicted ¹³C NMR Spectrum & Peak Assignment

Based on established substituent effects, a predicted ¹³C NMR spectrum for 1-azido-8-bromo-octane dissolved in deuterated chloroform (CDCl₃) is presented below. The carbon atoms are numbered starting from the azide-bearing end.

Br—CH₂—CH₂—CH₂—CH₂—CH₂—CH₂—CH₂—CH₂—N₃ C8 C7 C6 C5 C4 C3 C2 C1

Table 1: Predicted Chemical Shifts for 1-Azido-8-bromo-octane
Carbon AtomPredicted Chemical Shift (δ, ppm)Justification
C1 (-CH₂N₃)51.5Strongest deshielding due to direct attachment to the highly electronegative azide group (α-effect).[5]
C8 (-CH₂Br)33.8Significant deshielding from the attached bromine atom (α-effect).[7]
C7 32.7Deshielded by the adjacent bromine (β-effect).
C2 30.1Deshielded by the adjacent azide group (β-effect).
C6 28.6Minimal influence from the bromine, four carbons away, but slightly shielded by the γ-effect from C8.
C3 26.5Experiences some shielding due to the γ-effect of the azide group.[5]
C5 28.0Influenced by proximity to the center of the chain, least affected by terminal groups.
C4 28.9Least affected by terminal groups, its chemical shift is most representative of a standard internal alkane carbon.[10]

Experimental Protocol for High-Fidelity Data Acquisition

This section provides a self-validating methodology for obtaining a high-quality, interpretable ¹³C NMR spectrum.

Workflow for ¹³C NMR Analysis

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis Sample Sample (1-Azido-8-bromo-octane) SamplePrep Sample Preparation (~20-30 mg in 0.6 mL) Sample->SamplePrep Solvent Solvent System (CDCl₃ + 0.03% TMS) Solvent->SamplePrep Spectrometer NMR Spectrometer (e.g., 400 MHz) SamplePrep->Spectrometer Insert Sample Parameters Set Parameters (zgpg30, NS=1024, D1=2s) Spectrometer->Parameters Acquisition Acquire FID Parameters->Acquisition Processing Data Processing (FT, Phase, Baseline Correction) Acquisition->Processing Transfer Raw Data Analysis Spectral Analysis (Peak Picking & Assignment) Processing->Analysis Verification Structural Verification Analysis->Verification

Caption: Workflow from sample preparation to final structural verification.

Sample Preparation
  • Analyte Weighing: Accurately weigh 20-30 mg of 1-azido-8-bromo-octane directly into a clean, dry NMR tube.

  • Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for non-polar to moderately polar organic molecules, offering excellent solubility and a single, well-characterized solvent peak.[11]

  • Internal Standard: Ensure the CDCl₃ contains 0.03% (v/v) Tetramethylsilane (TMS). TMS serves as the internal reference, with its carbon signal defined as 0.0 ppm.[7]

  • Homogenization: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief vortex may be used if necessary.

NMR Instrument Setup & Acquisition

Causality: The following parameters are chosen for a standard 400 MHz spectrometer to balance signal-to-noise (S/N) with acquisition time. Due to the low natural abundance of ¹³C (1.1%), a greater number of scans is required compared to ¹H NMR.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Program Selection: Select a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). This program uses a 30° pulse angle and decouples protons to collapse all C-H multiplets into singlets, simplifying the spectrum and enhancing signal intensity via the Nuclear Overhauser Effect (NOE).[1]

  • Key Acquisition Parameters:

    • Number of Scans (NS): Set to 1024. This is a robust starting point for achieving adequate S/N for a sample of this concentration.

    • Relaxation Delay (D1): Set to 2.0 seconds. This delay allows for partial relaxation of the carbon nuclei between pulses. While longer delays are needed for true quantitative analysis, 2 seconds is sufficient for structural verification and provides a good compromise for experiment time.[2][3]

    • Spectral Width (SW): Set to ~240 ppm to ensure all expected carbon signals are captured.

    • Acquisition Time (AQ): Typically around 1.0-1.5 seconds, determined by the spectral width and number of data points.

Data Processing
  • Fourier Transformation (FT): Apply an exponential multiplication (line broadening factor of ~1 Hz) to the raw Free Induction Decay (FID) data to improve the S/N ratio, then perform the Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction algorithm to produce a flat, reliable baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not present, the CDCl₃ triplet (centered at ~77.16 ppm) can be used as a secondary reference.

Considerations for Quantitative ¹³C NMR

It is critical for the researcher to understand that a standard proton-decoupled ¹³C NMR spectrum, as described above, is generally not quantitative. The integration values of the peaks do not directly correlate to the number of carbons. This is due to two primary factors:

  • Variable T₁ Relaxation Times: Different carbon atoms in a molecule have different spin-lattice relaxation times (T₁). Carbons with no attached protons (quaternary carbons) have particularly long T₁ values. If the relaxation delay (D1) is not significantly longer (5-10 times) than the longest T₁ in the molecule, signals will not have fully relaxed, leading to inaccurate integrals.[12]

  • The Nuclear Overhauser Effect (NOE): Proton decoupling enhances the signal of protonated carbons by a variable, non-uniform amount.[1]

For accurate quantitative analysis, specialized experiments such as inverse-gated decoupling, which suppresses the NOE, must be employed along with significantly longer relaxation delays. However, for the purpose of identity confirmation and purity assessment of 1-azido-8-bromo-octane, the standard protocol is both sufficient and efficient.[2][3]

References

  • Organic Letters. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups.
  • NMR Spectroscopy. 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons.
  • PMC.
  • ScienceDirect. Solvent effects in proton and 13C N.M.R. chemical shifts of polar compounds.
  • Oregon St
  • ACS Publications.
  • Magritek. Quantification of single components in complex mixtures by 13C NMR.
  • RSC Publishing.
  • eGyanKosh. 13C NMR SPECTROSCOPY.
  • Scribd. 13C NMR Chemical Shift Table.
  • ScienceDirect. 13 C nuclear magnetic resonance chemical shifts in styrenes; substituent and solvent effects.
  • University of Ottawa NMR Facility Blog.
  • Doc Brown. Introductory note on the 13C NMR spectrum of 1-bromo-2-methylpropane.
  • Chemtips - WordPress.com. Finding Alkyl Halides in 13C NMR.
  • NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • Course Hero. C-NMR Spectroscopy The number of signals in a 13C-NMR spectrum tells you how many different kinds of Carbons a compound has.
  • RSC Publishing. The DFT Approach to predict 13C NMR chemical shifts of hydrocarbon species adsorbed on Zn-modified zeolites.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
  • Save My Exams. Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Guidechem. 1-Azido-8-bromo-octane 133497-22-0 wiki.
  • NIH PubChem. 1-Azidooctane | C8H17N3 | CID 139023.
  • University of California, Davis. 13C-NMR.
  • NMR Spectroscopy. 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons.
  • Chemistry LibreTexts. Structure Determination of Alkanes Using 13C-NMR and H-NMR.
  • Advanced ChemBlocks. 1-Azido-8-bromo-octane 95%.
  • Doc Brown's CHEMISTRY.
  • National Institute of Standards and Technology. Octane, 1-azido- - the NIST WebBook.

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 1-Azido-8-bromooctane

For Researchers, Scientists, and Drug Development Professionals Foreword: Charting the Fragmentation Landscape of a Bifunctional Linker In the landscape of modern chemical synthesis and drug development, bifunctional mol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Fragmentation Landscape of a Bifunctional Linker

In the landscape of modern chemical synthesis and drug development, bifunctional molecules serve as critical linkers and building blocks. 1-Azido-8-bromooctane, with its terminal azide and bromide functionalities, is a prime example of such a versatile chemical entity. Its utility in click chemistry, bioconjugation, and materials science is contingent on the precise structural elucidation and quality control of its synthesis and subsequent reactions. Mass spectrometry stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight.

This guide, intended for the discerning researcher, scientist, and drug development professional, provides a comprehensive exploration of the mass spectrometric behavior of 1-azido-8-bromooctane. Moving beyond a mere recitation of protocols, we delve into the causal mechanisms that govern its ionization and fragmentation, empowering the analyst to not only acquire but also expertly interpret the resulting mass spectra. We will explore the expected outcomes from both energetic Electron Ionization (EI) and softer Electrospray Ionization (ESI) techniques, providing a predictive framework grounded in the fundamental principles of mass spectrometry.

Section 1: Physicochemical Properties and Their Mass Spectrometric Implications

Before delving into the intricacies of its mass spectrometric analysis, a foundational understanding of the physicochemical properties of 1-azido-8-bromooctane is paramount.

PropertyValueImplication for Mass Spectrometry
Molecular Formula C8H16BrN3Provides the basis for calculating the exact mass and isotopic pattern.
Molecular Weight 234.14 g/mol The nominal mass of the molecular ion.
Monoisotopic Mass 233.0528 uThe exact mass used for high-resolution mass spectrometry.
Key Functional Groups Azide (-N3), Alkyl Bromide (-Br)These groups will dictate the primary fragmentation pathways.
Volatility ModerateSuitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Polarity Moderately NonpolarAmenable to both GC-MS and Reversed-Phase Liquid Chromatography-Mass Spectrometry (LC-MS).

The presence of two distinct functional groups on a flexible alkyl chain suggests a rich and informative fragmentation pattern, particularly under the high-energy conditions of Electron Ionization. The bromine atom, with its characteristic isotopic signature, will serve as a crucial diagnostic marker in the mass spectrum.

Section 2: Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a powerful technique for structural elucidation due to the extensive fragmentation it induces. For 1-azido-8-bromooctane, EI-MS is anticipated to provide a detailed fingerprint of its molecular structure.

The Molecular Ion and Isotopic Pattern

Upon electron impact, 1-azido-8-bromooctane will lose an electron to form a molecular ion radical (M•+). A key feature of the mass spectrum of a bromo-compound is the presence of a pair of peaks for the molecular ion, corresponding to the two stable isotopes of bromine, 79Br and 81Br, which have a near 1:1 natural abundance.[1][2] This results in an M•+ peak and an (M+2)•+ peak of roughly equal intensity.

  • M•+ ([C8H16(79)BrN3]•+) : m/z 233

  • (M+2)•+ ([C8H16(81)BrN3]•+) : m/z 235

The observation of this characteristic 1:1 doublet is a strong indicator of the presence of a single bromine atom in the molecule or fragment.

Predicted Fragmentation Pathways under EI

The fragmentation of the 1-azido-8-bromooctane molecular ion is predicted to be driven by the energetic instability of the ion and the presence of the two functional groups. The primary fragmentation events are expected to be the loss of the bromine atom and the elimination of molecular nitrogen from the azide group.

Pathway A: Cleavage of the Carbon-Bromine Bond

The C-Br bond is relatively weak and its cleavage is a highly favored fragmentation pathway for bromoalkanes.[3] This can occur through two main mechanisms:

  • Homolytic Cleavage: Loss of a bromine radical (•Br) from the molecular ion to yield a carbocation.

  • Heterolytic Cleavage: Formation of a bromine cation ([Br]+) and an alkyl azide radical.

Given the greater stability of the resulting carbocation, the loss of a bromine radical is the more probable event.

Pathway B: Fragmentation of the Azide Group

Organic azides are known to readily lose a molecule of dinitrogen (N2) upon ionization, a highly stable neutral loss (28 Da).[4] This fragmentation is a key diagnostic for the presence of an azide moiety.

The following diagram, rendered in DOT language, illustrates the predicted primary fragmentation pathways of 1-azido-8-bromooctane under Electron Ionization.

G M [C8H16BrN3]•+ m/z 233/235 frag1 [C8H16N3]+ m/z 154 M->frag1 - •Br frag2 [C8H16Br]•+ m/z 205/207 M->frag2 - N2 frag3 [C8H16BrN]•+ m/z 207/209 M->frag3 - N2 frag4 [C8H16]+• m/z 112 frag2->frag4 - •Br frag3->frag4 - •N

Caption: Predicted EI fragmentation of 1-azido-8-bromooctane.

Table of Predicted Major EI Fragments:

m/z (79Br/81Br)Proposed Structure/FormulaFragmentation Pathway
233/235[C8H16BrN3]•+Molecular Ion (M•+)
205/207[C8H16Br]•+Loss of N2 from M•+
154[C8H16N3]+Loss of •Br from M•+
126[C8H16N]+Loss of •Br from [C8H16BrN]•+
112[C8H16]+•Loss of •Br from [C8H16Br]•+
79/81[Br]+Bromine Cation

Further fragmentation of the primary fragment ions will lead to a complex pattern of smaller ions, primarily through the loss of successive CnH2n units from the alkyl chain.

Section 3: Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of the analyte. For a neutral molecule like 1-azido-8-bromooctane, ionization in ESI will require the formation of an adduct with a charged species.

Ion Formation in ESI

In positive ion mode, 1-azido-8-bromooctane is expected to be observed as protonated molecules ([M+H]+) or as adducts with alkali metal ions, such as sodium ([M+Na]+) or potassium ([M+K]+), which are often present as trace contaminants in solvents and glassware. The azide group, with its lone pairs of electrons, can be a site of protonation or cationization.

  • [M+H]+ : m/z 234/236

  • [M+Na]+ : m/z 256/258

  • [M+K]+ : m/z 272/274

In negative ion mode, adduct formation with anions such as chloride ([M+Cl]-) or formate ([M+HCOO]-) from the mobile phase is possible.

The choice of solvent system is critical for successful ESI analysis. A typical mobile phase for LC-MS analysis of this compound would be a mixture of water and a polar organic solvent like methanol or acetonitrile, with a small amount of an acid (e.g., formic acid) to promote protonation in positive ion mode, or a salt (e.g., ammonium acetate) to aid in adduct formation.

Collision-Induced Dissociation (CID) in ESI-MS/MS

To gain structural information in ESI, tandem mass spectrometry (MS/MS) is employed. The precursor ion of interest (e.g., [M+H]+) is mass-selected and then subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then mass-analyzed.

The fragmentation of the protonated molecule is expected to proceed through pathways that involve the loss of stable neutral molecules.

The following diagram illustrates the predicted fragmentation of the protonated 1-azido-8-bromooctane in an ESI-MS/MS experiment.

G MH [M+H]+ m/z 234/236 frag1 [M+H-N2]+ m/z 206/208 MH->frag1 - N2 frag2 [M+H-HBr]+ m/z 153 MH->frag2 - HBr frag3 [C8H17N3]+• m/z 155 MH->frag3 - Br•

Caption: Predicted ESI-MS/MS fragmentation of [1-azido-8-bromooctane+H]+.

Table of Predicted Major ESI-MS/MS Fragments from [M+H]+:

m/z (79Br/81Br)Proposed Structure/FormulaFragmentation Pathway
234/236[C8H16BrN3+H]+Precursor Ion
206/208[C8H17BrN]+Loss of N2
153[C8H15N3]+Loss of HBr
155[C8H17N3]+•Loss of Br•

Section 4: Experimental Protocols

The following protocols provide a starting point for the analysis of 1-azido-8-bromooctane by GC-MS and LC-MS. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation

Given the potential thermal lability and reactivity of the azide group, care should be taken during sample preparation.

  • Standard Preparation: Prepare a stock solution of 1-azido-8-bromooctane in a high-purity solvent such as acetonitrile or hexane at a concentration of 1 mg/mL.

  • Working Solutions: Serially dilute the stock solution to the desired concentration range for analysis (e.g., 1-100 µg/mL for GC-MS and 0.1-10 µg/mL for LC-MS).

  • Matrix Samples: For samples in complex matrices (e.g., reaction mixtures, biological fluids), a suitable extraction method such as liquid-liquid extraction with a non-polar solvent (e.g., hexane, ethyl acetate) or solid-phase extraction (SPE) with a C18 cartridge may be necessary to remove interferences. Ensure the final extract is solvent-exchanged into a solvent compatible with the chosen analytical technique.

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Quadrupole or Time-of-Flight).

GC Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Injection: 1 µL splitless injection at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

LC-MS Analysis Protocol

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source (e.g., Triple Quadrupole or Orbitrap).

LC Conditions:

  • Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm ID, 2.6 µm particle size column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start with 50% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Mass Range: m/z 100-500.

  • For MS/MS: Select the [M+H]+ precursor ion (m/z 234/236) and apply a collision energy of 10-30 eV.

Section 5: Conclusion and Future Perspectives

The mass spectrometric analysis of 1-azido-8-bromooctane offers a wealth of structural information that is critical for its application in various scientific disciplines. By understanding the predictable fragmentation patterns under both EI and ESI conditions, researchers can confidently identify this molecule and monitor its chemical transformations. The characteristic isotopic signature of bromine provides an invaluable diagnostic tool, while the lability of the azide group offers a clear indication of its presence.

Future work in this area could involve high-resolution mass spectrometry to confirm the elemental composition of fragment ions and advanced MSn experiments to further elucidate complex fragmentation pathways. The principles and protocols outlined in this guide provide a robust framework for the successful mass spectrometric characterization of 1-azido-8-bromooctane and other related bifunctional molecules, thereby supporting the advancement of chemistry, biology, and materials science.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D., & Penton, Z. (2019). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • NIST Chemistry WebBook. (n.d.). 1-Bromooctane. National Institute of Standards and Technology. [Link]

  • NIST Chemistry WebBook. (n.d.). 1-Azidooctane. National Institute of Standards and Technology. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

  • Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons. [Link]

  • Kebarle, P. (2000). A brief overview of the present status of the mechanisms involved in electrospray mass spectrometry. Journal of Mass Spectrometry, 35(7), 804-817. [Link]

  • Bursey, M. M., & Rogerson, P. F. (1970). Mass spectrometry of azides. I. The fragmentation of phenyl azide and its derivatives. The Journal of Organic Chemistry, 35(8), 2687-2691. [Link]

Sources

Exploratory

Introduction: The Bifunctional Linchpin for Advanced Synthesis

An In-Depth Technical Guide to the Stability and Storage of 1-Azido-8-bromo-octane 1-Azido-8-bromo-octane (CAS No. 133497-22-0) is a hetero-bifunctional linker molecule of significant interest to researchers in drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Storage of 1-Azido-8-bromo-octane

1-Azido-8-bromo-octane (CAS No. 133497-22-0) is a hetero-bifunctional linker molecule of significant interest to researchers in drug development, materials science, and chemical biology.[1][2] Its strategic design, incorporating a terminal azide and a primary alkyl bromide, offers orthogonal reactivity. The azide group is a premier participant in bioorthogonal "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the alkyl bromide serves as a classic electrophile for nucleophilic substitution reactions.[3][4] This dual functionality allows for the sequential and controlled conjugation of diverse molecular entities.

However, the utility of this versatile reagent is fundamentally dependent on its chemical integrity. The presence of the energetic azide moiety necessitates a thorough understanding of its stability profile. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the factors governing the stability of 1-Azido-8-bromo-octane. We will move beyond simple procedural lists to explain the causal mechanisms behind degradation pathways and present self-validating protocols for storage and handling, ensuring both experimental reproducibility and laboratory safety.

Section 1: Molecular Structure and Physicochemical Profile

The stability of 1-Azido-8-bromo-octane is best understood by first examining its structure and inherent chemical properties. The molecule consists of an eight-carbon aliphatic chain, which imparts significant non-polar character, capped by two distinct functional groups.

PropertyValueSource
CAS Number 133497-22-0[1][2]
Molecular Formula C₈H₁₆BrN₃[1][2]
Molecular Weight 234.14 g/mol [1]
Appearance Colorless liquid[1]
IUPAC Name 1-azido-8-bromooctane[1]
Recommended Storage 0-8 °C[1]

The two key functional groups dictate the molecule's reactivity and stability:

  • The Azide Group (-N₃): This functional group is a pseudohalide and an excellent nucleophile.[4] It is also an energetic moiety, meaning its decomposition is thermodynamically favorable, releasing dinitrogen (N₂), a highly stable molecule.[5]

  • The Alkyl Bromide (-Br): A primary alkyl halide, this group is susceptible to nucleophilic attack (typically via an Sₙ2 mechanism) and, under certain conditions, elimination reactions.[6]

A critical factor for the stability of organic azides is the carbon-to-nitrogen (C/N) ratio. A higher C/N ratio generally correlates with greater stability.[7] For 1-Azido-8-bromo-octane, the C/N ratio is 8/3 (≈ 2.67). While some sources suggest a ratio of (nC + nO) / nN ≥ 3 for relative stability, the long alkyl chain provides significant "ballast," making it far more stable than low-molecular-weight azides, which are notoriously hazardous.[3]

Section 2: Thermal Stability and Decomposition Pathways

The primary stability concern for any organic azide is its response to thermal stress. The azide group has a positive heat of formation and can decompose exothermically upon heating, potentially leading to a runaway reaction if handled improperly in large quantities.[5]

Decomposition Mechanisms: The thermal decomposition of alkyl azides like 1-Azido-8-bromo-octane can proceed through two principal pathways:

  • Nitrogen Extrusion: The most common pathway involves the scission of the C-N bond, releasing a molecule of nitrogen gas (N₂) and forming a highly reactive nitrene intermediate. This nitrene can then undergo various rapid reactions, such as intramolecular C-H insertion or rearrangement to form an imine.[3][8]

  • C-N₃ Bond Cleavage: A secondary, less common pathway involves the heterolytic cleavage of the entire azide group to produce an azide anion (N₃⁻) and a carbocation.[9]

cluster_main Thermal Input cluster_path1 Pathway 1: N₂ Extrusion (Major) cluster_path2 Pathway 2: C-N₃ Cleavage (Minor) A 1-Azido-8-bromo-octane B Reactive Nitrene Intermediate A->B - N₂ N2_1 N₂ Gas D Carbocation Intermediate A->D Heterolysis C Imine/Rearrangement Products B->C Rearrangement E Azide Anion (N₃⁻) start Start: Retrieve from Cold Storage equilibrate Equilibrate to Room Temperature in Desiccator start->equilibrate Prevents moisture condensation weigh Weigh Required Amount in a Fume Hood equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve react Perform Reaction Under Inert Atmosphere (if sensitive) dissolve->react end End: Store Remaining Reagent Promptly react->end Minimize time out of storage cluster_compound 1-Azido-8-bromo-octane Integrity cluster_threats Degradation Factors cluster_mitigation Control Measures Compound Stable Reagent Heat Heat (>T_onset) Heat->Compound Decomposition Light UV / Ambient Light Light->Compound Photolysis Reagents Incompatible Chemicals (Acids, Bases, Oxidizers) Reagents->Compound Degradation StoreCold Store at 0-8 °C StoreCold->Heat Mitigates StoreDark Store in Dark / Amber Vial StoreDark->Light Mitigates Isolate Isolate from Incompatibles Isolate->Reagents Mitigates

Sources

Foundational

Bifunctional Precision: Harnessing the Azide Reactivity of 1-Azido-8-bromo-octane in Bioconjugation and Drug Development

Executive Summary In the rapidly evolving fields of targeted protein degradation (e.g., PROTACs), antibody-drug conjugates (ADCs), and biomaterials, the selection of a cross-linking spacer dictates both the synthetic fea...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of targeted protein degradation (e.g., PROTACs), antibody-drug conjugates (ADCs), and biomaterials, the selection of a cross-linking spacer dictates both the synthetic feasibility and the pharmacokinetic behavior of the final construct. 1-Azido-8-bromo-octane (CAS: 133497-22-0) has emerged as a premier heterobifunctional linker[1]. Featuring an 8-carbon aliphatic chain, it provides a highly predictable hydrophobic spacer (XLogP3-AA: ~233.05) that effectively relieves steric hindrance between conjugated macromolecules[1].

This whitepaper provides an in-depth mechanistic analysis of the azide group's reactivity within this specific scaffold. By dissecting the causality behind experimental design, we establish self-validating protocols for orthogonal functionalization, ensuring high-fidelity bioconjugation free from off-target cross-reactivity.

Mechanistic Profiling of Azide Reactivity

The azide group ( −N3​ ) is a highly energetic, yet kinetically stable dipole. It remains bioorthogonal to naturally occurring functional groups (amines, carboxylates, thiols) under physiological conditions[2]. For 1-Azido-8-bromo-octane, the azide handle can be selectively engaged via three primary pathways, each with distinct kinetic and mechanistic profiles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the quintessential "click" reaction. It utilizes a Copper(I) catalyst to accelerate the 1,3-dipolar cycloaddition between the azide and a terminal alkyne, yielding a stable 1,4-disubstituted 1,2,3-triazole[3]. The mechanism involves multiple reversible steps, beginning with the formation of a Cu(I)-acetylide complex, followed by azide coordination and a rapid ring contraction[4]. CuAAC is favored for its exceptional reaction rate and regioselectivity[5].

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For in vivo applications or systems highly sensitive to copper toxicity, SPAAC is the method of choice[5]. By utilizing ring-strained alkynes (e.g., DBCO, BCN), the reaction releases high enthalpic energy to drive the cycloaddition without a metal catalyst[5]. While highly biocompatible, SPAAC proceeds significantly slower than CuAAC and introduces bulky hydrophobic groups that can alter the solubility of the bioconjugate[5].

Staudinger Ligation

The Staudinger ligation relies on the reaction between the azide and an ester-derivatized phosphine to form an aza-ylide intermediate[3]. In the traceless variant, this intermediate rearranges to form a native amide bond, releasing nitrogen gas and phosphine oxide as byproducts[3]. This is particularly useful when the triazole ring of click chemistry is undesirable for the target molecule's binding affinity.

Quantitative Comparison of Azide Reactivity Modes

To guide experimental selection, the following table summarizes the kinetic and operational parameters of the three azide-reactive pathways:

Reactivity ModeCatalystApprox. Rate Constant ( M−1s−1 )BiocompatibilityPrimary ByproductsOrthogonality
CuAAC Cu(I) 10 to 102 [5]Moderate (Cu toxicity)[3]MinimalHigh[3]
SPAAC None 10−2 to 1 [5]High[3]MinimalHigh[3]
Staudinger None ∼10−3 [3]High[3]Phosphine oxide[3]High[3]

Orthogonal Functionalization Strategy

The true power of 1-Azido-8-bromo-octane lies in its bifunctionality. The primary bromide acts as an excellent leaving group for nucleophilic aliphatic substitution ( SN​2 ), while the azide remains completely inert under standard basic SN​2 conditions. This allows for a highly controlled, step-wise assembly of complex molecules.

OrthogonalReactivity Start 1-Azido-8-bromo-octane (Bifunctional Linker) PathA Pathway A: SN2 First (React Bromide) Start->PathA Nucleophile (e.g., Amine/Phenol) PathB Pathway B: Click First (React Azide) Start->PathB Alkyne + Cu(I) or SPAAC IntermediateA Azide-Functionalized Intermediate PathA->IntermediateA IntermediateB Bromo-Functionalized Triazole PathB->IntermediateB Final Target Bioconjugate / PROTAC IntermediateA->Final Click Chemistry (CuAAC/SPAAC) IntermediateB->Final SN2 Substitution

Orthogonal functionalization pathways of 1-Azido-8-bromo-octane.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a logically sound system where every reagent choice has a mechanistic purpose, and the reaction validates its own success through built-in control points.

Protocol A: CuAAC Bioconjugation to an Alkyne-Functionalized Peptide

Objective: Chemoselective ligation of 1-Azido-8-bromo-octane to a peptide without oxidizing sensitive amino acids.

The Causality of Reagent Selection:

  • Sodium Ascorbate over TCEP: While TCEP is a common reducing agent, phosphine-based reductants can inadvertently reduce the azide group to an amine via the Staudinger reaction, destroying our reactive handle[2]. Sodium ascorbate safely maintains the copper in its active +1 oxidation state[6].

  • THPTA Ligand: Ascorbate and Cu(I) in aerobic aqueous solutions generate reactive oxygen species (ROS)[6]. We utilize THPTA (a water-soluble ligand) at a 5:1 ratio to Copper. THPTA coordinates the Cu(I), accelerating the reaction while acting as a sacrificial reductant to protect the peptide from oxidative damage[6].

Step-by-Step Methodology:

  • Preparation of Catalyst Complex: In a microcentrifuge tube, pre-mix CuSO4​ (1 mM final) and THPTA ligand (5 mM final) in degassed water. Causality: Pre-complexation ensures that no free copper is available to generate ROS upon reduction.

  • Reduction: Add Sodium Ascorbate (10 mM final) to the Cu/THPTA mixture. The solution will briefly turn blue, then clear, indicating the successful generation of Cu(I).

  • Reaction Assembly: To a solution of the alkyne-peptide (100 µM) in PBS (pH 7.4), add 1-Azido-8-bromo-octane (150 µM, dissolved in DMSO to a final solvent concentration of <5%).

  • Initiation: Inject the pre-formed Cu(I)-THPTA-Ascorbate complex into the reaction vessel. Incubate at room temperature for 1 hour.

  • In-Process Validation (Self-Validation): Take a 5 µL aliquot at t=0 , t=30 min, and t=60 min. Quench immediately with 10 mM EDTA (to chelate copper and halt catalysis). Analyze via LC-MS. The system is validated when the exact mass of the unreacted peptide decreases proportionally to the emergence of the peptide-triazole-octyl-bromide conjugate. The absence of an M−26 peak (loss of N2​ via azide reduction) confirms that ascorbate was used correctly over phosphines.

CuAAC_Mechanism Cu Cu(I) Catalyst (Active Species) Acetylide Cu(I)-Acetylide Complex Cu->Acetylide + Alkyne - H+ Alkyne Terminal Alkyne Alkyne->Acetylide Intermediate Cu(I)-Metallacycle Acetylide->Intermediate + Azide Azide 1-Azido-8-bromo-octane Azide->Intermediate Product 1,4-Disubstituted 1,2,3-Triazole Intermediate->Product Ring Contraction & Protonation Product->Cu Catalyst Regeneration

Catalytic cycle of CuAAC utilizing 1-Azido-8-bromo-octane.

Protocol B: SN​2 Substitution of the Bromide Handle

Objective: Attach the 8-carbon azide linker to a phenolic pharmacophore prior to click chemistry.

The Causality of Reagent Selection: We employ Potassium Carbonate ( K2​CO3​ ) in anhydrous Dimethylformamide (DMF). Why? DMF is a polar aprotic solvent. It solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic. K2​CO3​ is a mild base that deprotonates the phenol without causing unwanted elimination (E2) of the alkyl bromide or hydrolyzing the azide.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the phenolic compound (1.0 eq) in anhydrous DMF. Add K2​CO3​ (2.5 eq). Stir at 40∘C for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Dropwise, add 1-Azido-8-bromo-octane (1.2 eq). Causality: The slight excess of the linker ensures complete consumption of the valuable pharmacophore.

  • Thermal Control: Maintain the reaction at 60∘C for 4-6 hours. Temperatures exceeding 80∘C risk thermal decomposition of the azide into a nitrene.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is self-validating when the highly polar phenol spot disappears, replaced by a significantly less polar spot (the ether-linked azide). Confirm via FT-IR by the presence of a strong, sharp asymmetric stretching band at ∼2100 cm−1 , proving the azide survived the basic SN​2 conditions.

Conclusion

1-Azido-8-bromo-octane is not merely a passive structural bridge; it is an active, programmable chemical tool. By understanding the rigorous kinetics of the azide group—whether deploying the rapid, metal-catalyzed precision of CuAAC, the biocompatible spontaneity of SPAAC, or the traceless nature of the Staudinger ligation—researchers can construct complex bioconjugates with absolute regiocontrol. Adhering to the mechanistically grounded protocols outlined above ensures that the integrity of both the linker and the payload is maintained from the first synthetic step to the final biological application.

References

  • Source: guidechem.
  • Source: Chemical Reviews (acs.org)
  • Source: acs.
  • Staudinger Ligation vs.
  • Source: PMC (nih.gov)
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 1-Azido-8-bromo-octane in Click Chemistry and Bioconjugation Workflows

Executive Summary In the rapidly evolving fields of targeted protein degradation (e.g., PROTACs) and advanced bioconjugation, the selection of an optimal linker is as critical as the choice of the active ligands. 1-Azido...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of targeted protein degradation (e.g., PROTACs) and advanced bioconjugation, the selection of an optimal linker is as critical as the choice of the active ligands. 1-Azido-8-bromo-octane (CAS: 133497-22-0) has emerged as a highly versatile, bifunctional aliphatic linker[1]. Featuring an eight-carbon hydrophobic chain terminated by a reactive bromide on one end and an azide on the other, it enables orthogonal, step-wise conjugation. This application note details the mechanistic causality, experimental protocols, and self-validating workflows for integrating 1-azido-8-bromo-octane into complex synthetic architectures.

Mechanistic Overview: The Power of Orthogonal Reactivity

The synthetic utility of 1-azido-8-bromo-octane lies in its dual reactivity, which allows chemists to perform two entirely different classes of reactions without cross-interference[2]:

  • Nucleophilic Aliphatic Substitution ( SN​2 ): The primary bromide is an excellent leaving group. When exposed to a nucleophile (such as a phenol, amine, or thiol on a target ligand) in the presence of a mild base, the bromide is displaced.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal azide remains inert during the SN​2 reaction. Once the first ligand is attached, the azide serves as a 1,3-dipole, reacting exclusively with terminal alkynes under copper catalysis to form a stable 1,4-disubstituted 1,2,3-triazole linkage[3].

Causality of the Octane Spacer: Why choose an 8-carbon chain over shorter alternatives like2[2]? In drug design, particularly PROTACs, the linker must traverse the spatial gap between the E3 ubiquitin ligase and the protein of interest (POI). An 8-carbon aliphatic chain provides a highly flexible, lipophilic spacer that minimizes steric clashes during ternary complex formation, allowing the drug candidate to adopt a favorable conformation for dual-target binding[3].

Workflow A 1-Azido-8-bromo-octane (Bifunctional Linker) C SN2 Reaction (Base, Polar Aprotic Solvent) A->C B Target Ligand 1 (Nucleophile: -OH, -NH2) B->C D Azide-Functionalized Intermediate C->D Bromide displacement F CuAAC 'Click' Reaction (CuSO4, Na-Ascorbate) D->F E Target Ligand 2 (Terminal Alkyne) E->F G Final Conjugate (e.g., PROTAC) F->G Triazole formation

Orthogonal synthesis workflow utilizing 1-azido-8-bromo-octane.

Application Focus: PROTAC Synthesis

A premier example of 1-azido-8-bromo-octane in modern drug discovery is its use in synthesizing Proteolysis Targeting Chimeras (PROTACs). In a recent breakthrough study, researchers utilized this exact linker to develop to induce apoptosis in Acute Myeloid Leukemia (AML) cells[4].

By employing 1-azido-8-bromo-octane, the researchers successfully bridged TAF1 bromodomain inhibitors (like GNE371) with a CRBN E3 ligase ligand[4]. The SN​2 reaction attached the octane linker to the TAF1 ligand, and a subsequent CuAAC "click" reaction conjugated the CRBN ligand, yielding a highly active degrader capable of operating at concentrations as low as 1 nmol/L[5].

PROTAC PROTAC PROTAC Molecule (Ligand1 - Octane - Triazole - Ligand2) Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary POI Target Protein (e.g., TAF1) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Ub Polyubiquitination Ternary->Ub Ubiquitin transfer Degradation Proteasomal Degradation Ub->Degradation

Mechanism of PROTAC-mediated targeted protein degradation.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure trustworthiness and reproducibility.

Protocol 1: SN​2 Conjugation of 1-Azido-8-bromo-octane to a Nucleophilic Ligand

Causality: Potassium carbonate ( K2​CO3​ ) is selected as a mild base to deprotonate the nucleophile (e.g., a phenol) without causing unwanted elimination (E2) side reactions on the primary alkyl bromide. Dimethylformamide (DMF) is used as a polar aprotic solvent because it solvates the potassium cations, leaving the nucleophilic anion "naked" and highly reactive, thereby accelerating the SN​2 displacement.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the nucleophilic target ligand (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add anhydrous K2​CO3​ (2.5 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise, add 1-azido-8-bromo-octane (1.2 equiv).

  • Heating: Elevate the reaction temperature to 60°C. Caution: Do not exceed 80°C, as aliphatic azides can begin to thermally decompose at highly elevated temperatures.

  • Monitoring & Self-Validation: After 12 hours, perform Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) system.

    • Validation Check: The product will appear as a new, distinct spot with a higher Rf​ value (less polar) than the starting ligand, confirming the successful addition of the lipophilic octane chain.

  • Workup: Quench the reaction with distilled water and extract three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography. Confirm the intermediate structure via LC-MS (ESI+), looking for the [M+H]+ peak corresponding to the ligand mass + 154 Da (the mass of the azido-octyl moiety minus the displaced proton).

Protocol 2: CuAAC "Click" Reaction with a Terminal Alkyne

Causality: Copper(II) sulfate ( CuSO4​ ) acts as a stable precatalyst. Sodium ascorbate is added in excess to reduce Cu(II) to the catalytically active Cu(I) in situ. This continuous reduction cycle prevents the oxidative homocoupling of alkynes (Glaser coupling) and protects the Cu(I) species from atmospheric oxidation[2]. A mixed solvent system of tert-butanol and water ensures the solubility of both the highly hydrophobic organic substrates and the inorganic salts.

Step-by-Step Methodology:

  • Preparation: Dissolve the azide-functionalized intermediate from Protocol 1 (1.0 equiv) and the terminal alkyne ligand (1.05 equiv) in a 1:1 mixture of tert-butanol and water (0.05 M concentration).

  • Degassing: Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which can quench the Cu(I) catalyst.

  • Catalyst Generation: In a separate vial, dissolve CuSO4​⋅5H2​O (0.1 equiv) in a minimal amount of degassed water. In another vial, dissolve sodium ascorbate (0.5 equiv) in degassed water.

  • Initiation: Add the CuSO4​ solution to the reaction mixture, immediately followed by the sodium ascorbate solution. The mixture will temporarily darken and then turn pale yellow/green as Cu(I) is generated.

  • Reaction: Stir vigorously at room temperature for 2 to 12 hours.

  • Monitoring & Self-Validation: Monitor the reaction via LC-MS.

    • Validation Check: Click chemistry is 100% atom-economical. The mass of the product must exactly equal the sum of the azide intermediate and the alkyne ligand. Furthermore, 1H -NMR of the purified product will show the disappearance of the terminal alkyne proton (~2.5 ppm) and the emergence of a distinct triazole ring proton singlet (~7.5–8.5 ppm).

  • Workup & Purification: Dilute with water and extract with Dichloromethane (DCM). Wash with a saturated EDTA solution to chelate and remove residual copper. Dry, concentrate, and purify via reverse-phase HPLC.

Quantitative Data & Optimization Guidelines

To assist in experimental design, the following table summarizes the optimized parameters, expected yields, and critical validation metrics for both stages of the bioconjugation workflow.

Parameter SN​2 Nucleophilic SubstitutionCuAAC "Click" Reaction
Primary Reagents 1-Azido-8-bromo-octane, NucleophileAzide-intermediate, Terminal Alkyne
Catalyst / Base K2​CO3​ (2.0 - 3.0 equiv) CuSO4​ (0.1 eq), Na-Ascorbate (0.5 eq)
Solvent System DMF or MeCN (Polar Aprotic)tert-BuOH / H2​O (1:1 v/v)
Temperature 60°C – 80°CRoom Temperature (20°C – 25°C)
Reaction Time 12 – 24 hours2 – 12 hours
Expected Yield 60% – 85%> 85% (often quantitative)
Validation Metric ΔRf​ on TLC (less polar), LC-MSExact mass sum (LC-MS), Triazole 1H -NMR

References

  • Chen, L., Shultz, Z. P., Sansone, M., Fang, B., Liu, X., Teng, M., Schonbrunn, E., Lopchuk, J. M., & Chen, J. (2025). PROTAC-Mediated Degradation of TAF1 Induces Apoptosis in AML Cells and Inhibits Tumor Growth In Vivo. Molecular Cancer Therapeutics, 24(11), 1712-1721.[Link]

  • Benchchem. (2025). A Comparative Guide to 1-Azido-2-bromoethane and Other Azido-bromoalkanes for Researchers. Benchchem Technical Resources.

Sources

Application

1-Azido-8-bromo-octane as a bifunctional linker

Application Note: 1-Azido-8-bromo-octane as a Versatile Bifunctional Linker in PROTAC Synthesis and Bioconjugation Executive Summary & Mechanistic Rationale In the rapidly evolving fields of targeted protein degradation...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Azido-8-bromo-octane as a Versatile Bifunctional Linker in PROTAC Synthesis and Bioconjugation

Executive Summary & Mechanistic Rationale

In the rapidly evolving fields of targeted protein degradation (TPD) and bioconjugation, the selection of an optimal linker is as critical as the choice of the targeting ligands themselves. 1-Azido-8-bromo-octane (CAS: 133497-22-0) has emerged as a highly efficient, heterobifunctional alkyl linker[1].

Unlike PEG-based linkers, which are highly hydrophilic and can sometimes hinder cell permeability, the 8-carbon alkyl chain of 1-azido-8-bromo-octane provides a hydrophobic, highly flexible spacer. This specific length (approximately 10.5 Å) is frequently optimal for bridging a Protein of Interest (POI) and an E3 ubiquitin ligase without inducing steric clashes, a principle recently demonstrated in the synthesis of PROTACs targeting the TAF1 bromodomain for acute myeloid leukemia (AML) therapy[2]. Furthermore, its orthogonal reactivity—combining a classical electrophilic bromide with a click-ready azide—allows for highly modular, step-wise assembly of complex macromolecules, including alkyl-guanidine oligomers used as antibacterial agents[3].

Physicochemical Profiling & Design Data

To effectively incorporate this linker into a drug development pipeline, scientists must account for its physical properties and how they influence the final conjugate.

PropertyValueRelevance to Experimental Design
Molecular Formula C₈H₁₆BrN₃Low molecular weight (234.14 g/mol ) minimizes the overall mass burden on the final PROTAC or bioconjugate[1].
Spacer Length 8 Carbons (~10.5 Å)Provides sufficient degrees of freedom for ternary complex formation without excessive entropic penalty[2].
Lipophilicity (LogP) ~3.5 (Estimated)Enhances the passive membrane permeability of large, multi-domain therapeutic molecules.
Reactivity End 1 Primary BromideExcellent leaving group for Sₙ2 alkylation with nucleophiles (phenols, amines, thiols).
Reactivity End 2 Primary AzideHighly stable to basic Sₙ2 conditions; acts as a 1,3-dipole for CuAAC or SPAAC click chemistry.

Synthesis Workflow & Orthogonal Reactivity

The true power of 1-azido-8-bromo-octane lies in its orthogonality. The azide group is completely inert to the basic conditions required to displace the bromide. This causality dictates the standard workflow: Sₙ2 Alkylation first, Click Chemistry second.

G A 1-Azido-8-bromo-octane (Bifunctional Core) B SN2 Alkylation (Base, Heat) A->B Add POI Ligand (Nucleophile) C Azido-Alkyl-Ligand (Stable Intermediate) B->C - HBr D CuAAC Click Reaction (CuSO4, Ascorbate) C->D Add E3 Ligand (Alkyne) E Fully Assembled PROTAC (Target-Linker-E3) D->E Triazole Formation

Workflow for modular PROTAC assembly using orthogonal Sₙ2 and Click chemistry.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can definitively confirm success at each stage before proceeding to the next complex step.

Protocol A: Sₙ2 Alkylation of the POI Ligand

Causality: We utilize Potassium Carbonate (K₂CO₃) as a mild base to deprotonate the nucleophile (e.g., a phenolic hydroxyl on the POI ligand) without being strong enough to cause competitive E2 elimination of the alkyl bromide. Anhydrous DMF is chosen as the solvent because polar aprotic environments leave the nucleophile unsolvated and highly reactive, accelerating the Sₙ2 mechanism.

  • Preparation : In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the POI ligand (1.0 equiv., e.g., 0.5 mmol) in 5.0 mL of anhydrous DMF.

  • Base Addition : Add K₂CO₃ (2.0 equiv., 1.0 mmol). Stir at room temperature for 15 minutes to allow for complete deprotonation.

  • Linker Addition : Add (1.2 equiv., 0.6 mmol) dropwise to the reaction mixture[1].

  • Reaction : Heat the mixture to 60°C under a nitrogen atmosphere for 12–16 hours.

  • Self-Validation Checkpoint (LC-MS) : Sample 10 µL of the reaction, dilute in methanol, and analyze via LC-MS.

    • Validation Criteria: Look for the disappearance of the starting material. The bromide leaving group has a distinct 1:1 isotopic signature (⁷⁹Br and ⁸¹Br). The successful intermediate will show a mass shift corresponding to the POI ligand + 154 Da (the added octyl-azide chain), and the isotopic bromine signature will be absent.

  • Workup : Quench with distilled water (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality: Sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) in situ. This is preferred over adding Cu(I) salts directly, which are prone to rapid oxidation and degradation. A mixed solvent system (t-BuOH/H₂O) is critical because it simultaneously solvates the highly hydrophobic azido-alkyl intermediate and the water-soluble copper catalyst.

  • Preparation : Dissolve the purified Azido-Alkyl-Ligand intermediate from Protocol A (1.0 equiv., 0.2 mmol) and the Alkyne-functionalized E3 Ligase Ligand (1.1 equiv., 0.22 mmol) in 4.0 mL of a 1:1 mixture of tert-butanol and water.

  • Catalyst Assembly : In a separate vial, dissolve CuSO₄·5H₂O (0.1 equiv., 0.02 mmol) and Sodium Ascorbate (0.2 equiv., 0.04 mmol) in 0.5 mL of water. The solution should briefly turn brown and then pale yellow, indicating the successful generation of Cu(I).

  • Reaction : Add the active catalyst solution to the main reaction vial. Stir vigorously at room temperature for 4–8 hours.

  • Self-Validation Checkpoint (NMR & LC-MS) :

    • Validation Criteria: The formation of the 1,4-disubstituted 1,2,3-triazole ring acts as an internal diagnostic marker. Upon isolation, ¹H NMR will reveal a distinct, highly deshielded singlet at ~7.8–8.2 ppm , confirming the triazole proton. LC-MS must show the exact mass of the fully assembled PROTAC.

  • Workup : Dilute with water and extract with Dichloromethane (DCM). Wash with a dilute EDTA solution to chelate and remove residual copper, which can be highly toxic in downstream cellular assays. Dry, concentrate, and purify via preparative HPLC.

Mechanistic Pathway of the Assembled PROTAC

Once synthesized, the 8-carbon linker plays a dynamic role in the biological mechanism of action, facilitating the spatial proximity required for target degradation[2].

G PROTAC PROTAC Molecule (Octane Linker) Ternary Ternary Complex Formation PROTAC->Ternary Binds Target & Ligase POI Target Protein (e.g., TAF1) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL / Cereblon) E3->Ternary Ub Polyubiquitination of Target Ternary->Ub Spatial Proximity via 8-C Linker Degradation Proteasomal Degradation Ub->Degradation Proteasome Recruitment

Mechanism of action: The flexible octane linker enables the critical ternary complex formation required for target ubiquitination.

Troubleshooting & Best Practices

  • Premature Azide Reduction : If the Sₙ2 reaction (Protocol A) is conducted in the presence of strong reducing agents or certain transition metals, the azide may prematurely reduce to an amine. Solution : Strictly avoid phosphines (which trigger the Staudinger reduction) and maintain metal-free conditions during the Sₙ2 step.

  • Incomplete Click Reaction : If the CuAAC reaction stalls, it is often due to the oxidation of Cu(I) back to Cu(II) by atmospheric oxygen. Solution : Degas the tert-butanol/water solvent mixture by bubbling nitrogen through it for 10 minutes prior to catalyst addition, and consider adding an extra 0.1 equiv. of sodium ascorbate mid-reaction.

Sources

Method

Application Notes and Protocols for Surface Modification with 1-Azido-8-bromo-octane

Introduction: A Bifunctional Linker for Advanced Surface Engineering In the dynamic fields of materials science, biotechnology, and drug development, the precise control of surface properties is paramount. The ability to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Bifunctional Linker for Advanced Surface Engineering

In the dynamic fields of materials science, biotechnology, and drug development, the precise control of surface properties is paramount. The ability to tailor surface chemistry dictates outcomes in biocompatibility, sensor sensitivity, and therapeutic efficacy. 1-Azido-8-bromo-octane has emerged as a powerful and versatile bifunctional linker, enabling researchers to engineer surfaces with a high degree of specificity and control. Its unique molecular architecture, featuring a terminal azide group and a terminal bromine atom separated by an eight-carbon alkyl chain, provides two orthogonal handles for subsequent chemical transformations.

The azide moiety serves as a reactive partner in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are prized for their high efficiency, selectivity, and biocompatibility, allowing for the covalent attachment of a wide array of molecules, from small organic compounds to complex biomolecules, onto a surface.[3][4] The alkyl bromide functionality, on the other hand, is a well-established initiator for surface-initiated controlled radical polymerizations, such as Atom Transfer Radical Polymerization (SI-ATRP).[5][6] This "grafting from" approach enables the growth of dense polymer brushes directly from the surface, offering fine control over polymer thickness, composition, and architecture.[7]

This guide provides a comprehensive overview of the applications of 1-Azido-8-bromo-octane in surface modification, complete with detailed protocols for both "grafting to" and "grafting from" methodologies. We will also discuss the essential characterization techniques required to validate the successful functionalization of the surface.

Physicochemical Properties of 1-Azido-8-bromo-octane

A thorough understanding of the physicochemical properties of 1-Azido-8-bromo-octane is essential for its effective use in surface modification protocols. The following table summarizes key data for this compound.

PropertyValueSource
CAS Number 133497-22-0[8]
Molecular Formula C₈H₁₆BrN₃[8]
Molecular Weight 234.14 g/mol [8]
Appearance Colorless to pale yellow liquid-
Boiling Point Not available-
Density Not available-
Solubility Soluble in a wide range of organic solvents (e.g., DMF, DMSO, CH₂Cl₂, THF)-
InChI Key ATHXPFULKYYYBW-UHFFFAOYSA-N[8]

Part 1: "Grafting To" via Azide-Alkyne Click Chemistry

This approach involves first immobilizing the 1-Azido-8-bromo-octane onto the desired substrate, followed by the attachment of an alkyne-functionalized molecule of interest via a click reaction. This method is ideal for attaching pre-synthesized molecules with well-defined structures.

Experimental Workflow: "Grafting To"

Grafting To Workflow cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Linker Immobilization cluster_2 Step 3: Click Chemistry cluster_3 Step 4: Characterization Start Substrate Cleaning & Hydroxylation Immobilization Immobilization of 1-Azido-8-bromo-octane Start->Immobilization Silanization or Thiolation Click CuAAC or SPAAC with Alkyne-functionalized Molecule Immobilization->Click Azide-functionalized surface Characterization Surface Analysis (XPS, Contact Angle, AFM) Click->Characterization Modified surface Grafting From Workflow cluster_0 Step 1: Substrate Preparation & Linker Immobilization cluster_1 Step 2: SI-ATRP cluster_2 Step 3: Post-Polymerization Modification (Optional) cluster_3 Step 4: Characterization Start Immobilize 1-Azido-8-bromo-octane Polymerization Surface-Initiated ATRP of Monomer Start->Polymerization Bromo-initiator surface Modification Click Chemistry on Terminal Azide Polymerization->Modification Polymer brushes with terminal azides Characterization Surface Analysis (Ellipsometry, XPS, AFM) Polymerization->Characterization As-synthesized polymer brushes Modification->Characterization Bifunctional polymer brushes

Caption: Workflow for "grafting from" surface modification.

Protocol 3: Surface-Initiated ATRP of a Generic Monomer

This protocol provides a general method for growing polymer brushes from the bromo-functionalized surface.

Materials:

  • Bromo-functionalized substrate (from Protocol 1, step 3)

  • Monomer (e.g., methyl methacrylate, styrene)

  • Copper(I) bromide (Cu(I)Br)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA))

  • Anisole (or other suitable solvent)

  • Inhibitor remover column (for monomer purification)

Procedure:

  • Monomer Purification: Pass the monomer through an inhibitor remover column immediately before use.

  • Reaction Setup:

    • Place the bromo-functionalized substrate in a Schlenk flask.

    • Add Cu(I)Br to the flask.

    • Seal the flask with a rubber septum and deoxygenate by performing three cycles of vacuum and backfilling with argon or nitrogen.

  • Preparation of Polymerization Solution:

    • In a separate, deoxygenated Schlenk flask, add the purified monomer and anisole.

    • Add the PMDETA ligand via syringe.

    • Bubble argon or nitrogen through the solution for 30 minutes to ensure it is oxygen-free.

  • Initiation of Polymerization:

    • Using a cannula or a gas-tight syringe, transfer the deoxygenated monomer/ligand/solvent mixture to the flask containing the substrate and Cu(I)Br.

    • Place the sealed reaction flask in a preheated oil bath at the desired temperature (typically 60-90 °C).

  • Polymerization:

    • Allow the polymerization to proceed for the desired amount of time. The thickness of the polymer brushes is a function of the reaction time. 6. Termination and Cleaning:

    • To stop the polymerization, open the flask to air.

    • Remove the substrate and rinse it thoroughly with a good solvent for the polymer (e.g., toluene for polystyrene, acetone for PMMA) to remove any non-grafted polymer.

    • Sonicate the substrate in the same solvent for a few minutes to ensure complete removal of physisorbed chains.

    • Dry the substrate under a stream of nitrogen.

Surface Characterization

Validation of each step in the surface modification process is critical. The following techniques are commonly employed:

TechniquePurposeExpected Outcome
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.- Appearance of N 1s peak after immobilization of 1-Azido-8-bromo-octane.<[9]br>- Changes in C 1s, O 1s, and Si 2p (for silicon-based substrates) peak shapes and intensities.<[9]br>- Appearance of characteristic peaks from the clicked molecule or the grown polymer.
Contact Angle Goniometry To measure the surface wettability, which reflects changes in surface chemistry.- A decrease in water contact angle after hydroxylation.- An increase in water contact angle after immobilization of the hydrophobic alkyl chain.<[10]br>- Further changes depending on the hydrophilicity/hydrophobicity of the attached molecule or polymer.
Atomic Force Microscopy (AFM) To visualize the surface topography and measure roughness.- A smooth surface after cleaning and silanization.- An increase in surface roughness after polymer brush formation. [10]
Ellipsometry To measure the thickness of the grafted polymer layer.- A measurable increase in thickness that correlates with polymerization time for SI-ATRP.

Conclusion

1-Azido-8-bromo-octane stands out as a highly effective bifunctional linker for advanced surface engineering. Its orthogonal reactive ends allow for a two-pronged approach to surface modification: the precise "grafting to" of molecules via click chemistry and the controlled "grafting from" of polymer brushes via SI-ATRP. The protocols outlined in this guide provide a robust framework for researchers to create tailored surfaces for a multitude of applications, from creating biocompatible coatings on medical devices to developing highly sensitive biosensors. Careful execution of these protocols, coupled with rigorous surface characterization, will enable the rational design and fabrication of next-generation functional materials.

References

  • Vanderbilt University. (n.d.). One-Step Hydrosilylation for Click Chemistry Compatible Surfaces. Vanderbilt Center for Technology Transfer and Commercialization.
  • Minder, P., et al. (2013). On-Surface Azide–Alkyne Cycloaddition on Cu(111): Does It “Click” in Ultrahigh Vacuum? Journal of the American Chemical Society, 135(5), 1940–1947. Retrieved from [Link]

  • PolyAn. (n.d.). Surfaces for Click Chemistry.
  • Hasani, G., et al. (2016). Surface Functionalization of Metals by Alkyl Chains through a Radical Crossover Reaction. Langmuir, 32(22), 5547–5554. Retrieved from [Link]

  • Hasani, G., et al. (2018). Alkyl-Modified Gold Surfaces: Characterization of the Au–C Bond. Langmuir, 34(38), 11264–11271. Retrieved from [Link]

  • Lumiprobe. (n.d.). Introduction to click chemistry: a new method for the labeling and modification of biomolecules.
  • Bansal, A., et al. (2001). Spectroscopic Studies of the Modification of Crystalline Si(111) Surfaces with Covalently-Attached Alkyl Chains Using a Chlorination/Alkylation Procedure. The Journal of Physical Chemistry B, 105(42), 10266–10277. Retrieved from [Link]

  • Al-Rafia, S. M., et al. (2012). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? Langmuir, 28(11), 5059–5067. Retrieved from [Link]

  • Selli, C., et al. (2022). Surface-initiated atom-transfer radical polymerization (SI-ATRP) of bactericidal polymer brushes on poly(lactic acid) surfaces. Colloids and Surfaces B: Biointerfaces, 211, 112242. Retrieved from [Link]

  • Vasilev, K., et al. (2014). One Step ATRP Initiator Immobilization on Surfaces Leading to Gradient-Grafted Polymer Brushes. ACS Applied Materials & Interfaces, 6(10), 7340–7347. Retrieved from [Link]

  • TMI Characterization Laboratory. (n.d.). Polymer Brushes via Controlled, Surface-Initiated Atom Transfer Radical Polymerization (ATRP) from Graphene Oxide. Retrieved from [Link]

  • Lee, S.-H., et al. (2019). Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide. Polymers, 11(11), 1847. Retrieved from [Link]

  • Mahouche-Cherab, F., et al. (2011). On Surface-Initiated Atom Transfer Radical Polymerization Using Diazonium Chemistry To Introduce the Initiator Layer. Langmuir, 27(3), 1133–1143. Retrieved from [Link]

  • Yu, K., et al. (2012). Electrochemically Induced Surface-Initiated Atom-Transfer Radical Polymerization. Angewandte Chemie International Edition, 51(20), 4892–4895. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Retrieved from [Link]

  • Wang, Q., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. International Journal of Molecular Sciences, 14(6), 12531–12547. Retrieved from [Link]

  • Singh, A., et al. (2015). Surface modification of MNPs with azido PEG silane and folate immobilization. Dalton Transactions, 44(1), 223–232. Retrieved from [Link]

  • Specific Polymers. (2026). Bifunctional Polyethers with Azide End Groups. Retrieved from [Link]

  • Wang, Q., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. International Journal of Molecular Sciences, 14(6), 12531–12547. Retrieved from [Link]

  • Boisson, F., et al. (2022). Click Chemistry for Liposome Surface Modification. In Liposomes (pp. 237–254). Humana. Retrieved from [Link]

  • Lienert, S., et al. (2015). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. ACS Applied Materials & Interfaces, 7(9), 5030–5037. Retrieved from [Link]

  • Shmalii, O., et al. (2023). Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. Polymers, 15(24), 4668. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Protein Labeling with 1-Azido-8-bromo-octane via a Bifunctional Spacer-Arm Strategy

Introduction & Mechanistic Rationale The precise chemical modification of proteins is a cornerstone of modern biotherapeutics, diagnostic imaging, and structural biology. Among the arsenal of bioconjugation tools, 1-Azid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The precise chemical modification of proteins is a cornerstone of modern biotherapeutics, diagnostic imaging, and structural biology. Among the arsenal of bioconjugation tools, 1-Azido-8-bromo-octane (CAS: 133497-22-0) has emerged as a highly effective bifunctional linker. This molecule bridges two orthogonal chemical domains: an electrophilic alkyl bromide for chemoselective cysteine alkylation, and an azide moiety for bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Unlike traditional zero-length crosslinkers or short-chain maleimides, the 8-carbon aliphatic chain of 1-Azido-8-bromo-octane serves a critical mechanistic purpose. It acts as a hydrophobic spacer arm that extends the azide functional group away from the protein's tertiary structure. This structural extension minimizes steric hindrance during the subsequent click reaction, ensuring that bulky functional tags (e.g., complex fluorophores or large PEG chains) do not clash with the protein surface, thereby preserving the target protein's native conformation and binding affinity.

G Prot Protein with Free Cysteine (-SH) Alkylated Azide-Tagged Protein (Thioether Bond) Prot->Alkylated SN2 Alkylation (pH 7.5-8.0) Linker 1-Azido-8-bromo-octane (Bifunctional Linker) Linker->Alkylated HBr leaving group Labeled Fluorescently Labeled Protein Alkylated->Labeled CuAAC Click Chemistry Click Alkyne-Fluorophore + Cu(I) Catalyst Click->Labeled 1,2,3-Triazole Formation

Workflow of two-step protein labeling using 1-Azido-8-bromo-octane for cysteine alkylation followed by CuAAC click chemistry. [1]

Causality in Experimental Design: The Self-Validating Protocol

To achieve quantitative labeling without compromising protein integrity, the experimental conditions must be strictly controlled. The following parameters dictate the success of the bioconjugation:

Reducing Agent Selection

Disulfide bonds must be reduced to liberate free thiols prior to alkylation. Dithiothreitol (DTT) and β-mercaptoethanol (BME) are strictly contraindicated. Because they contain free thiols, they will act as competing nucleophiles, aggressively attacking the alkyl bromide and quenching the 1-Azido-8-bromo-octane. Instead, Tris(2-carboxyethyl)phosphine (TCEP) must be used. TCEP is a phosphine-based reducing agent that lacks thiols and is entirely unreactive toward alkyl halides.

pH-Driven Chemoselectivity

Alkyl bromides react with nucleophiles via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. The reaction relies on the formation of the highly nucleophilic thiolate anion ( −S− ). Because the pKa​ of a typical cysteine thiol is ~8.3, buffering the reaction at pH 7.5–8.0 ensures a sufficient population of thiolate anions to drive the reaction forward. Conversely, primary amines on lysine residues ( pKa​ ~10.5) remain protonated ( −NH3+​ ) and non-nucleophilic at this pH, ensuring absolute chemoselectivity for cysteine.

pH_Logic pH_Low pH < 7.0 (Protonated Thiol) Result_Low Poor Nucleophilicity Incomplete Labeling pH_Low->Result_Low -SH remains protonated pH_Opt pH 7.5 - 8.0 (Thiolate Formation) Result_Opt High Chemoselectivity Efficient SN2 Alkylation pH_Opt->Result_Opt -S⁻ dominates, -NH3⁺ stable pH_High pH > 8.5 (Amine Deprotonation) Result_High Lysine Cross-Reactivity Off-Target Labeling pH_High->Result_High -NH2 becomes nucleophilic

Mechanistic causality of pH selection on the chemoselectivity of alkyl bromide bioconjugation. [1]

Quantitative Optimization Data

The following table summarizes the causal relationships between reaction parameters and labeling efficiency, providing a baseline for protocol optimization.

ParameterSub-optimal ConditionOptimal ConditionCausality / Mechanistic Rationale
Reducing Agent DTT (10 mM)TCEP (10 mM) DTT contains free thiols that quench the alkyl bromide. TCEP is a phosphine and does not interfere.
Buffer pH pH 6.5 or pH 9.0pH 7.5–8.0 pH 7.5–8.0 ensures cysteine thiolate formation ( pKa​ ~8.3) while keeping lysine amines protonated ( pKa​ ~10.5).
Co-solvent 0% Organic5–10% DMSO 1-Azido-8-bromo-octane is highly hydrophobic. A co-solvent prevents precipitation in aqueous buffer.
Linker Excess 1–2 Molar Eq.10–20 Molar Eq. Drives the slower SN​2 alkylation to completion within 2–4 hours at room temperature.
Cu(I) Generation Cu(I) salts directlyCuSO₄ + Ascorbate In situ reduction of Cu(II) to Cu(I) prevents premature oxidation and maintains catalytic turnover during CuAAC.

Step-by-Step Experimental Protocol

Phase 1: Cysteine Alkylation (Azide Tagging)

Reagents Needed:

  • Target Protein (1–5 mg/mL) in PBS (pH 7.5–8.0).

  • TCEP-HCl (0.5 M stock in water, neutralized to pH 7.0).

  • 1-Azido-8-bromo-octane (100 mM stock in anhydrous DMSO).

  • Ellman’s Reagent (DTNB) for validation.

Methodology:

  • Disulfide Reduction: Add TCEP to the protein solution to a final concentration of 5–10 mM. Incubate at 37°C for 30 minutes. Note: Do not remove TCEP prior to the next step; it will not interfere with the alkylation.

  • Alkylation: Add the 1-Azido-8-bromo-octane stock solution to the protein mixture to achieve a 15-fold molar excess over the total thiol concentration. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Vortex gently and incubate the reaction in the dark at room temperature for 2 to 4 hours. The SN​2 reaction of alkyl bromides is slower than that of iodoacetamides, necessitating a longer incubation.

  • Self-Validation Step (Free Thiol Depletion): Withdraw a 5 µL aliquot of the reaction mixture and add it to 95 µL of Ellman’s Reagent working solution. The absence of a yellow color (measured via absorbance at 412 nm) confirms that all free cysteines have been successfully alkylated. If yellow color persists, extend the incubation time by 1 hour.

  • Purification: Remove excess linker and TCEP using a Zeba™ Spin Desalting Column or size-exclusion chromatography (SEC), exchanging the protein into fresh PBS (pH 7.4).

Phase 2: Bioorthogonal CuAAC Click Labeling

The azide-tagged protein is now primed for the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly regiospecific reaction pioneered by Meldal and Sharpless; [2, 3].

Reagents Needed:

  • Alkyne-Fluorophore or Alkyne-Biotin (10 mM in DMSO).

  • CuSO₄ (20 mM in water).

  • THPTA Ligand (50 mM in water) – Crucial for stabilizing Cu(I) and preventing ROS-mediated protein degradation.

  • Sodium Ascorbate (100 mM in water, prepared fresh).

Methodology:

  • Catalyst Pre-mix: In a separate microcentrifuge tube, mix 10 µL of CuSO₄ with 20 µL of THPTA ligand. Incubate for 5 minutes. This pre-complexation is critical to prevent copper-induced protein precipitation.

  • Reaction Assembly: To 1 mL of the purified Azide-tagged protein, add the Alkyne-probe (5-fold molar excess).

  • Initiation: Add 15 µL of the CuSO₄/THPTA pre-mix to the protein solution. Finally, initiate the catalytic cycle by adding 50 µL of fresh Sodium Ascorbate.

  • Incubation: Incubate at room temperature for 1 hour with gentle end-over-end mixing.

  • Final Purification: Quench the reaction by adding 5 mM EDTA to chelate the copper. Purify the final fluorescently labeled protein via SEC or dialysis to remove unreacted fluorophores and copper complexes.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. URL:[Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. Journal of Organic Chemistry, 67(9), 3057–3064. URL:[Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. URL:[Link]

Method

Application Note: 1-Azido-8-bromo-octane as a Heterobifunctional Aliphatic Linker for Advanced Bioconjugation and PROTAC Synthesis

Executive Summary & Mechanistic Rationale In the rapidly evolving fields of targeted protein degradation (e.g., PROTACs) and intracellular drug delivery, the selection of a bioconjugation linker dictates the pharmacokine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the rapidly evolving fields of targeted protein degradation (e.g., PROTACs) and intracellular drug delivery, the selection of a bioconjugation linker dictates the pharmacokinetic and pharmacodynamic success of the final construct[]. 1-Azido-8-bromo-octane (CAS: 133497-22-0; MW: 234.14 g/mol ) is a highly versatile, heterobifunctional aliphatic linker[2]. It features an electrophilic primary bromide at one terminus and a bioorthogonal azide group at the other, separated by an 8-carbon hydrophobic spacer.

While polyethylene glycol (PEG) linkers are the gold standard for enhancing aqueous solubility and reducing immunogenicity in extracellular biologics[3], they often suffer from poor membrane permeability. For intracellular targets—such as those addressed by PROTACs—an aliphatic chain like the C8 spacer in 1-Azido-8-bromo-octane provides a defined steric distance while maintaining the lipophilicity required to cross the cell membrane and engage hydrophobic binding pockets[4].

Dual-Reactivity Profile
  • Bromide Terminus (SN2 Alkylation): Unactivated primary alkyl bromides undergo nucleophilic bimolecular substitution (SN2) with sulfhydryls (thiols), primary amines, and phenols[3]. Because aliphatic bromides are less reactive than alpha-halo carbonyls (e.g., bromoacetamides), they offer superior reaction control, minimizing off-target cross-linking in complex peptide mixtures.

  • Azide Terminus (Click Chemistry): The azide moiety is completely inert to natural biological functional groups. It serves as a stable dipole for highly specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[5].

Bioconjugation Workflow Visualization

The conjugation strategy utilizing 1-Azido-8-bromo-octane typically follows a sequential, two-step protocol to prevent cross-reactivity and ensure a homogeneous Drug-to-Antibody Ratio (DAR) or precise small-molecule conjugate structure.

BioconjugationWorkflow Target Nucleophilic Target (e.g., Thiol/Amine) Intermediate Azide-Functionalized Intermediate (Target-C8-N3) Target->Intermediate SN2 Alkylation (Mild Base, Polar Aprotic Solvent) Linker 1-Azido-8-bromo-octane (Br-C8-N3) Linker->Intermediate -HBr Final Stable Triazole Bioconjugate Intermediate->Final CuAAC Click (CuSO4, THPTA, Ascorbate) Payload Alkyne-Payload (e.g., Fluorophore/Drug) Payload->Final Cycloaddition

Figure 1: Two-step bioconjugation workflow utilizing 1-Azido-8-bromo-octane via SN2 and CuAAC.

Comparative Linker Analysis

To make an informed decision on linker selection, scientists must weigh the physical properties of aliphatic chains against traditional PEGylated systems. Table 1 summarizes the quantitative and qualitative differences between 1-Azido-8-bromo-octane and a standard Azide-PEG4-Bromide linker[2][3][6].

Table 1: Physicochemical Comparison of Aliphatic vs. PEG Linkers

Property / Metric1-Azido-8-bromo-octane (Aliphatic)Azide-PEG4-Bromide (Hydrophilic)
CAS Number 133497-22-0Varies by manufacturer
Molecular Weight 234.14 g/mol ~326.2 g/mol
Spacer Backbone 8-Carbon Aliphatic Chain (-CH2-)4-Unit Ethylene Glycol (-CH2-CH2-O-)
Hydrophobicity (LogP) High (Lipophilic)Low (Hydrophilic)
Membrane Permeability Excellent (Ideal for intracellular targets)Poor (Restricted to extracellular space)
Primary Reaction Mechanism SN2 Substitution & CuAAC/SPAACSN2 Substitution & CuAAC/SPAAC
Optimal Applications PROTACs, Lipid Nanoparticles (LNPs)ADCs, Surface PEGylation, Hydrogels

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure a self-validating system. Causality for reagent selection is explicitly detailed to allow scientists to adapt the protocol to their specific biomolecules.

Protocol A: SN2 Alkylation of a Thiol-Functionalized Ligand

Objective: Covalently attach the C8-azide spacer to a small molecule or peptide containing a free sulfhydryl (-SH) group (e.g., an E3 ligase ligand for PROTAC synthesis)[4].

Materials:

  • Target Thiol Ligand (1.0 eq)

  • 1-Azido-8-bromo-octane (1.2 eq)

  • Potassium Carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the target thiol ligand in anhydrous DMF. Causality: Polar aprotic solvents like DMF do not solvate anions strongly, leaving the thiolate highly nucleophilic and significantly accelerating the SN2 reaction rate.

  • Base Addition: Add 2.0 eq of K2CO3 or DIPEA to the solution and stir for 10 minutes at room temperature. Causality: A mild base is strictly required to deprotonate the thiol to a reactive thiolate. Strong bases (like NaH or tert-butoxides) must be avoided, as they will trigger an E2 elimination reaction on the 1-Azido-8-bromo-octane, yielding an unreactive alkene instead of the desired conjugate.

  • Linker Addition: Dropwise, add 1.2 eq of 1-Azido-8-bromo-octane. Stir the reaction mixture at 40°C for 4–12 hours under an inert nitrogen atmosphere.

  • Self-Validation Checkpoint 1 (Ellman's Assay): Take a 5 µL aliquot and react it with Ellman's Reagent (DTNB). The absence of a yellow color (measured at 412 nm) confirms the complete consumption of free thiols.

  • Self-Validation Checkpoint 2 (IR Spectroscopy): Purify the intermediate via flash chromatography or preparative HPLC. Perform an FT-IR scan on the purified product. A sharp, distinct absorption peak at ~2100 cm⁻¹ confirms the successful integration of the intact azide group[7].

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Conjugate the azide-functionalized intermediate from Protocol A to a terminal alkyne-bearing payload (e.g., a fluorophore or target protein ligand)[5].

Materials:

  • Azide-Functionalized Intermediate (1.0 eq)

  • Alkyne-Payload (1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO4·5H2O) (0.1 eq)

  • THPTA Ligand (0.5 eq)

  • Sodium Ascorbate (0.5 eq)

  • Solvent: tert-Butanol / Water (1:1 v/v) or PBS (pH 7.4)

Step-by-Step Methodology:

  • Pre-complexation of Catalyst: In a separate vial, mix CuSO4 with the THPTA ligand in water. Causality: THPTA is a water-soluble ligand that tightly binds Cu(I). This prevents the copper from disproportionating and protects sensitive biological payloads from reactive oxygen species (ROS) generated during the reduction process[5].

  • Reagent Assembly: Dissolve the Azide-Intermediate and the Alkyne-Payload in the tert-Butanol/Water mixture. Add the pre-complexed CuSO4/THPTA solution.

  • In Situ Reduction: Add Sodium Ascorbate to the reaction vessel. Causality: Sodium ascorbate acts as a mild reducing agent to reduce the inactive Cu(II) to the catalytically active Cu(I) species in situ. This is vastly superior to adding Cu(I) salts directly, which are highly unstable and oxidize rapidly in air.

  • Reaction & Isolation: Stir at room temperature for 2–4 hours. The formation of the 1,4-disubstituted 1,2,3-triazole linkage is highly thermodynamically favorable and typically proceeds to >95% yield.

  • Self-Validation Checkpoint 3 (LC-MS): Analyze the crude mixture via LC-MS. The disappearance of the starting masses and the appearance of the combined mass (Target + Linker + Payload - HBr) validates the successful formation of the final bioconjugate.

References

  • AxisPharm. Bromo-PEG-azide. Retrieved from:[Link]

  • Royal Society of Chemistry. Synthesis and application of a new cleavable linker for "click"-based affinity chromatography. Retrieved from: [Link]

  • MDPI. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from: [Link]

  • AACR Journals. PROTAC-Mediated Degradation of TAF1 Induces Apoptosis in AML Cells and Inhibits Tumor Growth In Vivo. Retrieved from: [Link]

Sources

Application

Application Note: Modular Synthesis of PROTACs Utilizing 1-Azido-8-bromo-octane

Introduction & Mechanistic Rationale Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system to selectively degrade disea...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system to selectively degrade disease-causing proteins[1]. Unlike traditional occupancy-driven inhibitors, PROTACs operate via event-driven pharmacology. They induce the formation of a ternary complex between a Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the polyubiquitination and subsequent degradation of the POI.

The chemical linker connecting the two ligands is a critical determinant of PROTAC efficacy. It is not merely a passive tether; its length, composition, and rigidity dictate the thermodynamics of ternary complex formation and influence the molecule's overall pharmacokinetic profile[2]. 1-Azido-8-bromo-octane has emerged as a highly versatile, bifunctional alkyl linker in modern PROTAC development[3]. It provides an 8-carbon hydrophobic spacer that imparts necessary rigidity and cell permeability, while its orthogonal reactive handles (a primary bromide and a terminal azide) enable a rapid, highly convergent two-step synthesis strategy.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary Binds Warhead PROTAC PROTAC Molecule PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Binds Anchor Ub Polyubiquitination Ternary->Ub E2 transfers Ub Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Peptide Fragments (Degraded POI) Proteasome->Degradation Cleavage

Diagram 1: Event-driven pharmacology of PROTACs via ternary complex formation and degradation.

Synthesis Strategy & Causality

The modular assembly of a PROTAC using 1-Azido-8-bromo-octane relies on two highly reliable, orthogonal organic transformations:

  • Nucleophilic Aliphatic Substitution ( SN​2 ) : The primary bromide of the linker serves as an excellent leaving group. By reacting this with a nucleophilic heteroatom (such as a phenol on a VHL ligand or an amine on a CRBN ligand) in the presence of a mild base ( K2​CO3​ ) and a polar aprotic solvent (DMF), the linker is covalently attached.

    • Causality: The choice of DMF is critical; it solvates the potassium cation but leaves the nucleophilic anion "naked" and highly reactive. This accelerates the SN​2 displacement while minimizing competing elimination (E2) pathways that would otherwise degrade the linker.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The azide-functionalized intermediate is subsequently reacted with an alkyne-bearing POI ligand.

    • Causality: The CuAAC "click" reaction is bio-orthogonal and highly regioselective, exclusively yielding a stable 1,4-disubstituted 1,2,3-triazole linkage[1]. Generating Cu(I) in situ via the reduction of copper(II) sulfate with sodium ascorbate prevents the oxidative homocoupling of alkynes (Glaser coupling), ensuring high yields even with complex, sterically hindered drug-like precursors[2].

Synthesis_Workflow Ligand1 Ligand 1 (Nucleophile) (e.g., VHL/CRBN Binder) SN2 Step 1: SN2 Alkylation Base, Polar Aprotic Solvent Ligand1->SN2 Linker 1-Azido-8-bromo-octane Linker->SN2 Intermediate Azide-Functionalized Intermediate SN2->Intermediate Purify CuAAC Step 2: CuAAC Click CuSO4, NaAsc, t-BuOH/H2O Intermediate->CuAAC Ligand2 Ligand 2 (Alkyne) (POI Binder) Ligand2->CuAAC PROTAC Fully Assembled PROTAC (Triazole Linkage) CuAAC->PROTAC Purify & Validate

Diagram 2: Convergent two-step PROTAC synthesis utilizing 1-Azido-8-bromo-octane.

Detailed Experimental Protocols

Protocol A: SN​2 Alkylation of the E3 Ligase Ligand

This protocol describes the attachment of the linker to a phenol-bearing E3 ligase ligand (e.g., a VHL binder).

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the phenol-bearing E3 ligase ligand (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Activation: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.5 eq, 1.25 mmol). Stir the suspension at room temperature for 15 minutes. Self-Validation: A slight color change (often yellowing) indicates the successful deprotonation and formation of the reactive phenoxide anion.

  • Alkylation: Add 1-Azido-8-bromo-octane (1.2 eq, 0.6 mmol) dropwise via syringe. Heat the reaction mixture to 60°C and stir for 4–6 hours.

  • Monitoring: Monitor the reaction via TLC (EtOAc/Hexane 1:1). Self-Validation: The disappearance of the lower-Rf starting material and the appearance of a new, higher-Rf spot confirms the completion of the substitution.

  • Workup: Cool the mixture to room temperature and quench with distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to completely remove residual DMF, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel) to yield the azide-functionalized intermediate.

Protocol B: CuAAC "Click" Coupling to Assemble the PROTAC

This protocol describes the final assembly of the PROTAC by linking the azide intermediate to an alkyne-bearing POI ligand.

  • Preparation: In a 20 mL scintillation vial, dissolve the azide-functionalized intermediate (1.0 eq, 0.2 mmol) and the alkyne-bearing POI ligand (1.05 eq, 0.21 mmol) in a 1:1 mixture of tert-butanol and water (4.0 mL total volume).

  • Catalyst Generation: Prepare a fresh stock solution of Sodium Ascorbate (0.5 M in water) and Copper(II) Sulfate Pentahydrate ( CuSO4​⋅5H2​O , 0.1 M in water).

  • Initiation: Add Sodium Ascorbate (0.4 eq, 160 µL of stock) followed immediately by CuSO4​ (0.2 eq, 400 µL of stock) to the reaction mixture. Self-Validation: The mixture will temporarily turn brown/yellow and then clear up, visually confirming the reduction of Cu(II) to the catalytically active Cu(I) species.

  • Reaction: Stir vigorously at room temperature for 12 hours. Monitor via LC-MS. Self-Validation: The convergence of the two precursor masses into a single peak corresponding to the exact mass of the PROTAC ( [M+H]+ ) validates successful triazole formation.

  • Workup & Purification: Dilute the mixture with water (10 mL) and extract with Dichloromethane (DCM, 3 × 10 mL). Wash the organic layer with saturated aqueous EDTA to chelate and remove residual copper salts. Dry over Na2​SO4​ , concentrate, and purify via preparative HPLC to obtain the final PROTAC.

Quantitative Data & Optimization

The following tables summarize the optimization parameters for both synthetic steps, highlighting the causal relationship between reaction conditions and isolated yields.

Table 1: Optimization of SN​2 Alkylation Conditions (Protocol A)

EntryBase (Eq)SolventTemperatureTimeIsolated Yield (%)Observation / Causality
1 Et3​N (2.0)DCM25°C24 h15%Weak base/non-polar solvent insufficient for phenoxide generation.
2 K2​CO3​ (2.5)Acetone60°C12 h58%Moderate yield; limited solubility of the E3 ligand.
3 Cs2​CO3​ (2.5)DMF60°C4 h82%High yield; Cesium effect enhances nucleophilicity, but expensive.
4 K2​CO3​ (2.5) DMF 60°C 5 h 85% Optimal balance of cost, solubility, and reaction kinetics.

Table 2: Optimization of CuAAC Click Conditions (Protocol B)

EntryCatalyst Loading (Cu/Asc)Solvent SystemTimeIsolated Yield (%)Observation / Causality
15 mol% / 10 mol%THF / H2​O (1:1)24 h45%Incomplete conversion; poor solubility of the PROTAC complex.
210 mol% / 20 mol%DMF / H2​O (4:1)12 h70%Good yield, but difficult removal of DMF during workup.
3 20 mol% / 40 mol% t -BuOH / H2​O (1:1) 12 h 92% Optimal; t -BuOH prevents side reactions and allows easy extraction.

Sources

Method

Application Note: Bioorthogonal Bioconjugation using 1-Azido-8-bromo-octane via SPAAC

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, kinetic optimization, and self-validating protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, kinetic optimization, and self-validating protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction & Chemical Rationale

In modern bioconjugation and the development of Antibody-Drug Conjugates (ADCs), achieving highly selective, high-yield linkages without compromising the structural integrity of the biomolecule is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules via a [3+2] cycloaddition without the need for cytotoxic copper(I) catalysts[1],[2].

1-Azido-8-bromo-octane (CAS: 133497-22-0) is a highly versatile heterobifunctional linker designed for step-wise conjugate assembly[3].

  • The Bromide Terminus: Acts as an excellent leaving group for nucleophilic substitution (SN2), allowing the attachment of amine-, thiol-, or hydroxyl-containing payloads (e.g., fluorophores, small molecule drugs).

  • The Aliphatic Spacer: The 8-carbon alkyl chain provides a flexible, hydrophobic spacer. This is critical for reducing steric hindrance between the payload and the biomolecule's surface, ensuring the active sites of the protein remain unoccluded.

  • The Azide Terminus: Serves as the bioorthogonal handle, ready to react with strained cyclooctynes (e.g., DBCO, BCN) under mild, physiological conditions[4].

ChemicalWorkflow A 1-Azido-8-bromo-octane (Bifunctional Linker) B Nucleophilic Substitution (SN2) Targeting Bromide A->B Step 1 D Azide-Octyl-Payload (Intermediate) B->D Yields C Payload / Small Molecule (e.g., Amine/Thiol) C->B Reactant F SPAAC Reaction (Copper-Free Click) D->F Step 2 E DBCO-Functionalized Biomolecule (e.g., Antibody) E->F Reactant G Stable Triazole Conjugate (ADC or Labeled Protein) F->G Final Product

Logical workflow for bioconjugation using 1-Azido-8-bromo-octane via SN2 and SPAAC reactions.

Mechanistic Insights & Kinetic Optimization

The Causality of SPAAC Reactivity

Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC is driven entirely by thermodynamics. The reaction relies on the release of ~18 kcal/mol of ring strain inherent to the eight-membered cyclooctyne ring (such as Dibenzocyclooctyne, DBCO)[1]. As the linear azide and the strained alkyne transition into a stable triazole linkage, the activation energy is significantly lowered, allowing the reaction to proceed rapidly at room temperature[4].

Reagent Selection & Buffer Dynamics

When designing a SPAAC protocol, the choice of cyclooctyne and buffer system dictates the reaction kinetics. DBCO derivatives consistently exhibit the highest second-order rate constants ( k2​ ) compared to BCN or DIBO[5]. Furthermore, while SPAAC is highly tolerant to various aqueous environments, buffer identity plays a subtle but measurable role. For instance, HEPES buffer generally promotes faster reaction rates than standard PBS[6].

Table 1: Comparison of Second-Order Rate Constants ( k2​ ) for Common Cyclooctynes [5]

CyclooctyneAzide ReactantSecond-Order Rate Constant ( k2​ ) [M⁻¹s⁻¹]
DBCO Benzyl Azide~0.6 - 1.0
DIBO Benzyl Azide~0.3 - 0.7
BCN Benzyl Azide~0.06 - 0.1

Table 2: Effect of Buffer Conditions on DBCO-Azide SPAAC Kinetics [6]

Buffer SystempHAzide Reactant k2​ [M⁻¹s⁻¹]
PBS 7.03-azido-L-alanine0.32 - 0.85
HEPES 7.03-azido-L-alanine0.55 - 1.22
DMEM (Media) 7.43-azido-L-alanine0.59 - 0.97

Self-Validating Experimental Protocols

The following methodologies detail the two-phase assembly of a bioconjugate using 1-Azido-8-bromo-octane. Every step is engineered with causality in mind to prevent common pitfalls such as payload hydrolysis, protein precipitation, or off-target cross-linking.

Phase 1: Payload Functionalization (SN2 Substitution)

Objective: Attach a small molecule payload to the bromide terminus of the linker.

  • Preparation: Dissolve the amine- or thiol-containing payload in anhydrous DMF or DMSO to a concentration of 50 mM.

  • Linker Addition: Add 1.2 molar equivalents of 1-Azido-8-bromo-octane.

  • Base Catalysis: Add 2.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively as an acid scavenger to neutralize the HBr byproduct generated during the SN2 reaction, driving the reaction to completion without competing for the alkyl bromide.

  • Incubation: Stir the reaction mixture at 40°C for 4-6 hours under an inert nitrogen atmosphere.

  • Self-Validation (LC-MS): Before proceeding to Phase 2, analyze an aliquot via LC-MS. Successful substitution is confirmed by the disappearance of the raw payload mass and the appearance of a new peak corresponding to [Payload Mass + 154 Da], which accounts for the addition of the octyl-azide chain and the loss of the bromide leaving group (-79.9 Da).

Phase 2: SPAAC Bioconjugation

Objective: Click the azide-functionalized payload to a DBCO-modified protein.

  • Protein Preparation: Dilute the DBCO-functionalized protein (e.g., an antibody) to 1-5 mg/mL in an amine-free, azide-free buffer such as HEPES or PBS (pH 7.4)[7].

    • Causality (Critical): Sodium azide ( NaN3​ ) is a ubiquitous preservative in commercial protein buffers. It must be rigorously removed via dialysis or desalting columns prior to this step, as it will act as a competitive 1,3-dipole, irreversibly consuming the DBCO groups and halting the intended bioconjugation[7],[8].

  • Reaction Initiation: Add the Phase 1 Azide-Octyl-Payload to the protein solution at a 2- to 4-fold molar excess[5].

    • Causality: If the payload is added from a DMSO stock, ensure the final DMSO concentration in the reaction mixture remains strictly below 20% (v/v). Exceeding this threshold disrupts the hydration shell of the protein, leading to rapid denaturation and irreversible precipitation[9],[8].

  • Incubation: Incubate the mixture for 2-4 hours at room temperature, or overnight at 4°C, utilizing gentle end-over-end rotation[7].

  • Quenching: Add a quenching buffer containing a water-soluble azide (e.g., 50 mM 2-azidoethanol) and incubate for 15 minutes[5].

    • Causality: Quenching aggressively consumes any residual, unreacted DBCO groups on the protein surface. This prevents unwanted off-target cross-linking or background fluorescence during downstream in vitro or in vivo assays.

  • Purification: Remove the excess quenched payload using a spin desalting column or Size-Exclusion Chromatography (SEC) equilibrated with PBS.

  • Self-Validation (UV-Vis & SDS-PAGE):

    • UV-Vis: DBCO possesses a highly characteristic absorbance peak at ~310 nm. The successful consumption of DBCO and formation of the triazole is validated by the near-complete disappearance of the 310 nm peak in the purified conjugate[7],[8].

    • SDS-PAGE: Run the conjugate on a reducing gel to confirm a distinct upward molecular weight shift relative to the unmodified protein[7].

ProtocolWorkflow Step1 Prepare DBCO-Protein (1-5 mg/mL in PBS) Step2 Add Azide-Octyl-Payload (2-4x Molar Excess) Step1->Step2 Step3 Incubate (2-4h RT or 4°C Overnight) Step2->Step3 Step4 Quench & Purify (Desalting Column / SEC) Step3->Step4 Step5 Validate Conjugate (UV-Vis & SDS-PAGE) Step4->Step5

Step-by-step experimental workflow for SPAAC-mediated bioconjugation and validation.

References

[9] Title: Effect of Buffer Conditions and Organic Cosolvents on the Rate of Strain-Promoted Azide–Alkyne Cycloaddition Source: acs.org URL: [Link]

[6] Title: The effects of buffer, pH, and temperature upon SPAAC reaction rates Source: rsc.org URL: [Link]

[4] Title: Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity Source: thieme-connect.de URL: [Link]

[2] Title: Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions Source: chemrxiv.org URL: [Link]

Sources

Application

Application Note: Sequential Orthogonal Bioconjugation Using the Heterobifunctional Linker 1-Azido-8-bromo-octane

Introduction: The Power of Orthogonal Chemistry In the intricate landscape of drug development, diagnostics, and fundamental biological research, the ability to selectively modify complex biomolecules is paramount. Ortho...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Orthogonal Chemistry

In the intricate landscape of drug development, diagnostics, and fundamental biological research, the ability to selectively modify complex biomolecules is paramount. Orthogonal chemistry provides a powerful framework for this, offering a set of high-yield, specific reactions that can occur in the presence of a vast array of other functional groups without side reactions.[1] This allows for the precise, stepwise construction of complex molecular architectures, such as Antibody-Drug Conjugates (ADCs), PROTACs, and sophisticated imaging probes.[2]

This application note introduces 1-azido-8-bromo-octane (CAS: 133497-22-0), a versatile heterobifunctional linker designed for sequential orthogonal conjugations.[3][4] This linear eight-carbon spacer is capped with two distinct reactive handles:

  • An Azide (-N₃) Group: Ideal for highly efficient and specific "click chemistry" reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[][6]

  • A Primary Alkyl Bromide (-Br) Group: A classic electrophile for bimolecular nucleophilic substitution (SN2) reactions, readily targeted by soft nucleophiles like thiols.[7][8]

The mutual non-reactivity of these groups under their respective reaction conditions allows for a controlled, two-step ligation strategy. This guide provides the scientific principles, detailed protocols, and practical insights for leveraging 1-azido-8-bromo-octane to conjugate two different molecular partners.

Principle of the Method: Two Orthogonal Reaction Pathways

The utility of 1-azido-8-bromo-octane lies in the ability to address each of its functional groups independently.

Reaction 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group participates in the CuAAC reaction, a cornerstone of click chemistry.[9] This reaction joins the azide with a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[10]

  • Mechanism & Causality: The reaction is not a simple thermal cycloaddition; it is catalyzed by a Cu(I) species.[9] The copper catalyst dramatically accelerates the reaction and, critically, ensures complete regioselectivity, yielding only the 1,4-isomer, in contrast to uncatalyzed reactions which produce a mixture of 1,4- and 1,5-isomers.[9] The Cu(I) catalytic species is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[11] The use of a stabilizing ligand, such as THPTA, is crucial in aqueous bioconjugation to prevent copper-mediated oxidative damage to biomolecules and to enhance reaction efficiency.[10][11]

Reaction 2: Bimolecular Nucleophilic Substitution (SN2)

The terminal primary bromide is an excellent electrophile for SN2 reactions. In this concerted, single-step mechanism, a nucleophile directly attacks the carbon atom bearing the bromine, displacing the bromide leaving group.[7][12]

  • Mechanism & Causality: 1-Azido-8-bromo-octane is a primary alkyl halide, which is ideal for SN2 reactions due to minimal steric hindrance at the reaction center.[7][8] Thiol groups (e.g., from cysteine residues in proteins or thiol-modified oligonucleotides) are particularly effective nucleophiles for this transformation. The reaction is best performed in polar aprotic solvents (e.g., DMF, DMSO) for small molecule synthesis, as these solvents solvate the counter-ion but leave the nucleophile "naked" and highly reactive.[7] For bioconjugation in aqueous buffers, reaction efficiency is driven by factors such as pH (to ensure the thiol is deprotonated to the more nucleophilic thiolate) and reactant concentration.

The orthogonality is ensured because the conditions for CuAAC (copper, ascorbate) do not activate the alkyl bromide, and the conditions for SN2 (a thiol nucleophile) do not react with the azide.

Sequential orthogonal ligation strategy using 1-azido-8-bromo-octane.

Application Workflow: Sequential Protein-Peptide Conjugation

This section outlines a representative workflow for first conjugating 1-azido-8-bromo-octane to an alkyne-modified peptide and subsequently conjugating the resulting intermediate to a cysteine-containing protein.

Experimental_Workflow Experimental Workflow start Start Materials: 1. Alkyne-Peptide 2. 1-Azido-8-bromo-octane 3. Cys-Protein cuaac Protocol 1: CuAAC Reaction (Alkyne-Peptide + Linker) start->cuaac purify1 Purification Step 1 (e.g., RP-HPLC) cuaac->purify1 Reaction Mixture characterize1 Characterization 1 (LC-MS) Confirm Azido-Peptide-Linker-Br purify1->characterize1 Purified Intermediate sn2 Protocol 2: SN2 Reaction (Intermediate + Cys-Protein) characterize1->sn2 Verified Intermediate purify2 Purification Step 2 (e.g., SEC) sn2->purify2 Reaction Mixture characterize2 Characterization 2 (SDS-PAGE, MS) Confirm Final Conjugate purify2->characterize2 Purified Final Product end_product Final Product: Protein-Peptide Conjugate characterize2->end_product

Step-by-step experimental workflow for sequential bioconjugation.

Detailed Experimental Protocols

Safety First: 1-Azido-8-bromo-octane and other alkyl halides should be handled with care in a well-ventilated fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] Organic azides can be energetic; avoid heating neat material.

Protocol 1: CuAAC Ligation to an Alkyne-Modified Peptide

This protocol describes the conjugation of 1-azido-8-bromo-octane to a peptide containing a terminal alkyne (e.g., propargylglycine).

Materials:

  • Alkyne-modified peptide

  • 1-Azido-8-bromo-octane (FW: 234.14 g/mol )[3]

  • Copper(II) Sulfate (CuSO₄): 50 mM stock in water

  • Sodium Ascorbate: 100 mM stock in water (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM stock in water

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Peptide Preparation: Dissolve the alkyne-modified peptide in the Reaction Buffer to a final concentration of 1 mM (e.g., 1 µmol in 1 mL).

  • Linker Addition: Add 1-azido-8-bromo-octane to the peptide solution. A slight excess is used to drive the reaction to completion. For a 1.2-fold molar excess, add 1.2 µmol. As the linker is likely an oil, prepare a 100 mM stock in DMSO and add 12 µL.

  • Catalyst Premix: In a separate microcentrifuge tube, prepare the copper/ligand catalyst premix. Combine 10 µL of 50 mM THPTA stock with 5 µL of 50 mM CuSO₄ stock.[10][11] The 2:1 ligand-to-copper ratio helps stabilize the Cu(I) ion. Let this mixture stand for 2 minutes.

  • Reaction Initiation: Add the 15 µL of catalyst premix to the peptide/linker solution.

  • Reduction: Initiate the reaction by adding 50 µL of freshly prepared 100 mM sodium ascorbate. The final concentration of ascorbate will be approximately 5 mM.[2]

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light.

  • Purification: Upon completion (monitored by LC-MS), purify the resulting peptide-linker-bromide conjugate from excess reagents using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the product by LC-MS. The expected mass will be [Mass of Peptide] + 234.14 Da - 1.01 Da (HBr elimination implicit in structure) = [Mass of Peptide] + 233.13 Da.

Protocol 2: SN2 Conjugation to a Cysteine-Containing Protein

This protocol describes the conjugation of the purified peptide-linker-bromide intermediate to a protein with an accessible cysteine residue.

Materials:

  • Purified Peptide-Linker-Bromide conjugate (from Protocol 1)

  • Cysteine-containing protein

  • Reaction Buffer: PBS containing 1 mM EDTA, pH 7.5-8.0. (The slightly basic pH promotes thiolate formation, and EDTA chelates trace metals that could oxidize thiols).

  • TCEP-HCl (optional): 10 mM stock in water (for reducing any disulfide bonds).

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 10-50 µM. If the cysteine residue may be oxidized, pre-treat the protein with a 2-5 fold molar excess of TCEP for 30 minutes at room temperature.

  • Conjugation: Add the purified Peptide-Linker-Bromide conjugate to the protein solution. A 5- to 20-fold molar excess of the linker conjugate over the protein is recommended to ensure efficient labeling.

  • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. The reaction is slower than many other bioconjugation reactions, so longer incubation times may be necessary.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to react with any remaining alkyl bromide.

  • Purification: Remove excess reagents and the unreacted protein using Size-Exclusion Chromatography (SEC) or dialysis.

  • Characterization: Analyze the final conjugate by SDS-PAGE. A successful conjugation will show a band shift corresponding to the added mass of the peptide-linker. Confirm the final product mass with ESI-MS.

Quantitative Data Summary

The following table provides typical parameters for the described protocols. Optimization may be required based on the specific properties of the molecules being conjugated.

ParameterProtocol 1: CuAACProtocol 2: SN2Rationale & Comments
Reactant Ratio 1.2 - 2 equiv. linker per alkyne5 - 20 equiv. linker-conjugate per thiolExcess drives the reaction to completion.[7]
Solvent/Buffer PBS, pH 7.4PBS + 1 mM EDTA, pH 7.5-8.0CuAAC is robust in aqueous buffers.[11] SN2 benefits from slightly basic pH to deprotonate the thiol.
Catalyst Conc. 50-250 µM CuSO₄N/ATypical concentration range for efficient bioconjugation.[2]
Reducing Agent 5 mM Sodium AscorbateN/AMaintains the active Cu(I) catalytic state.[10]
Temperature Room Temperature (20-25°C)4°C to Room TemperatureMild conditions preserve biomolecule integrity.
Reaction Time 1 - 4 hours4 - 16 hoursCuAAC is typically fast.[] SN2 with alkyl bromides is slower than with maleimides.
Typical Yield > 90%60 - 85%Yields are substrate-dependent and require optimization.

References

  • White Rose Research Online. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. [Link]

  • PubMed. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. [Link]

  • JACS Au. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. [Link]

  • ACS Publications. (2022). Discovery of Imaging and Therapeutic Integration Bifunctional Molecules Based on Bio-Orthogonal Reaction and Releasable Disulfide Bond. Bioconjugate Chemistry. [Link]

  • ResearchGate. (2022). (PDF) A Bio-orthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. [Link]

  • PMC. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]

  • Universidad de Zaragoza. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. [Link]

  • Nucleophilic Substitution of Alkyl Halides. [Link]

  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. (2022). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. [Link]

  • PMC. (2018). Formal enantioconvergent substitution of alkyl halides via catalytic asymmetric photoredox radical coupling. [Link]

  • Chemistry LibreTexts. (2022). 8.8: Nucleophilic substitution in the Lab. [Link]

  • Accounts of Chemical Research. Bioconjugation with Strained Alkenes and Alkynes. [Link]

  • PMC. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. [Link]

  • MDPI. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. [Link]

Sources

Method

Experimental setup for reactions with 1-Azido-8-bromo-octane

Application Note: Orthogonal Functionalization Strategies Using 1-Azido-8-bromo-octane in Bioconjugation and PROTAC Synthesis Executive Summary 1-Azido-8-bromo-octane (CAS: 133497-22-0) is a highly versatile, aliphatic b...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization Strategies Using 1-Azido-8-bromo-octane in Bioconjugation and PROTAC Synthesis

Executive Summary

1-Azido-8-bromo-octane (CAS: 133497-22-0) is a highly versatile, aliphatic bifunctional linker widely utilized in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), bioconjugates, and surface modifications[1]. Featuring an 8-carbon hydrophobic spacer, it presents two mutually orthogonal reactive handles: an electrophilic bromide for nucleophilic substitution ( SN​2 ) and an azide for Click Chemistry (CuAAC or SPAAC). This application note details the mechanistic rationale, step-by-step protocols, and safety considerations for deploying this linker in complex synthetic workflows.

Mechanistic Rationale & Experimental Causality

The strategic value of 1-Azido-8-bromo-octane lies in its strict chemical orthogonality.

  • Step 1: Nucleophilic Substitution ( SN​2 ). The primary bromide is highly susceptible to displacement by nucleophiles (e.g., phenols, primary/secondary amines, thiols) under basic conditions. The azide moiety remains completely inert during this transformation, eliminating the need for protecting groups[2].

  • Step 2: Click Chemistry. Once the linker is attached to the first pharmacophore, the terminal azide is reacted with an alkyne-bearing partner. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is preferred for terminal alkynes due to its near-quantitative yields and bioorthogonality[3].

  • Causality in Sequence: Why perform the SN​2 reaction before the Click reaction? Azides are highly stable under the basic, heated conditions required for SN​2 reactions. Conversely, if the triazole (formed post-Click) or an unreacted alkyne were subjected to harsh nucleophilic conditions, side reactions such as Glaser homocoupling or base-catalyzed degradation could occur. Furthermore, carrying an unreacted primary bromide through a transition-metal-catalyzed Click reaction risks unwanted oxidative addition or off-target alkylation.

Workflow Visualization

G A 1-Azido-8-bromo-octane (Bifunctional Linker) B Nucleophilic Substitution (SN2) Target: Bromide A->B + Nucleophile (Base, Heat) C Azide-Functionalized Intermediate B->C High Yield Orthogonal D CuAAC Click Chemistry Target: Azide C->D + Alkyne (Cu(I) Catalyst) E Final Conjugate (e.g., PROTAC / Probe) D->E Regiospecific 1,4-Triazole

Figure 1: Orthogonal functionalization workflow of 1-Azido-8-bromo-octane.

Experimental Protocols

Protocol A: Nucleophilic Substitution ( SN​2 ) of the Bromide

Objective: Covalently attach the C8-azide spacer to a phenolic scaffold (e.g., a target protein ligand). Causality Check: Potassium carbonate ( K2​CO3​ ) is selected as the base. It is strong enough to deprotonate a phenol ( pKa​≈10 ) but mild enough to suppress competing Elimination ( E2​ ) side reactions that would yield an unwanted octenyl-azide byproduct.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Argon/Nitrogen), dissolve the phenolic nucleophile (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 equiv.). Stir at room temperature for 15 minutes to allow for phenoxide formation.

  • Linker Addition: Dropwise, add 1-Azido-8-bromo-octane (1.2 equiv.)[2].

  • Reaction Execution: Heat the mixture to 60°C. Monitor the reaction via LC-MS or TLC (typically requires 4–8 hours). The azide group will remain stable under these conditions.

  • Workup (Self-Validating Step): Quench the reaction with distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The absence of starting phenol on TLC validates reaction completion.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the azide-functionalized intermediate.

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Conjugate the azide-functionalized intermediate to an alkyne-bearing moiety. Causality Check: Sodium ascorbate is used in a 5-to-1 molar ratio relative to CuSO4​ to ensure the continuous in situ reduction of Cu(II) to the catalytically active Cu(I) species. The THPTA ligand is critical; it coordinates the Cu(I), preventing its disproportionation and protecting it from oxidation, which accelerates the reaction and prevents biological sample degradation[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the azide-functionalized intermediate (1.0 equiv.) and the alkyne-partner (1.05 equiv.) in a 1:1 mixture of tert-Butanol ( t -BuOH) and Water to a final concentration of 0.1 M.

  • Catalyst Complexation: In a separate vial, mix CuSO4​⋅5H2​O (0.1 equiv., 0.1 M in water) with THPTA ligand (0.5 equiv., 0.1 M in water). The solution will turn light blue.

  • Reduction Initiation: Add freshly prepared Sodium Ascorbate solution (0.5 equiv., 0.5 M in water) to the catalyst mixture. The solution will turn colorless or slightly yellow, indicating the formation of active Cu(I).

  • Reaction Execution: Immediately transfer the active catalyst complex to the main reaction flask. Stir at room temperature for 2–12 hours.

  • Monitoring & Quenching: Verify completion via LC-MS (look for the mass of the 1,4-disubstituted triazole product). Quench the reaction by adding an EDTA solution (0.1 M) to chelate the copper, preventing downstream metal toxicity in biological assays.

  • Purification: Extract with Dichloromethane (DCM), dry, and purify via reverse-phase HPLC if high purity (>95%) is required for biological testing.

Quantitative Data Summaries

Table 1: Comparative Reaction Conditions for 1-Azido-8-bromo-octane Functionalization

Reaction TypeTarget HandleReagents / CatalystsSolventTemp (°C)Typical YieldCompeting Side Reaction
SN​2 (Phenol) Bromide K2​CO3​ (2 eq)DMF6075 - 90%Elimination ( E2​ )
SN​2 (Amine) BromideDIPEA (2 eq), NaI (cat)Acetonitrile8065 - 85%Over-alkylation
CuAAC (Click) Azide CuSO4​ , NaAsc, THPTA t -BuOH / H2​O 25> 90%Glaser Coupling (if O2​ present)
SPAAC (Click) AzideDBCO or BCN derivativePBS / DMSO25> 95%None (Bioorthogonal)

Table 2: Click Chemistry Catalyst Systems Comparison

Catalyst SystemLigandBiocompatibilityReaction KineticsBest Application
Cu(I) in situ THPTAModerate (Cu toxicity)Very FastSmall molecule synthesis, robust proteins
Cu(I) in situ BTTAAHighExtremely FastLive-cell labeling, sensitive bioconjugates
Strain-Promoted None (DBCO/BCN)Very High (No Metal)ModerateIn vivo imaging, ADC development[1]

Safety, Handling, and Trustworthiness

  • Explosion Hazard Mitigation: Low molecular weight organic azides can be explosive. The "Rule of Six" dictates that the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms should be ≥3 . 1-Azido-8-bromo-octane possesses 8 carbons and 3 nitrogens ( C/N=2.66 ). While slightly below the ideal threshold, the heavy bromine atom significantly stabilizes the molecule (the azide mass is <18% of the total MW). It is generally stable under standard conditions but must never be distilled to dryness or exposed to extreme heat.

  • Chemical Incompatibilities: Never expose 1-Azido-8-bromo-octane to strong acids, which can protonate the azide to form highly toxic and volatile hydrazoic acid ( HN3​ ). Avoid contact with heavy metals (e.g., Lead, Barium) during storage, as they can form shock-sensitive metal azides.

References

  • Title: Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of well-defined 8-shaped polymers by the combination of RAFT polymerization and click reaction Source: Taylor & Francis URL: [Link]

Sources

Application

Application Notes &amp; Protocols: The Role of 1-Azido-8-bromo-octane as a Versatile Heterobifunctional Linker in Drug Discovery

Abstract In the intricate landscape of modern drug discovery, the ability to selectively and efficiently connect molecular fragments is paramount. Heterobifunctional linkers serve as the crucial bridges in constructing c...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the intricate landscape of modern drug discovery, the ability to selectively and efficiently connect molecular fragments is paramount. Heterobifunctional linkers serve as the crucial bridges in constructing complex therapeutic modalities, from targeted drug conjugates to novel protein degraders.[1] This guide focuses on 1-azido-8-bromo-octane, a versatile linker distinguished by its orthogonal reactive groups: a terminal azide and a primary alkyl bromide. We will explore the distinct chemistries of these functional groups and provide detailed protocols for their application in two key areas of drug discovery: the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the surface functionalization of substrates for high-throughput screening and targeted delivery systems.

Introduction: The Power of Orthogonal Reactivity

1-Azido-8-bromo-octane (C₈H₁₆BrN₃) is a linear, eight-carbon alkyl chain equipped with two chemically distinct reactive handles.[2] This "heterobifunctional" nature is its most significant asset in chemical biology and medicinal chemistry.[3]

  • The Azide Moiety (-N₃): This group is the cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[][5] The azide group participates readily in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole ring.[][7] This bioorthogonal reaction allows for the conjugation of molecules in complex biological environments with minimal side reactions.[5][7]

  • The Bromo Moiety (-Br): As a primary alkyl halide, the bromo group is an excellent electrophile for nucleophilic substitution (Sɴ2) reactions.[8][9] It allows for the stable covalent attachment of the linker to molecules bearing nucleophilic groups such as phenols, thiols, or amines, forming ether, thioether, or amine linkages, respectively.[9]

The true power of 1-azido-8-bromo-octane lies in the orthogonality of these two groups. The reaction conditions for click chemistry do not interfere with the alkyl bromide, and the conditions for nucleophilic substitution do not affect the azide. This allows for a controlled, stepwise synthesis, which is critical for building complex molecular architectures like PROTACs.[8]


Application I: Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to destroy specific disease-causing proteins.[10] They consist of a ligand for a target protein (the "warhead") and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[11] The linker is not merely a spacer; its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates degradation efficiency.[11][12] Alkyl chains like that of 1-azido-8-bromo-octane are common motifs in PROTAC linker design.[11]

Application Note: Rationale for Using 1-Azido-8-bromo-octane in PROTAC Synthesis

The orthogonal reactivity of 1-azido-8-bromo-octane is ideally suited for the modular assembly of PROTACs.[] A typical strategy involves first attaching the linker to one of the ligands (e.g., the warhead) via a nucleophilic substitution reaction with the bromo group. After purification, the second ligand, now functionalized with an alkyne, is attached via a highly efficient CuAAC click reaction. This stepwise approach simplifies synthesis and purification, accelerating the creation of PROTAC libraries to optimize linker length and attachment vectors.[][11] The eight-carbon chain provides a flexible tether of a specific length that can be systematically varied to find the optimal distance for inducing protein degradation.

Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Attachment to Warhead cluster_1 Step 2: Click Chemistry Conjugation Warhead Warhead-OH (Target Ligand with Nucleophile) Intermediate Warhead-O-(CH₂)₈-N₃ (Azide-Functionalized Warhead) Warhead->Intermediate Sɴ2 Reaction (e.g., K₂CO₃, DMF) Linker Br-(CH₂)₈-N₃ (1-Azido-8-bromo-octane) Linker->Intermediate Intermediate_Copy Warhead-O-(CH₂)₈-N₃ Intermediate->Intermediate_Copy Purification (e.g., HPLC) PROTAC Final PROTAC Intermediate_Copy->PROTAC CuAAC 'Click' Reaction (CuSO₄, Na-Ascorbate) E3_Ligand Alkyne-E3 Ligand E3_Ligand->PROTAC

Caption: A two-step workflow for synthesizing a PROTAC using 1-azido-8-bromo-octane.

Protocol: Synthesis of a BRD4-Degrading PROTAC

This protocol describes the synthesis of a hypothetical PROTAC targeting the BRD4 protein, using a JQ1-based warhead and a pomalidomide-based E3 ligase ligand.

Step 1: Synthesis of Azide-Functionalized JQ1 Intermediate

  • Reagent Preparation:

    • Dissolve JQ1-OH (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃, 3 equivalents) to the solution. K₂CO₃ acts as a base to deprotonate the hydroxyl group on JQ1, making it a potent nucleophile.

    • Add 1-azido-8-bromo-octane (1.2 equivalents). A slight excess ensures complete consumption of the JQ1-OH starting material.

  • Reaction:

    • Stir the reaction mixture at 60°C under a nitrogen atmosphere for 12-18 hours. The elevated temperature facilitates the Sɴ2 reaction, while the inert atmosphere prevents side reactions.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the JQ1-OH is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x) to remove DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure azide-functionalized JQ1 intermediate.

Step 2: CuAAC "Click" Reaction to Form the Final PROTAC

  • Reagent Preparation:

    • Dissolve the azide-functionalized JQ1 intermediate (1 equivalent) and an alkyne-functionalized pomalidomide ligand (1 equivalent) in a 1:1 mixture of tert-butanol and water.[12]

    • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equivalents).

    • In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents). Sodium ascorbate is a reducing agent that generates the active Cu(I) catalyst in situ.[12]

  • Reaction:

    • To the solution of the azide and alkyne, add the copper sulfate solution, followed by the sodium ascorbate solution.

    • Stir the reaction vigorously at room temperature for 4-8 hours. The reaction is often rapid and can be monitored by LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final PROTAC compound using reverse-phase High-Performance Liquid Chromatography (HPLC) to ensure high purity required for biological assays.

ParameterSɴ2 Reaction (Step 1)CuAAC Reaction (Step 2)
Primary Reagents JQ1-OH, 1-Azido-8-bromo-octaneAzide-JQ1, Alkyne-Pomalidomide
Key Catalyst/Base K₂CO₃ (Base)CuSO₄ / Sodium Ascorbate (Catalyst)
Typical Solvent DMFt-BuOH / H₂O
Temperature 60°CRoom Temperature
Typical Yield 60-80%>90%
Key Advantage Forms stable ether linkageHigh efficiency, bioorthogonal

Application II: Surface Functionalization for Screening & Delivery

Covalently attaching biomolecules or small-molecule drug candidates to surfaces is fundamental for applications ranging from high-throughput screening on microarrays to targeted drug delivery via nanoparticles.[13][14][15] 1-Azido-8-bromo-octane can serve as a versatile tether to functionalize a wide range of material surfaces.[16]

Application Note: Rationale for Surface Functionalization

The linker's dual reactivity allows for a two-step immobilization strategy. First, the bromo group can be used to graft the linker onto a surface that has been pre-activated with nucleophilic groups (e.g., amine-functionalized glass slides). This creates a surface decorated with azide groups. Second, any alkyne-modified molecule of interest (a peptide, a small molecule library member, etc.) can then be "clicked" onto this azide-presenting surface. This method offers excellent control over the surface chemistry and ensures a consistent orientation of the immobilized molecule, which is critical for binding assays.[16]

Workflow for Surface Functionalization

Surface_Functionalization_Workflow cluster_0 Step 1: Surface Activation cluster_1 Step 2: Linker Immobilization cluster_2 Step 3: Molecule Conjugation Surface Substrate (e.g., Glass Slide) Amine_Surface Amine-Functionalized Surface (-NH₂) Surface->Amine_Surface Silanization (e.g., APTES) Amine_Surface_Copy Amine-Functionalized Surface (-NH₂) Azide_Surface Azide-Functionalized Surface (-N₃) Amine_Surface_Copy->Azide_Surface Sɴ2 Reaction Linker Br-(CH₂)₈-N₃ Linker->Azide_Surface Azide_Surface_Copy Azide-Functionalized Surface (-N₃) Final_Surface Functionalized Surface Azide_Surface_Copy->Final_Surface SPAAC 'Click' Reaction (e.g., DBCO-Molecule) Molecule Alkyne-Molecule (e.g., Peptide, Drug) Molecule->Final_Surface

Caption: Workflow for immobilizing a molecule of interest onto a substrate.

Protocol: Immobilization of a Peptide onto a Glass Surface

This protocol details the functionalization of a glass microscope slide with a cyclic RGD peptide, a ligand used in targeted drug delivery research.

Step 1: Preparation of Amine-Functionalized Glass Slides

  • Cleaning: Thoroughly clean glass slides by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each). Dry the slides under a stream of nitrogen.

  • Activation: Activate the surface hydroxyl groups by treating the slides with a piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 1 hour. (CAUTION: Piranha solution is extremely corrosive and reactive) . Rinse extensively with deionized water and dry.

  • Silanization: Immerse the cleaned, activated slides in a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene for 2 hours at room temperature. This process coats the glass with a layer of APTES, presenting primary amine groups.

  • Curing: Rinse the slides with toluene, then ethanol, and cure in an oven at 110°C for 1 hour to form stable siloxane bonds.

Step 2: Grafting of 1-Azido-8-bromo-octane Linker

  • Reaction Setup: Immerse the amine-functionalized slides in a solution of 1-azido-8-bromo-octane (50 mM) and diisopropylethylamine (DIPEA, 3 equivalents) in anhydrous DMF. DIPEA acts as a non-nucleophilic base to scavenge the HBr byproduct.

  • Incubation: Gently agitate the slides in the solution for 12 hours at 50°C.

  • Washing: Remove the slides and wash sequentially with DMF, ethanol, and deionized water to remove unreacted linker and base. Dry under nitrogen. The slides are now functionalized with a layer of azide groups.

Step 3: SPAAC "Click" of an Alkyne-Peptide

  • Rationale for SPAAC: For surface chemistry, particularly with sensitive biomolecules like peptides, a copper-free click reaction (SPAAC) is often preferred to avoid potential copper-induced denaturation or cytotoxicity.[7] This requires the peptide to be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

  • Conjugation: Prepare a solution of the DBCO-functionalized cRGD peptide (100 µM) in a phosphate-buffered saline (PBS), pH 7.4.

  • Incubation: Spot the peptide solution onto the azide-functionalized slide surface or immerse the slide in the solution. Incubate in a humidified chamber for 2-4 hours at room temperature.

  • Final Wash: Wash the slides thoroughly with PBS buffer and then deionized water to remove any non-covalently bound peptide. The slide is now ready for use in cell binding assays or other screening applications.

Conclusion

1-Azido-8-bromo-octane is a powerful and versatile tool in the drug discovery arsenal. Its defining feature—orthogonally reactive azide and bromide moieties—provides chemists with a reliable platform for the stepwise and controlled synthesis of complex molecules.[8] As demonstrated, it is a key component in the construction of advanced therapeutics like PROTACs and a practical linker for developing novel screening platforms and targeted delivery systems. The robust and well-understood chemistries of its functional groups ensure its continued relevance in advancing the frontiers of medicinal chemistry.

References

  • Fujisawa, T., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Angewandte Chemie. Available at: [Link].

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link].

  • MDPI. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. Available at: [Link].

  • Abu Ajaj, K., et al. (2009). Development of Protein-Binding Bifunctional Linkers for a New Generation of Dual-Acting Prodrugs. Bioconjugate Chemistry. Available at: [Link].

  • ResearchGate. The Use of Click Chemistry in Drug Development Applications. ResearchGate. Available at: [Link].

  • Lim, Y. H., et al. (2020). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. APL Bioengineering. Available at: [Link].

  • Abu Ajaj, K., et al. (2009). Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs. PubMed. Available at: [Link].

  • CD Biosynsis. Bifunctional linkers. CD Biosynsis. Available at: [Link].

  • Tokyo University of Science. (2025). Breakthrough in Click Chemistry: Innovative Method Revolutionizes Drug Development. Tokyo University of Science. Available at: [Link].

  • Kim, Y., et al. (2019). Click Chemistry as a Tool for Cell Engineering and Drug Delivery. MDPI. Available at: [Link].

  • Parker, J. L., et al. (2018). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Current Opinion in Chemical Biology. Available at: [Link].

  • Jiang, H., et al. (2010). Perfluorophenyl azides: new applications in surface functionalization and nanomaterial synthesis. PubMed. Available at: [Link].

  • ResearchGate. Surface Functionalization by Strain-Promoted Alkyne-Azide Click Reactions. ResearchGate. Available at: [Link].

  • Sane, S. P., et al. (2012). Interfacial Activity Assisted Surface Functionalization: A Novel Approach to Incorporate Maleimide Functional Groups and cRGD Peptide on Polymeric Nanoparticles for Targeted Drug Delivery. PMC. Available at: [Link].

  • ResearchGate. Screening strategies for surface modification of lipid-polymer hybrid nanoparticles. ResearchGate. Available at: [Link].

Sources

Method

Application Note: Site-Specific Oligonucleotide Labeling via 1-Azido-8-bromo-octane and Click Chemistry

Introduction and Chemical Rationale The covalent modification of oligonucleotides is a cornerstone of modern molecular biology, enabling the development of nucleic acid therapeutics, diagnostic probes, and targeted deliv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

The covalent modification of oligonucleotides is a cornerstone of modern molecular biology, enabling the development of nucleic acid therapeutics, diagnostic probes, and targeted delivery systems. While direct synthesis using modified phosphoramidites is common, post-synthetic modification offers superior flexibility, especially when conjugating sensitive payloads like fluorophores, peptides, or large targeting ligands.

1-Azido-8-bromo-octane (CAS: 133497-22-0) [1] is a highly versatile, heterobifunctional aliphatic linker designed for two-step bioconjugation. It features an electrophilic alkyl bromide on one terminus and a bioorthogonal azide on the other, separated by an 8-carbon alkyl chain.

Why an 8-carbon spacer? Steric hindrance is a primary cause of low yields in oligonucleotide bioconjugation. The 8-carbon spacer acts as a flexible, hydrophobic tether that projects the azide group away from the dense, negatively charged polyanionic backbone of the DNA/RNA. This spatial separation drastically reduces steric clashes during the subsequent bulky cycloaddition step, ensuring near-quantitative click labeling efficiencies[2].

Mechanistic Overview: A Two-Step Orthogonal Workflow

As a self-validating system, this protocol relies on two highly orthogonal, chemoselective reactions. Understanding the causality behind these chemical choices is critical for troubleshooting and optimizing yields.

Step 1: Nucleophilic Aliphatic Substitution ( SN​2 )

The first step involves the alkylation of a thiol-modified oligonucleotide (e.g., 5'-thiol-modifier C6) with the alkyl bromide of 1-Azido-8-bromo-octane.

  • Causality of Nucleophile Choice: While amines can be alkylated, the thiolate anion ( RS− ) generated at pH 7.5–8.5 is a significantly softer and more potent nucleophile. This ensures rapid, chemoselective thioether bond formation without cross-reacting with the exocyclic amines of the nucleobases (Adenine, Cytosine, Guanine).

  • Solvent Considerations: Because 1-Azido-8-bromo-octane is highly lipophilic and water-insoluble, the reaction must be performed in a mixed aqueous/organic solvent system (typically 30-50% DMSO or DMF) to maintain the solubility of both the highly polar oligonucleotide and the hydrophobic linker.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the azide is installed, the oligonucleotide is poised for "Click Chemistry". The azide reacts with any terminal alkyne-bearing payload in the presence of a Copper(I) catalyst to form a stable 1,2,3-triazole linkage.

  • Causality of Bioorthogonality: Azides and alkynes are biologically inert; they do not interact with native functional groups found in nucleic acids or proteins. The CuAAC reaction proceeds rapidly in aqueous conditions at room temperature, preserving the integrity of the oligonucleotide[3][4].

Workflow Visualization

G Oligo Thiol-Modified Oligonucleotide Intermediate Azide-Functionalized Oligonucleotide Oligo->Intermediate SN2 Alkylation (pH 8.0, 30% DMSO) Linker 1-Azido-8-bromo-octane (Bifunctional Linker) Linker->Intermediate Thioether Bond Formation Product Triazole-Linked Oligo Conjugate Intermediate->Product CuAAC Click Chemistry (CuSO4, THPTA, Ascorbate) Alkyne Alkyne-Payload (e.g., Fluorophore) Alkyne->Product [3+2] Cycloaddition

Caption: Two-step bioconjugation workflow: SN2 thio-alkylation followed by CuAAC click chemistry.

Experimental Protocols

Materials Required
  • 5'- or 3'-Thiol-modified oligonucleotide (typically supplied as a disulfide).

  • 1-Azido-8-bromo-octane (CAS: 133497-22-0).

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Click Reagents: CuSO4​ , THPTA ligand, Sodium Ascorbate, Alkyne-payload.

  • Buffers: 0.1 M TEAA (Triethylammonium acetate) pH 8.0, or 1X PBS pH 7.4.

  • Solvents: Anhydrous DMSO or DMF.

  • Purification: NAP-5 / Zeba Spin Desalting Columns (MWCO 3K), 3M Sodium Acetate, absolute ethanol.

Protocol A: Thiol Reduction and CRITICAL Desalting

Oligonucleotides are synthesized with protective disulfides to prevent premature oxidation. These must be reduced to free thiols prior to alkylation.

  • Reduction: Dissolve the thiol-oligo (100 nmol) in 100 µL of 0.1 M TEAA buffer (pH 8.0). Add 10 µL of 1 M DTT or 0.1 M TCEP. Incubate at room temperature for 1 hour.

  • CRITICAL STEP - Desalting: You must completely remove the reducing agent before proceeding.

    • Expert Insight: If TCEP is left in solution, its phosphine group will undergo a Staudinger reduction with the azide group of 1-Azido-8-bromo-octane, converting the azide into a useless amine and completely halting the downstream click reaction. If DTT is left, it will competitively alkylate with the bromide.

  • Execution: Pass the reduced reaction mixture through a pre-equilibrated NAP-5 or Zeba spin column. Collect the eluted free-thiol oligonucleotide and immediately proceed to Protocol B to prevent disulfide re-oxidation.

Protocol B: Alkylation with 1-Azido-8-bromo-octane
  • Preparation: Dissolve 1-Azido-8-bromo-octane in anhydrous DMSO to a concentration of 100 mM.

  • Reaction Setup: To the desalted thiol-oligo (~100 µL in aqueous buffer), add 40-50 µL of the 100 mM 1-Azido-8-bromo-octane solution (yielding a ~30-35% DMSO final concentration).

    • Expert Insight: The solution may turn slightly cloudy. If heavy precipitation of the linker occurs, add DMSO in 5 µL increments until the solution clarifies, ensuring the oligo does not precipitate.

  • Incubation: Vortex gently and incubate at 37°C for 4–6 hours in the dark. The elevated temperature and organic co-solvent accelerate the SN​2 displacement of the bromide.

  • Purification: Perform a standard ethanol precipitation. Add 0.1 volumes of 3M Sodium Acetate (pH 5.2) and 2.5 volumes of cold absolute ethanol. Incubate at -20°C for 2 hours, centrifuge at 14,000 x g for 30 mins, decant, wash with 70% ethanol, and resuspend the pellet (now the Azide-Oligo) in 50 µL of H2​O .

Protocol C: CuAAC Click Labeling
  • Premix Catalyst: In a separate tube, mix 2 µL of 50 mM CuSO4​ with 4 µL of 50 mM THPTA ligand. Incubate for 5 minutes. (Pre-complexing copper with THPTA prevents oligo degradation by free copper radicals).

  • Reaction Setup: To the 50 µL Azide-Oligo, add:

    • 10 equivalents of Alkyne-Payload (e.g., Alkyne-Cy5) dissolved in DMSO.

    • The CuSO4​ /THPTA premix.

    • 5 µL of 100 mM freshly prepared Sodium Ascorbate (initiates the reaction by reducing Cu2+ to catalytic Cu+ ).

  • Incubation: Incubate at room temperature for 2 hours.

  • Final Purification: Purify the final labeled conjugate via RP-HPLC or MWCO filtration to remove excess dye and copper catalysts[4].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized empirical parameters for each step of the workflow to ensure maximum yield and reproducibility.

Parameter / MetricProtocol A: ReductionProtocol B: AlkylationProtocol C: CuAAC Click
Reactive Species Disulfide + TCEP/DTTFree Thiol + Alkyl BromideAzide + Terminal Alkyne
Optimal pH 7.5 – 8.08.0 – 8.57.0 – 7.5
Solvent System 100% Aqueous65% Aqueous / 35% DMSO80% Aqueous / 20% DMSO
Temperature 25°C (Room Temp)37°C25°C (Room Temp)
Time 1 Hour4 – 6 Hours2 Hours
Molar Equivalents 100x (Reducing Agent)50x (1-Azido-8-bromo-octane)10x (Alkyne Payload)
Expected Yield > 95% (Conversion)80 – 90%> 90%
Primary Pitfall Incomplete desaltingLinker precipitationCopper-induced DNA cleavage
Mitigation Use fresh spin columnsAdjust DMSO ratio carefullyUse THPTA ligand strictly

References

  • El-Sagheer, A. H., & Brown, T. "A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids". Chemical Reviews, ACS Publications. Available at:[Link]

  • Thirumurugan, P., Matosiuk, D., & Jozwiak, K. "Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research". Chemical Reviews, NIH PubMed Central. Available at:[Link]

  • Ofori, S., et al. "Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization". MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-Azido-8-bromo-octane

Welcome to the technical support guide for the synthesis of 1-Azido-8-bromo-octane. This document is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-Azido-8-bromo-octane. This document is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile bifunctional linker. As a key intermediate, 1-Azido-8-bromo-octane is frequently used in "click chemistry" and for the introduction of azide-terminated spacers in more complex molecules.[1][2] This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to ensure a successful and safe synthesis.

Part 1: Critical Safety Protocols

Before initiating any experimental work, it is imperative to understand and mitigate the risks associated with the reagents, particularly sodium azide.

Q1: What are the primary hazards of sodium azide (NaN₃)?

A: Sodium azide is a highly toxic substance that can be fatal if ingested or absorbed through the skin.[3][4] Its primary hazards are:

  • Acute Toxicity: It is extremely toxic, with an oral LD50 (rat) of 27 mg/kg.[5] Ingestion of as little as 100-200 mg can lead to severe symptoms, including headache, respiratory distress, and potentially death.[4]

  • Formation of Hydrazoic Acid: In the presence of acids or water, sodium azide rapidly hydrolyzes to form hydrazoic acid (HN₃).[4][6] HN₃ is a highly toxic, volatile, and explosive liquid that poses a severe inhalation risk.[4][7]

  • Explosive Metal Azides: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc) and their salts to form shock-sensitive heavy metal azides that can detonate violently.[3][5] This is why you must never use a metal spatula to handle sodium azide and never dispose of azide waste down a drain , as it can react with lead or copper pipes.[5][7]

  • Reaction with Halogenated Solvents: It can form highly explosive compounds, such as diazidomethane, when reacted with certain halogenated solvents like dichloromethane (CH₂Cl₂).[4][8]

Q2: What personal protective equipment (PPE) is mandatory?

A: All work with sodium azide and its organic products must be conducted in a certified chemical fume hood.[3] The following PPE is required:

  • A fully buttoned lab coat.

  • Chemical safety goggles and a face shield, especially if there is a risk of splashing.[5]

  • Two pairs of nitrile gloves ("double-gloving") should be worn, and gloves must be changed frequently or immediately upon contamination.[3][5]

Q3: How should I handle organic azide products like 1-Azido-8-bromo-octane?

A: While 1-Azido-8-bromo-octane is generally more stable than smaller organic azides due to its higher carbon-to-nitrogen ratio, it should still be handled with care. A general guideline is the "Rule of Six," which suggests having at least six carbon atoms for each energetic group (like an azide) to ensure reasonable stability for isolation.[9] Always store synthesized azides in solution when possible, at low temperatures, and away from heat, light, and shock.[6]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthetic strategy for 1-Azido-8-bromo-octane.

Q4: What is the core reaction mechanism for synthesizing 1-Azido-8-bromo-octane?

A: The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction.[10] The azide anion (N₃⁻) acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of 1,8-dibromooctane and displacing a bromide ion (Br⁻), which is a good leaving group.[10]

Q5: Why are polar aprotic solvents like DMF or DMSO recommended?

A: Polar aprotic solvents are crucial for maximizing the reaction rate. They effectively solvate the sodium cation (Na⁺) but do not strongly solvate the azide anion (N₃⁻).[10] This leaves the azide anion "naked" and highly reactive, significantly enhancing its nucleophilicity and promoting the Sₙ2 attack on the alkyl halide.[10]

Q6: How can I monitor the progress of the reaction?

A: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the starting material (1,8-dibromooctane), the reaction mixture, and a co-spot, you can observe the consumption of the starting material and the formation of new, more polar products (1-azido-8-bromo-octane and the 1,8-diazidooctane byproduct).

Q7: How do I visualize the azide compound on a TLC plate?

A: Many organic azides do not have a UV chromophore, making visualization difficult. A reliable method is to use a chemical stain. A common technique involves a two-step process: first, the azide is reduced to an amine on the plate, and then it is stained with a ninhydrin solution, which visualizes amines as colored spots.[9] Alternatively, a potassium permanganate stain can often be used to visualize the product.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common problems encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Reagent Quality: Sodium azide may have degraded, or the solvent may not be anhydrous. 3. Ineffective Nucleophilicity: Sodium azide may not be fully dissolved in the solvent.1. Increase the reaction time or modestly increase the temperature (e.g., to 70-80 °C), while continuing to monitor by TLC for product formation and potential decomposition.[11] 2. Use freshly opened or properly stored sodium azide and anhydrous grade solvent. 3. Ensure vigorous stirring and that the sodium azide is fully dissolved before adding the alkyl halide. Sonication can sometimes aid dissolution.[11]
Formation of Significant Di-substitution Byproduct (1,8-diazidooctane) 1. Incorrect Stoichiometry: Using a significant excess of sodium azide relative to 1,8-dibromooctane will drive the reaction towards the di-substituted product.1. Carefully control the stoichiometry. To favor the mono-substituted product, use 1,8-dibromooctane as the limiting reagent, but only with a slight excess of sodium azide (e.g., 1.1-1.2 equivalents). Alternatively, use an excess of 1,8-dibromooctane and separate it from the product later.[11]
Presence of Unreacted 1,8-dibromooctane 1. Insufficient Sodium Azide: The molar ratio of azide to dibromide was too low. 2. Short Reaction Time: The reaction was stopped before completion.1. Ensure at least one full equivalent of sodium azide is used. A slight excess (1.1 eq) is often optimal to drive the reaction to completion without promoting excessive di-substitution. 2. Allow the reaction to proceed for a longer duration, confirming the consumption of the starting material by TLC.
Difficulty in Product Purification 1. Similar Physical Properties: The desired product, starting material, and di-azide byproduct may have close retention factors (Rf) on TLC or similar boiling points. 2. Thermal Instability: The azide product may decompose during purification at elevated temperatures (e.g., high-temperature distillation).1. Utilize flash column chromatography with a carefully selected eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) to achieve separation.[9] 2. Purify via vacuum distillation to lower the boiling point and prevent thermal decomposition.[11] If using silica gel chromatography and decomposition is suspected, deactivate the silica by pre-treating it with a solvent mixture containing 1-2% triethylamine.[9]
Troubleshooting Logic Diagram

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_reactions Troubleshooting Side Reactions start Low Product Yield? incomplete Incomplete Reaction start->incomplete Yes side_reactions Side Reactions Dominant start->side_reactions No, starting material consumed inc_time Increase Time/Temp incomplete->inc_time check_reagents Check Reagent Quality incomplete->check_reagents check_stoich Adjust Stoichiometry side_reactions->check_stoich check_temp Lower Temperature side_reactions->check_temp G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents 1. Combine Reagents (1,8-Dibromooctane, NaN₃, DMF) heat 2. Heat & Stir (65 °C) Monitor by TLC reagents->heat quench 3. Quench with Water heat->quench extract 4. Extract with Organic Solvent quench->extract wash 5. Wash & Dry Organic Layer extract->wash concentrate 6. Concentrate Crude Product wash->concentrate purify 7. Purify by Column Chromatography concentrate->purify final_product 8. Pure 1-Azido-8-bromo-octane purify->final_product

Sources

Optimization

Technical Support Center: 1-Azido-8-bromo-octane Troubleshooting &amp; Application Guide

Welcome to the Technical Support Center for 1-Azido-8-bromo-octane (CAS: 133497-22-0)[1][2]. As a heterobifunctional aliphatic linker, this reagent is a cornerstone in modern bioconjugation, drug discovery, and materials...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Azido-8-bromo-octane (CAS: 133497-22-0)[1][2]. As a heterobifunctional aliphatic linker, this reagent is a cornerstone in modern bioconjugation, drug discovery, and materials science. It features a terminal azide (-N3) primed for click chemistry or Staudinger ligations, and a primary alkyl bromide (-Br) designed for nucleophilic aliphatic substitution (SN2).

While the 8-carbon spacer provides excellent flexibility and hydrophobicity, the dual reactivity of its functional groups often leads to cross-reactivity and side reactions if experimental conditions are not strictly controlled. This guide provides field-proven troubleshooting insights, causality analyses, and self-validating protocols to ensure your synthetic success.

Part 1: The Azide Terminus (Click Chemistry & Reduction Issues)

Q: My CuAAC reaction is yielding a complex mixture, and my alkyne partner is being consumed without forming the desired triazole. What is happening?

A: You are likely observing the Glaser Oxidative Coupling side reaction. In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the active catalyst is Cu(I). If oxygen is present in the reaction system, Cu(I) rapidly oxidizes to Cu(II)[3]. Cu(II) is catalytically inactive for the cycloaddition but acts as a potent catalyst for the oxidative dimerization of terminal alkynes, yielding unwanted 1,3-diynes[3][4]. This not only consumes your alkyne starting material but also generates reactive oxygen species that can degrade sensitive biomolecules.

Protocol: Self-Validating Anaerobic CuAAC Workflow

To prevent Glaser coupling, you must maintain the copper catalyst in the +1 oxidation state throughout the reaction[3][4].

  • Solvent Degassing: Sparge your solvent mixture (e.g., t -BuOH/H2O 1:1) with Argon or N2 for at least 15 minutes prior to reagent addition.

  • Catalyst Preparation: Prepare a stock solution of CuSO4·5H2O (catalyst precursor) and a separate stock of Sodium Ascorbate (reducing agent).

  • Sequence of Addition (Critical): Add the 1-Azido-8-bromo-octane and the alkyne to the degassed solvent. Add the CuSO4 solution. Finally, add the Sodium Ascorbate (typically 5-10 equivalents relative to Cu).

  • Validation Check: The reaction mixture should turn from blue (CuII) to pale yellow or colorless (CuI). If the solution turns green or blue during the reaction, oxidation has occurred; immediately add additional sodium ascorbate to rescue the catalyst[3].

G Start CuAAC Reaction Setup (1-Azido-8-bromo-octane + Alkyne) O2 Is O2 present? Start->O2 Ascorbate Is Sodium Ascorbate added? O2->Ascorbate Yes CuI Cu(I) maintained O2->CuI No CuII Cu(I) oxidizes to Cu(II) Ascorbate->CuII No Ascorbate->CuI Yes Glaser Side Reaction: Glaser Oxidative Coupling (Diynes) CuII->Glaser Product Desired Product: 1,4-Disubstituted Triazole CuI->Product

Caption: Logic tree for preventing Glaser oxidative coupling during CuAAC reactions.

Q: I am attempting a substitution on the bromide end, but my LC-MS shows a mass corresponding to an amine instead of an azide.

A: This is the classic Staudinger Reduction side reaction. If your reaction mixture contains phosphines (e.g., PPh3, often used as a ligand in transition metal cross-coupling), the phosphine will nucleophilically attack the terminal nitrogen of the azide[5][6]. This forms a phosphazide intermediate, which rapidly extrudes nitrogen gas (N2) to form an iminophosphorane (aza-ylide)[5][6]. Upon aqueous workup or in the presence of trace water, the iminophosphorane hydrolyzes to a primary amine and a phosphine oxide byproduct[5][6].

G Azide Terminal Azide (-N3) Phosphazide Phosphazide Intermediate Azide->Phosphazide Nucleophilic addition Phosphine + PPh3 Phosphine->Phosphazide Iminophosphorane Iminophosphorane (Aza-ylide) Phosphazide->Iminophosphorane Loss of N2 Hydrolysis + H2O (Hydrolysis) Iminophosphorane->Hydrolysis Amine Primary Amine (-NH2) Hydrolysis->Amine Side product: PPh3O

Caption: Stepwise mechanism of the Staudinger reduction side reaction.

Part 2: The Bromide Terminus (Substitution vs. Elimination)

Q: When reacting 1-Azido-8-bromo-octane with a nucleophile under basic conditions, I am isolating a product with a terminal alkene (1-azido-oct-7-ene). Why?

A: You are observing an E2 Elimination side reaction. Primary alkyl bromides like 1-Azido-8-bromo-octane are highly reactive toward SN2 substitution[7]. However, in the presence of strong, sterically hindered bases (e.g., potassium tert-butoxide, LDA), the base cannot easily access the electrophilic alpha-carbon due to steric hindrance[7][8]. Instead, it abstracts a proton from the adjacent beta-carbon, leading to the concerted elimination of the bromide ion and the formation of a double bond[7][8].

Protocol: Optimizing SN2 over E2

To ensure the bromide undergoes substitution rather than elimination, follow these mechanistic principles:

  • Base Selection: Replace strong, bulky bases with non-nucleophilic, weaker bases such as N,N-Diisopropylethylamine (DIPEA) or inorganic carbonates (K2CO3, Cs2CO3).

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF, DMSO, or Acetonitrile). These solvents solvate cations well but leave nucleophilic anions "naked" and highly reactive, significantly accelerating the SN2 pathway over E2[8].

  • Temperature Control: E2 elimination has a higher activation entropy than SN2. Therefore, higher temperatures disproportionately favor elimination[7][8]. Run the reaction at the lowest temperature that still provides a reasonable SN2 rate (start at room temperature; do not exceed 60°C unless validated by TLC/LC-MS).

G Substrate 1-Azido-8-bromo-octane Base Reagent Choice Substrate->Base StrongBulky Strong/Bulky Base (e.g., t-BuOK) Base->StrongBulky GoodNuc Good Nucleophile Weak Base Base->GoodNuc E2 E2 Elimination (1-azido-oct-7-ene) StrongBulky->E2 Proton abstraction SN2 SN2 Substitution (Target Molecule) GoodNuc->SN2 Backside attack

Caption: Pathway competition between SN2 substitution and E2 elimination.

Part 3: Thermal Stability & General FAQs

Q: Can I heat 1-Azido-8-bromo-octane to accelerate my reaction?

A: Exercise extreme caution. While aliphatic azides are generally stable at room temperature, heating them above 100°C–150°C can induce severe thermal decomposition[9][10]. The azide group extrudes nitrogen gas (N2) to form a highly reactive, electron-deficient nitrene intermediate (typically a triplet nitrene in the ground state)[9][10]. Nitrenes will indiscriminately insert into adjacent C-H bonds or react with solvents, leading to intractable polymeric mixtures[10][11]. Always maintain reaction temperatures below 80°C when working with aliphatic azides.

Quantitative Data Summary: Side Reaction Matrix
Side ReactionFunctional GroupPrimary Catalyst/CauseDiagnostic LC-MS MarkerPrevention Strategy
Glaser Coupling Azide (via Alkyne partner)Cu(II) presence, OxygenFormation of Alkyne DimerDegas solvents; use Sodium Ascorbate excess.
Staudinger Reduction AzidePhosphines (e.g., PPh3)Target Mass - 26 Da (N3 NH2)Avoid phosphine ligands; use CuAAC instead.
E2 Elimination BromideStrong, bulky bases; HeatTarget Mass - 80 Da (-HBr)Use polar aprotic solvents; non-nucleophilic bases.
Nitrene Formation AzideHigh Temperature (>100°C)Broad polymeric peaksKeep reaction temperatures strictly below 80°C.

References

  • ChemEurope. Staudinger reaction. Available at:[Link]

  • National Institutes of Health (PMC). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available at:[Link]

  • Wikipedia. Staudinger reaction. Available at:[Link]

  • Beilstein Journals. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Available at:[Link]

  • Michigan State University Chemistry. Alkyl Halide Reactivity. Available at:[Link]

  • ResearchGate. Thermal decomposition of methyl azide. Available at:[Link]

  • RSC Publishing. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. Available at:[Link]

  • ConnectSci. Chemical Activation in Azide and Nitrene Chemistry: Methyl Azide, Phenyl Azide, Naphthyl Azides, Pyridyl Azides, Benzotriazoles, and Triazolopyridines. Available at:[Link]

  • King Saud University. Elimination Reactions. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 1-Azido-8-bromo-octane

Welcome to the technical support center for the synthesis of 1-azido-8-bromo-octane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional linke...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-azido-8-bromo-octane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional linker. As a key building block in "click chemistry" and for the development of complex molecular architectures, the efficient synthesis of 1-azido-8-bromo-octane is crucial. However, achieving high yields and purity can be challenging due to competing reactions.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common hurdles and improve your synthetic outcomes. The information is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 1-azido-8-bromo-octane from its common precursor, 1,8-dibromooctane.

Q1: My primary impurity is 1,8-diazidooctane, and the yield of the desired mono-azide is consistently low. How can I improve selectivity?

A1: This is the most common challenge in this synthesis. The formation of the diazide byproduct occurs when the azide nucleophile substitutes both bromine atoms on the octane chain. The root of this issue lies in the reaction stoichiometry and conditions.

Causality: The initial product, 1-azido-8-bromo-octane, is also an alkyl halide and can react with the azide nucleophile, leading to the undesired diazide. To favor the formation of the mono-substituted product, you must manipulate the relative concentrations of the reactants.

Solutions:

  • Adjust Reactant Stoichiometry: The most effective strategy is to use a significant excess of the starting material, 1,8-dibromooctane. This increases the probability that an azide ion will encounter a molecule of 1,8-dibromooctane rather than a molecule of the 1-azido-8-bromo-octane product. A molar ratio of 3 to 5 equivalents of 1,8-dibromooctane to 1 equivalent of sodium azide is a good starting point. While this approach "sacrifices" some of the starting material, it significantly boosts the yield of the desired mono-azide. The unreacted 1,8-dibromooctane can often be recovered and reused.

  • Slow Addition of Sodium Azide: If working with a smaller excess of dibromooctane, consider adding the sodium azide solution slowly over several hours. This keeps the instantaneous concentration of the azide nucleophile low, reducing the rate of the second substitution reaction.

  • Monitor the Reaction Closely: Use Thin-Layer Chromatography (TLC) to track the disappearance of sodium azide and the appearance of the mono- and di-substituted products.[1] Quench the reaction when the optimal conversion to the mono-azide is achieved, before significant amounts of the diazide are formed.

Q2: The reaction is proceeding very slowly or appears to be stalled. What measures can I take to increase the reaction rate?

A2: A sluggish reaction is typically due to suboptimal reaction conditions, such as solvent choice, temperature, or poor solubility of the nucleophile. The reaction of sodium azide with an alkyl bromide is a classic bimolecular nucleophilic substitution (SN2) reaction, and its rate is highly dependent on these factors.[1]

Causality: The rate of an SN2 reaction is proportional to the concentration of both the substrate and the nucleophile.[1] Furthermore, the solvent plays a critical role in solvating the ions and influencing the nucleophilicity of the azide anion.

Solutions:

  • Solvent Selection: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2] These solvents are excellent at solvating the sodium cation but do not strongly solvate the azide anion. This leaves the azide "naked" and highly nucleophilic, thereby accelerating the reaction.[1]

  • Increase Temperature: Gently heating the reaction mixture to 60-70 °C can provide the necessary activation energy to speed up the reaction.[1] However, be cautious, as excessively high temperatures can promote side reactions, such as elimination (though less common for primary bromides) or the formation of the diazide.

  • Implement Phase-Transfer Catalysis (PTC): This is a highly effective method for accelerating reactions where the reactants are in different phases (e.g., solid sodium azide and an organic solution of 1,8-dibromooctane).[3][4] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, transports the azide anion from the solid or aqueous phase into the organic phase where the reaction occurs.[3][5] This dramatically increases the effective concentration of the nucleophile in the vicinity of the substrate, leading to a significant rate enhancement even at lower temperatures.[6][7]

Q3: I'm having difficulty separating the 1-azido-8-bromo-octane from the unreacted 1,8-dibromooctane during purification. What are the best methods?

A3: The structural similarity and, consequently, similar boiling points and polarities of the product and the starting material make their separation challenging. Standard extraction procedures are often insufficient.

Causality: Both molecules possess a long, nonpolar eight-carbon chain. The primary difference is the substitution of a bromine atom with a slightly more polar azide group. This small difference in polarity makes separation by simple distillation or extraction difficult.

Solutions:

  • Fractional Distillation Under High Vacuum: This is the preferred method for large-scale purification. The slight difference in boiling points can be exploited under reduced pressure, which lowers the boiling points and prevents thermal decomposition of the azide product. A distillation apparatus with a long, efficient fractionating column (e.g., a Vigreux column) is recommended.[8][9]

  • Column Chromatography: For smaller scales or for achieving very high purity, silica gel column chromatography is effective. The azide group is more polar than the bromide, so 1-azido-8-bromo-octane will have a slightly stronger affinity for the silica gel.

    • Solvent System: Start with a nonpolar eluent like hexane and gradually increase the polarity by adding a solvent such as ethyl acetate or dichloromethane. A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate.

    • Monitoring: Use TLC to identify the fractions containing the pure product.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal solvent for this synthesis?

    • For conventional synthesis, polar aprotic solvents like DMF or DMSO are ideal as they enhance the nucleophilicity of the azide ion.[1][10] If using Phase-Transfer Catalysis, a biphasic system consisting of water and an organic solvent like dichloromethane or toluene can be employed.[3]

  • Q: What are the recommended temperature and reaction times?

    • A temperature range of 60-70 °C is generally effective.[1] Reaction times can vary from 12 to 24 hours.[1] It is crucial to monitor the reaction's progress by TLC to determine the optimal endpoint.

  • Q: How should I handle sodium azide safely?

    • Sodium azide is acutely toxic and can be explosive.[1] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Avoid contact with acids, as this generates highly toxic and explosive hydrazoic acid (HN₃).[6] Also, avoid contact with heavy metals, as this can form explosive metal azides.

  • Q: How do I properly monitor the reaction?

    • Thin-Layer Chromatography (TLC) is the most common and effective method.[1] Spot the reaction mixture on a silica gel plate alongside the 1,8-dibromooctane starting material. The product, 1-azido-8-bromo-octane, will be more polar than the starting material and thus have a lower Rf value. The diazide byproduct will be even more polar, with the lowest Rf value.

Quantitative Data Summary

The table below summarizes the expected impact of key reaction parameters on the synthesis of 1-azido-8-bromo-octane.

ParameterConditionExpected Effect on Yield of Mono-azideSelectivity for Mono-azideRationale
Reactant Ratio High excess of 1,8-dibromooctane (e.g., 5:1)IncreasesHighStatistically favors the reaction of azide with the dibromo starting material.
(Dibromo-octane:NaN₃)Equimolar (1:1)Potentially lowerLowIncreased formation of 1,8-diazidooctane.
Solvent Polar Aprotic (DMF, DMSO)HighModerateEnhances nucleophilicity of the azide ion, accelerating the reaction.[1]
Nonpolar or ProticLowPoorPoor solubility of NaN₃ and/or solvation of the nucleophile reduces reactivity.
Temperature 60-70 °COptimalGoodProvides sufficient activation energy without promoting significant side reactions.[1]
> 90 °CMay DecreaseMay DecreaseIncreased risk of elimination and formation of the diazide byproduct.
Catalyst Phase-Transfer Catalyst (e.g., TBAB)HighGoodAccelerates the reaction by transporting the azide ion into the organic phase.[3][4]
No CatalystLowerModerateReaction relies solely on the limited solubility of NaN₃ in the organic phase.

Visualizations of Key Mechanisms and Workflows

SN2_Mechanism cluster_step1 Step 1: Formation of Mono-azide cluster_step2 Step 2: Undesired Side Reaction Br-Oct-Br 1,8-Dibromooctane Br-Oct-N3 1-Azido-8-bromo-octane (Product) Br-Oct-Br->Br-Oct-N3 SN2 Attack NaN3_1 NaN3 NaN3_1->Br-Oct-N3 NaBr_1 NaBr Br-Oct-N3_2 1-Azido-8-bromo-octane Br-Oct-N3->Br-Oct-N3_2 Product from Step 1 can react further N3-Oct-N3 1,8-Diazidooctane (Byproduct) Br-Oct-N3_2->N3-Oct-N3 SN2 Attack NaN3_2 NaN3 NaN3_2->N3-Oct-N3 NaBr_2 NaBr

Caption: Reaction pathway showing the desired mono-substitution and the competing di-substitution.

Troubleshooting_Workflow start Low Yield of 1-Azido-8-bromo-octane check_impurity Major Impurity? start->check_impurity diazide 1,8-Diazidooctane check_impurity->diazide Yes unreacted_sm Unreacted 1,8-Dibromooctane check_impurity->unreacted_sm No solution_ratio Increase excess of 1,8-dibromooctane (3-5 eq) diazide->solution_ratio solution_rate Increase reaction rate: - Check solvent (DMF/DMSO) - Increase temperature (60-70°C) - Use Phase-Transfer Catalyst unreacted_sm->solution_rate purification Improve Purification: - Fractional distillation (vacuum) - Column chromatography solution_ratio->purification solution_rate->purification

Caption: A troubleshooting workflow for diagnosing and resolving low product yield.

PTC_Mechanism cluster_phases Phase-Transfer Catalysis cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase NaN3 Na⁺ N₃⁻ QBr_aq Q⁺ Br⁻ NaBr Na⁺ Br⁻ RBr Br-Oct-Br RN3 N₃-Oct-Br RBr->RN3 SN2 Reaction QN3 Q⁺ N₃⁻ QN3->RBr Catalyst transports N₃⁻ into organic phase QBr_org Q⁺ Br⁻ QBr_org->QBr_aq Catalyst returns NaN3QBr_aq NaN3QBr_aq NaN3QBr_aq->QN3 Anion Exchange

Caption: Mechanism of Phase-Transfer Catalysis (PTC) for the azidation reaction.

Experimental Protocols

Protocol 1: Conventional Synthesis in DMF

This protocol uses an excess of 1,8-dibromooctane to favor the mono-substitution product.

Materials:

  • 1,8-dibromooctane (e.g., 13.6 g, 50 mmol, 5 eq.)

  • Sodium azide (NaN₃) (e.g., 0.65 g, 10 mmol, 1 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous (50 mL)

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,8-dibromooctane in anhydrous DMF.

  • Reagent Addition: Add the sodium azide to the solution.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 95:5 hexane:ethyl acetate eluent). The reaction is typically complete in 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing a large volume of water (approx. 200 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]

  • Washing: Combine the organic extracts and wash them successively with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude oil by fractional distillation under high vacuum or by silica gel column chromatography to separate the desired 1-azido-8-bromo-octane from unreacted 1,8-dibromooctane and the 1,8-diazidooctane byproduct.

Protocol 2: Synthesis using Phase-Transfer Catalysis (PTC)

This protocol utilizes a phase-transfer catalyst for a potentially faster and more efficient reaction.

Materials:

  • 1,8-dibromooctane (e.g., 8.16 g, 30 mmol, 3 eq.)

  • Sodium azide (NaN₃) (e.g., 0.65 g, 10 mmol, 1 eq.)

  • Tetrabutylammonium bromide (TBAB) (e.g., 0.32 g, 1 mmol, 0.1 eq.)

  • Toluene or Dichloromethane (50 mL)

  • Deionized water (25 mL)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,8-dibromooctane, toluene (or another suitable organic solvent), and water.

  • Reagent Addition: Add sodium azide and the phase-transfer catalyst (TBAB) to the biphasic mixture.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously to ensure efficient mixing of the two phases. A mechanical stirrer is often more effective than a magnetic stirrer for this purpose. Monitor the reaction by TLC. The reaction is often significantly faster than the conventional method.

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Phase Separation: Separate the organic layer from the aqueous layer.

  • Extraction: Extract the aqueous layer with the same organic solvent (1 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

References

  • Google. (2024).
  • Brainly. (2018, March 27). Draw the mechanism for the reaction of an alkyl halide with sodium azide, followed by reduction. Brainly.com.
  • BenchChem. (2025). An In-depth Technical Guide to the Reaction of 1-Bromooctane with Sodium Azide.
  • Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More.
  • ACS Publications. (2017, July 25). Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers.
  • Reeves, W. P., & Bahr, M. L. (n.d.). Alkyl Azides (R—N3)
  • ResearchGate. (n.d.).
  • PTC Organics, Inc. (n.d.). PTC Azide Reaction.
  • Chegg. (2021, February 27). Solved Draw the mechanism for the reaction of an alkyl.
  • Journal of the American Chemical Society. (2022, March 1).
  • BenchChem. (2025). Introduction to alkyl azides in organic synthesis.
  • CRDEEP Journals. (n.d.).
  • PMC. (n.d.). Selective Azidooxygenation of Alkenes Enabled by Photo-induced Radical Transfer Using Aryl-λ3-azidoiodane Species.
  • Guidechem. (n.d.). 1-Azido-8-bromo-octane 133497-22-0 wiki.
  • Advanced ChemBlocks. (2026, March 7). 1-Azido-8-bromo-octane 95%.
  • BenchChem. (2025).
  • The Royal Society of Chemistry. (n.d.).
  • BLD Pharm. (n.d.). 133497-22-0|1-Azido-8-bromooctane.
  • MDPI. (2023, December 19).
  • BenchChem. (n.d.).
  • Chemical Review and Letters. (n.d.).
  • MDPI. (2015, August 13). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review.
  • Multichem Exports. (n.d.). 1,8-DIBROMOOCTANE.
  • Sigma-Aldrich. (n.d.). 1,8-Dibromooctane 98 4549-32-0.
  • ResearchGate. (2025, August 6). Current Topics on Synthetic Reactions with Azido Compounds.
  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.).
  • ResearchGate. (2016, July 25). Any ideas about how improve the yield of galactosyl azide ( first synthesizing the bromide/ adding on sodium azide en route to the galactosyl azide?.
  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.

Sources

Optimization

Preventing unwanted polymerization with 1-Azido-8-bromo-octane

Technical Support Center: 1-Azido-8-bromo-octane A Guide to Preventing Unwanted Side Reactions and Decomposition Welcome to the technical support center for 1-Azido-8-bromo-octane. As a Senior Application Scientist, I've...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Azido-8-bromo-octane

A Guide to Preventing Unwanted Side Reactions and Decomposition

Welcome to the technical support center for 1-Azido-8-bromo-octane. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the stable handling and effective use of this versatile bifunctional linker. This resource moves beyond simple instructions to explain the causality behind experimental choices, helping you troubleshoot issues and prevent unwanted side reactions, which can sometimes be mistaken for polymerization.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Stability

This section addresses fundamental questions regarding the stability, storage, and reactivity of 1-Azido-8-bromo-octane.

Q1: What is 1-Azido-8-bromo-octane and what are its primary applications?

A: 1-Azido-8-bromo-octane is a heterobifunctional crosslinker, meaning it possesses two different reactive functional groups: an azide (-N₃) and a bromo (-Br) group, separated by an eight-carbon alkyl chain.[1][2] This dual reactivity makes it a valuable tool in bioconjugation and materials science.[3]

  • The azide group is primarily used in "click chemistry," such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form stable triazole linkages.[4][5]

  • The bromo group acts as a good leaving group in nucleophilic substitution reactions (Sₙ2), allowing for the attachment of various nucleophiles like thiols or amines.[3][6]

Q2: Is 1-Azido-8-bromo-octane prone to unwanted polymerization?

A: The term "polymerization" can be misleading in this context. Unlike vinyl monomers, 1-Azido-8-bromo-octane does not undergo chain-growth polymerization under normal conditions. However, it can be susceptible to degradation and side reactions that produce insoluble, high-molecular-weight byproducts, which may appear as a "polymeric" substance.[7] This is typically caused by the decomposition of the azide group, not a true polymerization process.[8] The primary concern is thermal or photochemical decomposition, which generates highly reactive nitrene intermediates that can lead to a complex mixture of products.[8][9]

Q3: What factors can cause the degradation of 1-Azido-8-bromo-octane?

A: The stability of the azide functional group is the main concern. Several external energy sources and chemical incompatibilities can trigger its decomposition:

  • Heat: Elevated temperatures are the most common cause of decomposition.[10][11] While relatively stable at room temperature, heating can cause the azide to release nitrogen gas (N₂) and form a nitrene.[7][8]

  • Light: Photochemical decomposition can also occur, particularly with exposure to UV light.[8]

  • Pressure and Shock: Solid organic azides can be sensitive to mechanical shock or friction, although this is less of a concern for this specific long-chain alkyl azide.[10][12]

  • Incompatible Materials: Contact with strong acids, strong oxidizing agents, and certain metals (like copper, brass, or lead) should be strictly avoided.[13][14] Acids can react with the azide to form hydrazoic acid, which is highly toxic and explosive.[14]

Q4: How should I properly store 1-Azido-8-bromo-octane to ensure its long-term stability?

A: Proper storage is critical to maintain the integrity of the compound. Adherence to these guidelines will minimize degradation.

Parameter Recommended Condition Rationale Citations
Temperature ≤ -18°C (Freezer)Reduces the rate of thermal decomposition.[13][14][15]
Light Store in an amber or opaque containerPrevents photochemical degradation.[10][13]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to moisture and oxygen.
Container Glass vial with a PTFE-lined cap. Avoid metal containers or lids.Prevents the formation of potentially explosive heavy metal azides.[13]
Incompatibles Store away from acids, heavy metals, and strong oxidizing/reducing agents.Prevents hazardous reactions and decomposition.[12][13]

Q5: What is the "Rule of Six" for azide stability, and does it apply to this compound?

A: The "Rule of Six" is a safety guideline stating that an organic molecule should have at least six carbon atoms (or other atoms of similar size) for every energetic functional group (like an azide) to be considered relatively safe to handle.[10][14] With eight carbon atoms and one azide group, 1-Azido-8-bromo-octane satisfies this rule (C/N ratio > 1), indicating it is not expected to be explosively unstable under normal laboratory conditions.[14] However, this does not mean it is immune to decomposition, and proper handling precautions must always be followed.[10]

Part 2: Troubleshooting Guide - Common Issues & Solutions

This guide is structured to help you diagnose and resolve specific experimental problems.

Issue 1: Formation of an Insoluble Precipitate or "Gunk" in My Reaction Vessel

This is a common observation when unwanted side reactions or decomposition have occurred.

  • Possible Cause A: Thermal Decomposition

    • Why it happens: The reaction temperature may be too high, or localized overheating could be occurring (e.g., from a hot plate set too high). The thermal decomposition of the azide group generates highly reactive nitrene intermediates, which can react non-specifically with solvents or other molecules to form insoluble, complex mixtures.[7][9]

    • Solution:

      • Carefully monitor and control the internal reaction temperature using an oil bath and a thermometer.

      • For exothermic reactions, ensure adequate cooling and slow addition of reagents.

      • Avoid temperatures above 70-80 °C for extended periods. For many applications, room temperature is sufficient.[6]

  • Possible Cause B: Chemical Incompatibility

    • Why it happens: A reagent in your mixture may be incompatible with the azide or bromo group. For example, strong reducing agents (like LiAlH₄) can reduce the azide to an amine, while certain catalysts could trigger unintended reactions.[8] Using halogenated solvents like dichloromethane should be avoided as they can form extremely unstable diazidomethane.[14]

    • Solution:

      • Thoroughly review all reagents for known incompatibilities with alkyl azides or alkyl bromides.[13]

      • Ensure buffers used are free of reactive components. For instance, amine-containing buffers like Tris or glycine are incompatible with reactions targeting the bromo-terminus with a nucleophile if that nucleophile is also an amine.[16]

      • Avoid using metal spatulas or stir bars that could introduce incompatible metal ions.[12] Use plastic or ceramic spatulas.[10]

Issue 2: Low Yield or Complete Failure of the Intended Reaction

If your starting material is consumed but the desired product is not formed, a competing pathway is likely at fault.

  • Possible Cause A: Degraded Starting Material

    • Why it happens: The 1-Azido-8-bromo-octane stock may have degraded during storage due to exposure to heat, light, or moisture.[15] Impurities from its synthesis, such as unreacted starting materials or byproducts, can also interfere with the reaction.[17]

    • Solution:

      • Before use, verify the purity of your 1-Azido-8-bromo-octane using a suitable analytical method like ¹H-NMR or GC-MS.[17]

      • Always use a fresh stock solution prepared from a properly stored solid.

      • If synthesizing the compound in-house, ensure purification methods effectively remove residual sodium azide and any potential byproducts like 1,8-diazidooctane.[6]

  • Possible Cause B: Suboptimal Reaction Conditions Promoting Side Reactions

    • Why it happens: For CuAAC reactions, improper copper(I) stabilization can lead to oxidative homocoupling of the alkyne partner (Glaser coupling). For nucleophilic substitution at the bromo-terminus, the conditions might inadvertently favor elimination (E2) over substitution (Sₙ2), especially with bulky, strong bases.

    • Solution:

      • For CuAAC: Use a copper(I)-stabilizing ligand (e.g., TBTA, THPTA) to improve reaction efficiency and prevent side reactions. Ensure the use of a reducing agent (e.g., sodium ascorbate) to maintain copper in the active Cu(I) oxidation state.

      • For Sₙ2: Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of your attacking species.[6] Use a non-bulky nucleophile and avoid excessively high temperatures to favor substitution over elimination.

Troubleshooting Flowchart

The following diagram provides a logical workflow for diagnosing issues related to unexpected product formation.

G start Unexpected Insoluble Product or Low Yield? check_purity 1. Verify Purity of 1-Azido-8-bromo-octane (NMR, GC-MS) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_storage 2. Review Storage Conditions (Temp, Light, Age) storage_ok Storage OK? check_storage->storage_ok check_temp 3. Analyze Reaction Temperature Profile temp_ok Temp < 70°C & No Hotspots? check_temp->temp_ok check_reagents 4. Check for Incompatible Reagents/Solvents (Acids, Metals, Reducing Agents) reagents_ok Reagents Compatible? check_reagents->reagents_ok purity_ok->check_storage Yes sol_degraded Root Cause: Degraded Starting Material. Use new, verified batch. purity_ok->sol_degraded No storage_ok->check_temp Yes storage_ok->sol_degraded No temp_ok->check_reagents Yes sol_thermal Root Cause: Thermal Decomposition. Lower temp, use oil bath. temp_ok->sol_thermal No sol_incompatible Root Cause: Chemical Incompatibility. Replace incompatible components. reagents_ok->sol_incompatible No sol_optimize Problem Persists: Optimize reaction kinetics (concentration, catalyst, solvent). reagents_ok->sol_optimize Yes G cluster_main Decomposition Pathway start Br-(CH₂)₈-N₃ (1-Azido-8-bromo-octane) nitrene [ Br-(CH₂)₈-N: ] (Highly Reactive Nitrene Intermediate) start->nitrene  Heat (Δ) or Light (hν) - N₂ n2 N₂ Gas products Complex Mixture of Byproducts (via C-H insertion, dimerization, etc.) nitrene->products Intermolecular Reactions

Sources

Troubleshooting

Technical Support Center: TLC Monitoring of 1-Azido-8-bromo-octane Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with synthesizing and monitoring bifunctional aliphatic linkers.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with synthesizing and monitoring bifunctional aliphatic linkers.

The synthesis of 1-azido-8-bromo-octane via the desymmetrization of 1,8-dibromooctane with sodium azide (NaN₃) presents a classic analytical challenge: neither the starting material, the target product, nor the over-reaction byproduct possesses a UV-active chromophore. Standard 254 nm UV visualization is entirely ineffective. This guide provides the theoretical grounding and self-validating protocols required to accurately track this reaction using Thin Layer Chromatography (TLC).

Reaction & Analytical Workflow

The reaction is a statistical nucleophilic substitution. Because the starting material is symmetrical, the addition of NaN₃ yields a mixture of unreacted starting material, the desired mono-azide, and the di-azide byproduct.

SynthesisWorkflow SM 1,8-Dibromooctane (Starting Material) Rxn Nucleophilic Substitution (NaN3, DMF, Heat) SM->Rxn TLC TLC Separation (Silica, Hexanes/EtOAc) SM->TLC Prod 1-Azido-8-bromo-octane (Target Product) Rxn->Prod Byprod 1,8-Diazidooctane (Byproduct) Rxn->Byprod Prod->TLC Byprod->TLC Stain1 KMnO4 Stain (Detects All Organics) TLC->Stain1 Stain2 PPh3 + Ninhydrin (Specific to Azides) TLC->Stain2

Workflow for the desymmetrization of 1,8-dibromooctane and subsequent TLC monitoring.

Troubleshooting & FAQs

Q: How do I separate the starting material, product, and byproduct on a silica TLC plate? A: Separation relies strictly on differences in the molecular dipole moment. 1,8-dibromooctane is a highly symmetrical, non-polar aliphatic chain. Substituting a bromide for an azide group introduces a localized dipole, increasing the molecule's affinity for the polar silica stationary phase. Therefore, 1,8-dibromooctane will migrate the fastest (highest Rf), the mono-azide will be intermediate, and the di-azide will be the most polar (lowest Rf). An eluent system of 100% Hexanes to 95:5 Hexanes:Ethyl Acetate is optimal for this resolution.

Q: My TLC spots are streaking, and the Rf values are inconsistent. What is causing this? A: This is a classic artifact of directly spotting reaction mixtures containing high-boiling polar aprotic solvents like DMF or DMSO. Causality: DMF strongly interacts with the silica gel stationary phase, altering its local polarity and dragging the analytes up the plate, which causes streaking and artificial Rf shifts. Fix: Perform a "mini-workup" before spotting. Withdraw a 10 µL aliquot of the reaction, dissolve it in 100 µL of Ethyl Acetate, and wash with 100 µL of water. Spot the top (organic) layer. This removes the DMF and NaN₃ salts, ensuring clean chromatography.

Q: My KMnO₄ stain turns brown all over when I heat it, masking the spots. How do I fix this? A: Potassium permanganate (KMnO₄) is a harsh, non-specific oxidative stain[1]. If the entire plate turns brown (indicating the formation of MnO₂), it is usually due to residual eluent or overheating. Causality: Solvents like ethyl acetate contain oxidizable bonds. If the plate is not completely evaporated before dipping, the KMnO₄ will oxidize the residual solvent across the entire silica surface[1]. Fix: Dry the plate thoroughly with a heat gun or compressed air before dipping. Post-dip, heat the plate gently and uniformly.

Q: How does the Triphenylphosphine (PPh₃) / Ninhydrin tandem stain work? A: This is a highly specific, two-step visualization method designed exclusively for azides[2]. Causality: First, the plate is dipped in PPh₃, which reduces the azide to a primary amine via a Staudinger-type reaction on the silica surface. Ambient moisture hydrolyzes the iminophosphorane intermediate. After heating to drive the reduction, the plate is dipped in Ninhydrin. Ninhydrin reacts specifically with the newly formed primary amine to form Ruhemann's purple[2]. This allows you to unambiguously identify the azide-containing spots (product and byproduct) while ignoring the unreacted dibromide.

StaudingerTLC Azide Aliphatic Azide (R-N3) PPh3 Triphenylphosphine (PPh3) Dip Azide->PPh3 Step 1 Iminophosphorane Iminophosphorane Intermediate PPh3->Iminophosphorane Hydrolysis Ambient Moisture (H2O) + Heat Iminophosphorane->Hydrolysis Amine Primary Amine (R-NH2) Hydrolysis->Amine Reduction Ninhydrin Ninhydrin Dip + Heat (80°C) Amine->Ninhydrin Step 2 Purple Ruhemann's Purple (Visible Spot) Ninhydrin->Purple Color Readout

Mechanism of PPh3-Ninhydrin tandem stain for azide detection on TLC plates.

Standard Operating Procedures (SOPs)

To ensure trustworthy and reproducible results, every analytical protocol must be treated as a self-validating system. Do not assume your stains are active; prove it on every plate.

Protocol A: Tandem PPh₃-Ninhydrin Staining for Azides

This method specifically visualizes 1-azido-8-bromo-octane and 1,8-diazidooctane[2].

Reagent Preparation:

  • Solution A (Reduction): 10% (w/v) Triphenylphosphine (PPh₃) in Dichloromethane (CH₂Cl₂).

  • Solution B (Staining): 0.3% (w/v) Ninhydrin in n-butanol containing 3% Acetic Acid.

Step-by-Step Methodology:

  • Spotting & Validation: Spot your reaction mixture. On the far left margin of the plate, spot a known azide (e.g., benzyl azide) as a positive control for Solution A. On the far right margin, spot a known primary amine (e.g., hexylamine) as a positive control for Solution B.

  • Development: Develop the plate in 95:5 Hexanes/EtOAc.

  • Drying: Remove the plate and dry completely with a heat gun to remove all eluent.

  • Reduction Dip: Dip the plate into Solution A for 2-3 seconds. Wipe excess liquid from the back of the plate.

  • Activation: Heat the plate at 80°C for 5 minutes using a heat gun or hot plate. Causality: Heat accelerates the Staudinger reduction and drives off the CH₂Cl₂.

  • Staining Dip: Dip the plate into Solution B for 2-3 seconds.

  • Color Development: Heat the plate at 80°C until spots appear. Azides will appear as dark violet/purple spots against a pale background[2].

  • System Check: Verify that both the known azide and known amine control spots turned purple. If the amine spot is blank, your Ninhydrin is degraded. If the amine is purple but the azide control is blank, your PPh₃ solution is degraded.

Protocol B: KMnO₄ Staining for General Organics

This method visualizes all components, including the unreacted 1,8-dibromooctane[1].

Reagent Preparation:

  • Dissolve 3 g KMnO₄ and 10 g K₂CO₃ in 300 mL of distilled water. Add 5 mL of 5% NaOH[1].

Step-by-Step Methodology:

  • Spotting & Validation: Spot your reaction mixture. Spot a known oxidizable compound (e.g., benzyl alcohol) on the margin to validate the stain's oxidative power.

  • Development & Critical Drying: Develop the plate. Crucial Step: You must dry the plate until absolutely no solvent odor remains. Residual EtOAc will cause immediate background oxidation[1].

  • Dipping: Dip the plate swiftly into the KMnO₄ solution and immediately wipe the back with a paper towel.

  • Gentle Heating: Wave a heat gun over the plate on a low setting. Aliphatic bromides will slowly appear as faint yellow/brown spots on a bright pink/purple background. Do not overheat, or the entire plate will turn brown (MnO₂).

Quantitative Data Summary

Use the following reference tables to interpret your TLC results rapidly.

Table 1: TLC Migration Profile (Silica Gel 60 F254, Eluent: 95:5 Hexanes/EtOAc)

CompoundStructural FeatureRelative PolarityExpected RfUV (254nm)
1,8-dibromooctane Symmetrical, no dipoleLow~0.85Inactive
1-azido-8-bromo-octane Localized dipole (Azide)Medium~0.55Inactive
1,8-diazidooctane Dual dipolesHigh~0.25Inactive

Table 2: Staining Reagent Response Matrix

CompoundKMnO₄ Stain[1]PMA Stain[3]PPh₃ + Ninhydrin[2]Iodine Chamber[3]
1,8-dibromooctane Faint Yellow/BrownFaint GreenNo Reaction Faint Brown (reversible)
1-azido-8-bromo-octane Yellow/BrownGreen/BluePurple/Red Faint Brown (reversible)
1,8-diazidooctane Yellow/BrownGreen/BlueIntense Purple Faint Brown (reversible)
References
  • Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. uw.edu.pl.
  • TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. reachdevices.com.
  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. libretexts.org.

Sources

Optimization

Troubleshooting low coupling efficiency with 1-Azido-8-bromo-octane

Technical Support Center: Troubleshooting 1-Azido-8-bromo-octane Coupling Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-Azido-8-bromo-octane Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing bioconjugation workflows. 1-Azido-8-bromo-octane (CAS: 133497-22-0) is a highly versatile 8-carbon aliphatic bifunctional linker[1]. It features an azide group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a primary bromide for bimolecular nucleophilic substitution (SN2).

Despite its utility in PROTAC synthesis and bioconjugation, researchers often experience low coupling efficiencies. The root cause usually lies in the competing physicochemical demands of the two termini: the highly lipophilic 8-carbon chain causes aggregation in aqueous media, while the reactive ends are susceptible to distinct side reactions (catalyst poisoning for the azide, and elimination/hydrolysis for the bromide).

This guide provides a causality-driven troubleshooting framework to optimize your coupling efficiencies.

G Start Low Coupling Efficiency 1-Azido-8-bromo-octane Terminus Which terminus is failing? Start->Terminus Azide Azide Terminus (CuAAC Click) Terminus->Azide Bromide Bromide Terminus (SN2 Alkylation) Terminus->Bromide AzideIssue1 Catalyst Oxidation Azide->AzideIssue1 AzideIssue2 Aqueous Insolubility Azide->AzideIssue2 BromideIssue1 Competing E2 Elimination Bromide->BromideIssue1 BromideIssue2 Poor Nucleophilicity Bromide->BromideIssue2 Sol1 Increase THPTA Ligand Add Sodium Ascorbate AzideIssue1->Sol1 Sol2 Add DMSO/DMF Co-solvent AzideIssue2->Sol2 Sol3 Use Weaker Base Lower Temperature BromideIssue1->Sol3 Sol4 Use Polar Aprotic Solvent Add NaI (Finkelstein) BromideIssue2->Sol4

Logical troubleshooting workflow for 1-Azido-8-bromo-octane coupling failures.

Module 1: The Azide Terminus (CuAAC Click Chemistry)

Q: My click reaction with 1-Azido-8-bromo-octane yields almost no product in aqueous buffer. What is happening? A: The 8-carbon alkyl chain is highly lipophilic. In purely aqueous environments, the linker undergoes hydrophobic collapse, burying the azide group and rendering it physically inaccessible to the copper catalyst and the alkyne[2]. Causality & Solution: You must disrupt this micelle-like formation. Introduce a water-miscible organic co-solvent (e.g., 10-20% DMSO or DMF) to solvate the alkyl chain[3]. If working with sensitive biomolecules, ensure you are using a water-soluble accelerating ligand like THPTA at a minimum 5:1 ratio to Cu(I) to keep the catalyst active and targeted[4].

Q: The reaction mixture turns brown/green, and coupling halts. How do I fix this? A: A color shift from pale yellow/clear to brown or green indicates the oxidation of the active Cu(I) catalyst to inactive Cu(II), or the formation of insoluble copper-phosphate complexes if using PBS[2]. Causality & Solution: Cu(I) is highly unstable in the presence of dissolved oxygen. When Cu(I) oxidizes, it not only halts the CuAAC reaction but also promotes reactive oxygen species (ROS) generation, which degrades your biomolecules[3]. To self-validate your system, always degas your solvents. Use a fresh stock of sodium ascorbate (a reducing agent) at 10x the copper concentration to continuously reduce any rogue Cu(II) back to Cu(I)[4]. Avoid high-chloride or Tris buffers, which competitively bind copper[2].

Table 1: Quantitative Optimization Parameters for CuAAC with Lipophilic Azides

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Solvent 100% Aqueous Buffer10-20% DMSO/DMF in BufferPrevents hydrophobic collapse of the octane chain.
Cu:Ligand Ratio 1:1 (or no ligand)1:5 (Cu:THPTA)Stabilizes Cu(I), prevents oxidation and biomolecule damage.
Reducing Agent 1 eq Sodium Ascorbate10 eq Sodium AscorbateMaintains Cu(I) state; compensates for trace oxygen ingress.
Buffer Type Tris or PBS (>0.2M Cl⁻)HEPES or MOPS (pH 7.0)Prevents competitive copper chelation and precipitation.
Self-Validating Protocol: CuAAC Coupling

This protocol incorporates a visual validation step to ensure catalyst integrity.

  • Reagent Preparation: Prepare 1-Azido-8-bromo-octane (100 mM in anhydrous DMSO). Prepare fresh Sodium Ascorbate (100 mM in degassed DI water). Prepare CuSO₄·5H₂O (20 mM in water) and THPTA ligand (100 mM in water).

  • Catalyst Pre-complexation (Critical Step): In a microcentrifuge tube, mix 1 part CuSO₄ with 5 parts THPTA. Validation: The solution should remain clear blue. Wait 5 minutes to allow the complex to form. This prevents Cu precipitation later[2].

  • Reaction Assembly: To your alkyne-substrate solution (in HEPES buffer, pH 7.0), add the 1-Azido-8-bromo-octane stock (final concentration 1 mM, ensuring final DMSO is ~10%).

  • Initiation: Add the Cu/THPTA complex (final Cu concentration 100 µM). Finally, add Sodium Ascorbate (final concentration 1 mM). Validation: The solution should turn transiently pale/colorless, indicating successful reduction to Cu(I).

  • Incubation: Purge the headspace with Argon, seal, and incubate at room temperature for 2-4 hours.

Module 2: The Bromide Terminus (SN2 Alkylation)

Q: I am trying to couple the bromide end to an amine/thiol, but I am seeing a mass corresponding to the loss of HBr (M-80). Why? A: You are observing the competing E2 (Bimolecular Elimination) pathway. Primary alkyl bromides like 1-Azido-8-bromo-octane are excellent substrates for SN2 reactions, but if your nucleophile is too basic (pKa of conjugate acid > 12), it will act as a base and abstract a beta-hydrogen, forming an alkene (1-azido-oct-7-ene) instead of your desired substitution product[5]. Causality & Solution: SN2 and E2 are always in competition. To favor SN2, you must maximize nucleophilicity while minimizing basicity. Lower the reaction temperature (heat favors elimination due to entropy) and use a polar aprotic solvent (like DMF or Acetonitrile) which strips the solvent shell from your nucleophile, making it more reactive without increasing its basicity[5].

Q: My SN2 coupling is just too slow, and the bromide is hydrolyzing over time. How can I accelerate it? A: Alkyl bromides can be sluggish if the nucleophile is sterically hindered or weak[6]. Extended reaction times in the presence of ambient moisture or hydroxide bases lead to hydrolysis (conversion of the bromide to an alcohol). Causality & Solution: Employ the Finkelstein reaction principle. Add a catalytic amount of Sodium Iodide (NaI) to the reaction mixture. The iodide ion is a superior nucleophile and rapidly displaces the bromide to form 1-Azido-8-iodo-octane in situ. Iodide is also a superior leaving group, making the subsequent attack by your actual target nucleophile much faster[7].

Table 2: SN2 vs. E2 Condition Matrix for Primary Alkyl Bromides

VariableFavors SN2 (Desired)Favors E2 (Undesired)
Base Choice Mild/Non-nucleophilic (e.g., DIPEA, K₂CO₃)Strong/Sterically hindered (e.g., KOtBu, NaH)
Solvent Polar Aprotic (DMF, Acetone, MeCN)Polar Protic (Ethanol, Water)
Temperature Room Temperature (20-25°C)Elevated Heat (>60°C)
Additives Catalytic NaI (Finkelstein acceleration)None
Self-Validating Protocol: SN2 Alkylation with Finkelstein Acceleration
  • Solvent Preparation: Strictly dry your polar aprotic solvent (e.g., DMF or Acetone) over molecular sieves. Moisture causes competitive hydrolysis.

  • Substrate Mixing: Dissolve your nucleophile (e.g., a primary amine or thiol, 1.0 eq) and 1-Azido-8-bromo-octane (1.2 eq) in the dry solvent.

  • Catalyst Addition: Add 0.1 eq of anhydrous Sodium Iodide (NaI). Validation: If using Acetone, the displacement of bromide by iodide will slowly precipitate NaBr, causing the solution to become visibly cloudy. This is a positive indicator of activation[7].

  • Base Addition: Add 2.0 eq of a non-nucleophilic base (e.g., DIPEA for amines, or mild K₂CO₃ for thiols/phenols).

  • Incubation: Stir at room temperature under nitrogen. Monitor by LC-MS or TLC. Avoid heating unless conversion stalls after 12 hours.

Module 3: Bifunctional Sequence Optimization

Q: Should I perform the Click reaction (azide) or the SN2 alkylation (bromide) first? A: As a rule of thumb, perform the SN2 alkylation first, followed by the CuAAC click reaction. Causality: The azide group is generally inert to the basic, nucleophilic conditions required for SN2 displacement. However, if you perform the CuAAC click reaction first, the resulting triazole ring can potentially coordinate with metals or interfere with subsequent SN2 steps. Furthermore, the harsh conditions or excess nucleophiles used in SN2 reactions might degrade sensitive biomolecules that were attached during the click phase. By doing the SN2 on a small molecule first, you can easily purify the intermediate before clicking it onto a complex, sensitive biological target.

Sequence Start 1-Azido-8-bromo-octane Step1 Step 1: SN2 Alkylation (Bromide Displacement) Start->Step1 Purify Purify Intermediate Step1->Purify Reason1 Azide is stable to SN2 bases Step1->Reason1 Step2 Step 2: CuAAC Click (Azide Cycloaddition) Purify->Step2 End Final Bioconjugate Step2->End Reason2 Biomolecules protected from SN2 Step2->Reason2

Optimal reaction sequence for utilizing 1-Azido-8-bromo-octane to protect biomolecules.

References

  • Benchchem. Troubleshooting low yield in copper-catalyzed click reactions. Available at:[4]

  • Presolski, S. I., Hong, V., & Finn, M. G. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC / NIH. Available at:[2]

  • Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Available at:[3]

  • Guidechem. 1-Azido-8-bromo-octane 133497-22-0 wiki. Available at:[1]

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. Available at:[6]

  • WebAssign. SN2 Reactions of Alkyl Halides. Available at:[7]

  • Master Organic Chemistry. Alkyl Halide Reaction Map And Summary. Available at:[5]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 1-Azido-8-bromo-octane

Welcome to the Technical Support Center for 1-Azido-8-bromo-octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Azido-8-bromo-octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability of 1-Azido-8-bromo-octane in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the safety of your laboratory personnel.

I. Understanding the Stability of 1-Azido-8-bromo-octane

1-Azido-8-bromo-octane is a bifunctional linker commonly used in bioconjugation and click chemistry.[1][2] Its utility stems from the presence of two reactive functional groups: a terminal azide and a primary bromide. While the bromide allows for nucleophilic substitution reactions, the azide group is the primary source of potential instability.

Organic azides are energetic molecules and their stability is a critical consideration for safe and effective use.[3] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon and oxygen atoms to nitrogen atoms. A commonly accepted guideline is that compounds with a (NC + NO) / NN ratio of ≥ 3 are relatively stable. For 1-azido-8-bromo-octane (C₈H₁₆BrN₃), this ratio is (8 + 0) / 3 = 2.67. While this value is close to 3, it suggests that caution should be exercised during its handling and storage.[3][4]

Another useful guideline is the "Rule of Six," which suggests that having at least six carbon atoms for each energetic functional group provides sufficient dilution to render the compound relatively safe to handle with appropriate precautions.[5] 1-Azido-8-bromo-octane, with its eight-carbon chain, generally aligns with this rule.

However, despite its relatively good predicted stability, 1-azido-8-bromo-octane can decompose under certain conditions, leading to inconsistent experimental results and potential safety hazards. The primary modes of decomposition for alkyl azides include thermal and photochemical pathways.[4][6]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 1-Azido-8-bromo-octane.

Issue 1: Inconsistent or Low Yields in Click Chemistry Reactions

You are performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction and observe lower than expected yields or inconsistent results between batches.

  • Possible Cause 1: Degradation of 1-Azido-8-bromo-octane Stock Solution. Alkyl azides can be sensitive to light and prolonged storage at room temperature.[5][6] Exposure to laboratory light can lead to slow decomposition.[7]

    • Solution:

      • Storage: Always store 1-Azido-8-bromo-octane solutions in amber vials or wrapped in aluminum foil to protect from light.[5] For long-term storage, it is recommended to store the compound at or below -18°C.[5][8]

      • Fresh Solutions: Prepare fresh solutions of 1-Azido-8-bromo-octane before each experiment, especially for sensitive applications.

      • Quality Check: If you suspect degradation, you can check the purity of your stock solution using techniques like ¹H NMR or FT-IR spectroscopy to look for the disappearance of the characteristic azide peak (around 2100 cm⁻¹).

  • Possible Cause 2: Incompatible Reaction Conditions. While CuAAC is robust, certain conditions can affect the stability of the azide.

    • Solution:

      • pH: Maintain the reaction pH between 4 and 12, as the azide group is generally stable in this range.[9][10] Avoid strongly acidic conditions which can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃).[10][11]

      • Temperature: While some CuAAC reactions are performed at elevated temperatures, prolonged heating of alkyl azides should be avoided to minimize thermal decomposition.[4][12] Whenever possible, conduct the reaction at room temperature.[9]

Issue 2: Unexpected Side Products Observed in Mass Spectrometry

After your reaction, you observe unexpected masses in your LC-MS analysis that do not correspond to your desired product or starting materials.

  • Possible Cause: Photolytic Decomposition Products. Exposure of alkyl azides to light, even ambient laboratory light, can lead to the formation of imines, which can then hydrolyze to aldehydes or other rearrangement products.[6][7][13][14]

    • Solution:

      • Minimize Light Exposure: During your entire workflow, from solution preparation to reaction and workup, protect your samples from light as much as possible. Use amber glassware and turn off unnecessary lights in the fume hood.

      • Inert Atmosphere: While not always necessary for CuAAC, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize side reactions, particularly if your substrates are sensitive to oxidation.

Issue 3: Safety Concerns During Handling and Workup

You are concerned about the potential hazards associated with using an azide-containing compound.

  • Possible Cause: Formation of Hazardous Byproducts.

    • Solution:

      • Avoid Heavy Metals: Never use metal spatulas or equipment containing copper, lead, silver, or mercury when handling azides, as this can lead to the formation of highly shock-sensitive metal azides.[11]

      • Avoid Chlorinated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform with azides, as this can form explosive di- and tri-azidomethane.[8][15]

      • Quenching Azides: For waste disposal, it is crucial to quench any unreacted azide. A common method is the use of sodium nitrite in an acidic solution to decompose the azide to nitrogen gas. However, this should be done with extreme caution in a well-ventilated fume hood.[11]

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-Azido-8-bromo-octane?

A1: 1-Azido-8-bromo-octane should be stored in a cool, dark place. For long-term storage, a temperature of 0-8°C is often recommended by suppliers.[16] To protect it from light-induced decomposition, store it in an amber vial or a clear vial wrapped in aluminum foil.[5][6]

Q2: Can I purify 1-Azido-8-bromo-octane by distillation?

A2: It is strongly advised not to purify low molecular weight alkyl azides by distillation due to the risk of explosive decomposition upon heating.[15] If purification is necessary, methods such as extraction and precipitation are recommended.[15]

Q3: Is 1-Azido-8-bromo-octane compatible with reducing agents?

A3: The azide group can be reduced to an amine by various reducing agents, such as hydrogenolysis (H₂/Pd), or triphenylphosphine (Staudinger reaction).[4] Therefore, if you intend to keep the azide group intact, you should avoid these reducing agents. The compatibility with other reducing agents should be carefully evaluated on a case-by-case basis.[10]

Q4: What solvents are suitable for dissolving 1-Azido-8-bromo-octane?

A4: 1-Azido-8-bromo-octane is a colorless liquid and is soluble in a variety of common organic solvents such as DMF, DMSO, and alcohols.[11][16] For CuAAC reactions, aqueous solvent systems or mixtures of water with t-butanol or DMSO are often used.[9][17]

IV. Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol provides a general guideline for a small-scale CuAAC reaction. Optimization may be required for specific substrates.

Materials:

  • 1-Azido-8-bromo-octane

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water)

Procedure:

  • In a suitable reaction vessel (e.g., an amber vial), dissolve the alkyne-containing molecule (1 equivalent) and 1-Azido-8-bromo-octane (1.1 equivalents) in the chosen solvent.

  • In a separate vial, prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in water).

  • In another separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • To the reaction mixture, add the copper(II) sulfate solution to a final concentration of 1-5 mol%.

  • To initiate the reaction, add the sodium ascorbate solution to a final concentration of 5-10 mol%.

  • Stir the reaction at room temperature and protect it from light.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, the product can be isolated by standard workup procedures, such as extraction.

V. Visual Diagrams

Diagram 1: Troubleshooting Workflow for CuAAC Reactions

CuAAC_Troubleshooting Troubleshooting Workflow for Low Yield in CuAAC Reactions start Low or Inconsistent Yield check_reagents Check Reagent Stability start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup Procedure start->check_workup azide_stability 1-Azido-8-bromo-octane Degradation? check_reagents->azide_stability ph_issue Incorrect pH? check_conditions->ph_issue metal_contamination Heavy Metal Contamination? check_workup->metal_contamination azide_solution Prepare Fresh Solution Store Properly (Dark, Cold) azide_stability->azide_solution Yes azide_purity Verify Purity (NMR, IR) azide_stability->azide_purity Unsure catalyst_activity Catalyst Inactive? azide_stability->catalyst_activity No success Improved Yield azide_solution->success azide_purity->catalyst_activity catalyst_activity->check_conditions No catalyst_solution Use Freshly Prepared Catalyst Solutions catalyst_activity->catalyst_solution Yes catalyst_solution->success adjust_ph Maintain pH 4-12 ph_issue->adjust_ph Yes temp_issue Temperature Too High? ph_issue->temp_issue No adjust_ph->success adjust_temp Run at Room Temperature temp_issue->adjust_temp Yes light_issue Light Exposure? temp_issue->light_issue No adjust_temp->success light_issue->check_workup No protect_light Protect Reaction From Light light_issue->protect_light Yes protect_light->success avoid_metals Use Non-Metallic Equipment metal_contamination->avoid_metals Yes avoid_metals->success

Caption: Troubleshooting flowchart for low-yield CuAAC reactions.

VI. References

  • Organic azide - Wikipedia. Available at: [Link]

  • Sodium Azide and Organic Azides - UC Santa Barbara. Available at: [Link]

  • Safe Handling of Azides - University of Pittsburgh. Available at: [Link]

  • Unexpected photolytic decomposition of alkyl azides under mild conditions - ResearchGate. Available at: [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Available at: [Link]

  • Unexpected photolytic decomposition of alkyl azides under mild conditions. Available at: [Link]

  • Azide Compounds - Environmental Health and Safety. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Unexpected photolytic decomposition of alkyl azides under mild conditions - Chemical Communications (RSC Publishing) DOI:10.1039/B708134K. Available at: [Link]

  • Unexpected photolytic decomposition of alkyl azides under mild conditions - Chemical Communications (RSC Publishing). Available at: [Link]

  • Click Chemistry (Azide / alkyne reaction) - Interchim. Available at: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Available at: [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - MDPI. Available at: [Link]

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Azido-8-bromo-octane Reactions

Welcome to the Advanced Technical Support Center for 1-Azido-8-bromo-octane workflows. Designed for researchers and drug development professionals, this guide provides mechanistic troubleshooting, self-validating protoco...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 1-Azido-8-bromo-octane workflows. Designed for researchers and drug development professionals, this guide provides mechanistic troubleshooting, self-validating protocols, and field-proven strategies to overcome steric limitations when utilizing this bifunctional crosslinker.

The Bifunctional Challenge: Understanding the Causality

1-Azido-8-bromo-octane is a highly versatile heterobifunctional crosslinker featuring an azide group primed for click chemistry and a primary bromide for nucleophilic substitution (SN2). While the 8-carbon aliphatic chain provides necessary spacer length and flexibility, it is highly hydrophobic.

The Causality of Steric Hindrance: In aqueous or highly polar media (common in bioconjugation), the octane chain undergoes hydrophobic collapse, effectively burying the terminal azide and bromide groups[1]. Furthermore, once one terminus is conjugated to a bulky substrate (e.g., a polymer or protein), the hydrodynamic radius of the conjugate sterically shields the remaining unreacted terminus, drastically reducing reaction kinetics and preventing the approach of catalytic intermediates[2].

Diagnostic Workflow: Identifying and Resolving Steric Barriers

Use the following decision tree to diagnose and resolve low yields in your specific reaction pathway.

G Start Low Yield / No Product CheckTerminus Which terminus is failing? Start->CheckTerminus AzideFails Azide Terminus (Click) CheckTerminus->AzideFails BromideFails Bromide Terminus (SN2) CheckTerminus->BromideFails CheckClickType Which Click Chemistry? AzideFails->CheckClickType CheckNuc Is the nucleophile bulky? BromideFails->CheckNuc SPAAC SPAAC (e.g., DBCO) CheckClickType->SPAAC CuAAC CuAAC (Copper-catalyzed) CheckClickType->CuAAC SolSPAAC Switch to less bulky BCN or use CuAAC SPAAC->SolSPAAC SolCuAAC Add THPTA ligand (5:1) & 20% DMSO to unfold chain CuAAC->SolCuAAC SolNuc Use polar aprotic solvent (DMF) Increase temp to 60°C CheckNuc->SolNuc

Diagnostic decision tree for resolving steric hindrance in 1-Azido-8-bromo-octane reactions.

Frequently Asked Questions (FAQs)

Q1: Why does my CuAAC reaction stall when using 1-azido-8-bromo-octane with bulky biomolecules, even though smaller azides work fine? A1: The active catalytic species in CuAAC often involves di-copper or tri-copper(I) acetylide intermediates, which require sufficient spatial clearance to coordinate with the azide[3]. When the azide is attached to a bulky biomacromolecule, this approach trajectory is blocked. Solution: Transition to a highly active, ligand-accelerated system using THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA maintains Cu(I) in an active, water-soluble state and intercepts reactive oxygen species, allowing you to push the reaction with higher catalyst loading without degrading the biomolecule[4]. Adding 10-20% DMSO also disrupts the hydrophobic collapse of the octane chain.

Q2: I am performing a sequential reaction (SN2 first, then Click). The SN2 works, but the subsequent SPAAC click reaction fails. Why? A2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes bulky cyclooctynes (e.g., DBCO). SPAAC is inherently more sensitive to steric hindrance than CuAAC because the driving force (ring strain) must overcome the massive steric bulk of the cyclooctyne approaching the azide[5]. If your first SN2 reaction attached a bulky group to the octane chain, the local steric bulk prevents the DBCO from reaching the azide. Solution: Switch to CuAAC if copper toxicity is not a strict limitation, as the copper-acetylide intermediate is much smaller[6]. If SPAAC is mandatory, use a less sterically hindered cyclooctyne like BCN (bicyclononyne).

Self-Validating Experimental Protocols

Protocol A: Ligand-Accelerated CuAAC for Sterically Hindered Alkynes

Causality: Using a 5:1 ratio of THPTA ligand to Copper ensures the Cu(I) remains coordinated, preventing disproportionation. This stabilization reduces the steric penalty of the transition state by maintaining a high localized concentration of the active di-copper/tri-copper intermediates[3][4].

Workflow Step1 1. Prepare Stocks (Substrates, CuSO4, THPTA) Step2 2. Pre-complexation (CuSO4 + THPTA for 5 min) Step1->Step2 Step3 3. Assembly (Add Alkynes + Azide + Cu/THPTA) Step2->Step3 Step4 4. Initiation (Add fresh Ascorbate) Step3->Step4 Step5 5. Validation (Argon purge, LC-MS check) Step4->Step5

Experimental workflow for ligand-accelerated CuAAC bioconjugation.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Alkyne Substrate: 100 mM in DMSO.

    • 1-Azido-8-bromo-octane: 120 mM in DMSO (1.2 eq).

    • CuSO₄·5H₂O: 50 mM in degassed Milli-Q water.

    • THPTA Ligand: 250 mM in degassed Milli-Q water.

    • Sodium Ascorbate: 500 mM in Milli-Q water. (Must be prepared freshly to avoid oxidation to dehydroascorbate, which can crosslink proteins[4]).

  • Catalyst Pre-complexation (Critical Step):

    • In a microcentrifuge tube, mix 10 µL of CuSO₄ stock and 10 µL of THPTA stock. Incubate at room temperature for 5 minutes.

    • Self-Validation Check: The solution must remain clear and turn a faint blue. A cloudy solution indicates poor complexation or contaminated water; discard and remake.

  • Reaction Assembly:

    • To the reaction vessel, add the Alkyne substrate (e.g., 1 mL of a 1 mM solution in 80:20 Water:DMSO).

    • Add the 1-Azido-8-bromo-octane (10 µL of 120 mM stock).

    • Add the pre-complexed Cu/THPTA solution (20 µL).

    • Initiate the reaction by adding 10 µL of the fresh Sodium Ascorbate stock.

  • Incubation and Monitoring:

    • Purge the vial with Argon, seal, and stir at 25°C–37°C for 2–12 hours.

    • Self-Validation Check: Monitor via LC-MS. The disappearance of the alkyne mass and the appearance of the product mass + 234 Da (mass of 1-azido-8-bromo-octane) confirms successful cycloaddition.

Protocol B: SN2 Substitution at the Bromide Terminus with Bulky Nucleophiles

Causality: The primary bromide is an excellent leaving group, but if the nucleophile is bulky (e.g., a secondary amine or a large phenoxide), the transition state becomes sterically crowded. Polar aprotic solvents (DMF/DMSO) strip the solvation shell from the nucleophile, increasing its HOMO energy and accelerating the reaction to overcome steric drag.

Step-by-Step Methodology:

  • Solvent and Reagent Prep: Dry DMF over molecular sieves. Ensure the nucleophile is strictly anhydrous.

  • Reaction Setup: Dissolve 1.0 eq of the nucleophile in dry DMF (0.5 M concentration). Add 2.0 eq of a non-nucleophilic base (e.g., DIPEA) to act as an acid scavenger.

  • Addition: Add 1.2 eq of 1-Azido-8-bromo-octane dropwise at 0°C to control the initial exotherm and prevent side reactions.

  • Heating: Warm to 60°C. Causality: Elevated thermal energy is required to overcome the activation barrier imposed by the steric bulk of the nucleophile.

  • Workup: Dilute with diethyl ether, wash 3x with water (to remove DMF and salts), dry over Na₂SO₄, and concentrate. Self-Validation Check: TLC should show the disappearance of the starting nucleophile and a new, less polar spot (if an amine was used).

Quantitative Data: Condition Optimization Summary

The following table summarizes the quantitative impact of our troubleshooting strategies on sterically hindered 1-azido-8-bromo-octane reactions.

Reaction TypeSteric ChallengeOptimization StrategyYield (Standard)Yield (Optimized)Key Causality
CuAAC Bulky AlkyneAdd THPTA (5:1 to Cu) + 20% DMSO15 - 25%> 85%THPTA stabilizes active Cu(I); DMSO unfolds the octane chain.
SPAAC DBCO (Bulky)Switch to BCN (Less bulky)< 10%65 - 75%BCN has a lower steric profile than DBCO, allowing easier approach.
SN2 2° Amine NucleophileUse dry DMF + 60°C + DIPEA30 - 40%90 - 95%Polar aprotic solvent desolvates the nucleophile; heat overcomes the activation barrier.

References

1.[2] Title: Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine Source: mdpi.com URL: [Link]

2.[3] Title: Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Source: tdl.org URL: [Link]

4.[4] Title: Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source: nih.gov URL: [Link]

5.[6] Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: nih.gov URL: [Link]

6.[1] Title: POLYALKYLGUANIDINES: NEW WEAPONS TO TACKLE BACTERIAL RESISTANCE Source: unisi.it URL: [Link]

Sources

Troubleshooting

Byproduct identification in 1-Azido-8-bromo-octane reactions

Welcome to the Technical Support Center for bifunctional linker chemistries. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bifunctional linker chemistries. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. In drug development and bioconjugation, understanding the causality behind side reactions is the key to robust experimental design.

1-Azido-8-bromo-octane (CAS: 133497-22-0) is a highly versatile, heterobifunctional aliphatic linker[1]. However, its dual reactivity—a primary bromide susceptible to both substitution and elimination, and an azide prone to reduction and uncatalyzed cycloadditions—requires strict mechanistic control. This guide provides the authoritative grounding and self-validating protocols necessary to master its reaction profile.

Part 1: Reaction Pathways & Byproduct Visualization

To troubleshoot effectively, we must first map the competing thermodynamic and kinetic pathways at both termini of the molecule.

G Substrate 1-Azido-8-bromo-octane SN2 Bromide Substitution Substrate->SN2 Nucleophile Click Azide Cycloaddition Substrate->Click Alkyne Prod_SN2 Target: Alkylated Product SN2->Prod_SN2 Mild Base Byprod_E2 Byproduct: 1-Azido-octene (E2 Elimination) SN2->Byprod_E2 Strong Base / Heat Prod_Click Target: 1,2,3-Triazole Click->Prod_Click Cu(I) / Anaerobic Byprod_Red Byproduct: Amine (Reduction) Click->Byprod_Red Excess Reductant Byprod_Glaser Byproduct: Diacetylene (Glaser Coupling) Click->Byprod_Glaser O2 Exposure

Reaction pathways and byproduct formation of 1-Azido-8-bromo-octane.

Part 2: Quantitative Diagnostic Data

When an experiment fails, your analytical data is your diagnostic compass. Use this table to rapidly identify the specific byproduct plaguing your reaction.

Reaction PathwayByproduct IdentityStructural CausalityLC-MS Shift (Δm/z)Key ¹H NMR Marker (ppm)Diagnostic IR Band (cm⁻¹)
Sₙ2 Alkylation 1-Azido-octeneE2 Elimination (Strong base/Heat)-79.9 (Loss of HBr)4.9–5.1 (m, 2H), 5.7–5.9 (m, 1H)~1640 (C=C stretch)
Sₙ2 Alkylation 1-Azido-8-octanolHydrolysis (Aqueous base)-61.9 (Br → OH)3.6 (t, 2H, -CH₂ -OH)3200–3500 (Broad O-H)
CuAAC / RuAAC 1-Amino-8-bromo-octaneAzide Reduction (Excess reductant)-26.0 (N₃ → NH₂)2.6–2.8 (t, 2H, -CH₂ -NH₂)3300–3400 (N-H stretch)
CuAAC (Click) Diacetylene DimerGlaser Homocoupling (O₂ exposure)2x Alkyne Mass - 2Absence of terminal alkyne proton2150–2250 (C≡C stretch)

Part 3: Troubleshooting Q&A (Mechanistic Deep-Dive)

Q1: During nucleophilic substitution at the bromide terminus, my yields are low, and I observe a non-polar impurity. What is happening? A: You are observing the E2 elimination byproduct, 1-azido-octene. 1-Azido-8-bromo-octane is a primary alkyl halide, which kinetically favors Sₙ2 mechanisms[2]. However, if your nucleophile is highly basic (e.g., alkoxides) or if you are using sterically hindered bases (like DBU or DIPEA) at elevated temperatures, the activation energy for the bimolecular elimination (E2) pathway is overcome. The base abstracts a β-proton, expelling the bromide leaving group to form an alkene[2]. Field Insight: Switch to a less basic, more nucleophilic reagent, or use a weaker inorganic base (e.g., K₂CO₃ instead of Cs₂CO₃) and lower the reaction temperature.

Q2: My CuAAC (Click) reaction shows a mass shift of -26 Da relative to the expected product. Why? A: This indicates the premature reduction of the azide moiety to a primary amine. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly selective, the presence of excess reducing agents (such as the sodium ascorbate used to generate Cu(I) in situ) can reduce the azide to an amine before the cycloaddition occurs[3]. Furthermore, if you are using ruthenium catalysts (RuAAC) to achieve 1,5-disubstituted triazoles, azide reduction is a heavily documented competing side reaction[3].

Q3: I am detecting a high-molecular-weight impurity in my CuAAC reaction that corresponds to exactly twice the mass of my alkyne minus 2 Da. How do I prevent this? A: You are observing a Glaser homocoupling byproduct (a diacetylene). This oxidative coupling occurs when terminal alkynes are exposed to Cu(I) catalysts in the presence of atmospheric oxygen[4]. The oxygen acts as an oxidant, facilitating the bimolecular coupling of copper-acetylide intermediates instead of the desired cycloaddition with the azide[4]. Field Insight: Your reaction system must be strictly anaerobic.

Q4: Why is it so difficult to separate unreacted 1-azido-8-bromo-octane from my mono-alkylated product? A: 1-Azido-8-bromo-octane and many of its mono-substituted derivatives exhibit highly similar polarities, leading to co-elution during standard silica gel chromatography[5]. Field Insight: Utilize long isocratic hexane/ethyl acetate gradients, or design your synthesis to include a highly polar tag on the nucleophile that drastically shifts the Rf value of the product[5].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must prove its own success during execution. The following methodologies are designed with built-in causality checks.

Protocol A: Chemoselective Sₙ2 Alkylation (Minimizing E2 Elimination)

Causality: Using a mild base (K₂CO₃) and a polar aprotic solvent (DMF) enhances the nucleophilicity of the attacking species while suppressing the basicity required for E2 elimination.

  • Preparation: Dissolve the nucleophile (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered, oven-dried K₂CO₃ (1.5 eq). Stir for 15 minutes at room temperature to pre-form the nucleophilic anion.

  • Addition: Add 1-Azido-8-bromo-octane (1.1 eq) dropwise over 5 minutes.

  • Reaction: Stir at 40 °C. Avoid exceeding 50 °C to prevent thermal E2 activation.

  • In-Process Validation: At 2 hours, sample 10 µL, dilute in MeCN, and run LC-MS.

    • Validation Check: You should observe the [M+H]⁺ of the target. If an [M-80] peak (alkene) exceeds 5% relative abundance, your base is too strong; halt the reaction and switch to a weaker base (e.g., NaHCO₃).

  • Workup: Quench with H₂O to destroy unreacted nucleophile and dissolve salts. Extract with EtOAc. Wash the organic layer 3x with brine to remove DMF.

Protocol B: Anaerobic CuAAC (Minimizing Glaser Homocoupling & Azide Reduction)

Causality: Strict exclusion of oxygen prevents Glaser homocoupling[4], while stoichiometric limitation of sodium ascorbate prevents azide reduction[3].

  • Degassing (Critical Step): Dissolve the alkyne (1.0 eq) and 1-Azido-8-bromo-octane (1.05 eq) in a 1:1 mixture of t-BuOH/H₂O. Sparge the solution with Argon for a minimum of 15 minutes.

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) and Sodium Ascorbate (0.15 eq—do not exceed this to prevent azide reduction) in degassed H₂O. The solution will turn from blue to pale yellow, indicating Cu(I) formation.

  • Reaction: Inject the active Cu(I) solution into the main reaction flask under positive Argon pressure. Stir at room temperature for 4 hours.

  • In-Process Validation: Spot the reaction mixture on a TLC plate next to the starting alkyne. Develop in 20% EtOAc/Hexane.

    • Validation Check: Illuminate under 254 nm UV. If a new, highly UV-active spot appears near the solvent front, Glaser homocoupling has occurred (indicating oxygen leak). If the TLC is clean and LC-MS shows the expected mass without an[M-26] peak, the anaerobic and stoichiometric controls were successful.

Part 5: References

  • Beilstein Journal of Organic Chemistry. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Available at:[Link][4]

  • Chalmers Research. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Available at:[Link][3]

  • Fbanks.info. Reactions of Haloalkanes - Substitution and Elimination. Available at:[Link][2]

  • Arkivoc. A gram-scale synthesis of a macrocyclic amidinourea with strong antifungal activity through a Fukuyama tri-protected polyamine. Available at:[Link][5]

Sources

Optimization

Part 1: Quantitative Safety &amp; Physicochemical Data

Welcome to the Technical Support Center for the scale-up and process chemistry of 1-Azido-8-bromo-octane (CAS: 133497-22-0). As a bifunctional linker, 1-Azido-8-bromo-octane is highly valued in drug development and mater...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process chemistry of 1-Azido-8-bromo-octane (CAS: 133497-22-0).

As a bifunctional linker, 1-Azido-8-bromo-octane is highly valued in drug development and materials science for its ability to participate in both copper-catalyzed azide-alkyne cycloadditions (CuAAC) and nucleophilic substitutions. However, scaling up organic azides presents severe thermal and shock-sensitivity hazards. This guide is designed by process chemists to provide you with self-validating protocols, mechanistic troubleshooting, and strict safety parameters to ensure successful and safe scale-up.

Before initiating any scale-up, it is critical to understand the thermodynamic stability of your target molecule and its potential byproducts. The table below summarizes the safety thresholds based on established azide stability metrics[1][2].

CompoundMolecular FormulaMW ( g/mol )C/N Ratio*Rule of Six Compliant?**Process Safety Limit
1-Azido-8-bromo-octane C8H16BrN3234.142.67Yes (8 ≥ 6)Max 5g isolated
1,8-Diazidooctane (Byproduct)C8H16N6196.251.33No (4 < 6)Max 5g, Extreme Hazard
1,8-Dibromooctane (Reactant)C8H16Br2272.02N/AN/AStandard PPE
Sodium Azide (Reagent)NaN365.01N/AN/AHighly Toxic, Reactive

*C/N Ratio = (N_Carbon + N_Oxygen) / N_Nitrogen. **Rule of Six = Minimum of 6 carbon atoms per energetic functional group.

Part 2: Troubleshooting & FAQs

Q1: The Scale-Up Paradox: I need to synthesize 50 grams of 1-Azido-8-bromo-octane. Since it has 8 carbons and 1 azide group, it passes the "Rule of Six." Is it safe to scale up in a single batch? A: No. While 1-Azido-8-bromo-octane (8 carbons per azide group) satisfies the Rule of Six (≥ 6 carbons per energetic group)[3], it fails the more stringent Carbon-to-Nitrogen (C/N) ratio requirement for bulk scale-up. The C/N ratio is calculated as (N_Carbon + N_Oxygen) / N_Nitrogen[1]. For this molecule, (8 + 0) / 3 = 2.67. According to institutional safety guidelines, azides with a C/N ratio between 1 and 3 should be limited to a maximum of 5 grams of isolated material and stored at concentrations below 1 M[1][2]. To achieve a 50-gram requirement, you must either run multiple parallel 5-gram batches or transition to a continuous flow chemistry setup where the steady-state inventory of the isolated azide remains below the critical threshold.

Q2: Suppressing the "Hidden Bomb": During the synthesis of 1-Azido-8-bromo-octane from 1,8-dibromooctane, I am seeing a secondary spot on my TLC. What is it, and how does it affect scale-up? A: That secondary spot is likely 1,8-diazidooctane , the product of double nucleophilic substitution (SN2)[4]. From a process chemistry standpoint, this byproduct is exponentially more dangerous than your target. 1,8-Diazidooctane has 8 carbons and 2 azide groups, meaning it only has 4 carbons per energetic group—failing the Rule of Six [2]. Furthermore, its C/N ratio plummets to 1.33. To suppress this hazardous over-reaction, you must use a significant stoichiometric excess of 1,8-dibromooctane (typically 3.0 to 5.0 equivalents) relative to sodium azide. This statistical dilution ensures that the azide anion primarily encounters unreacted dibromide rather than the monoazide product.

Q3: Solvent Selection: I usually extract my organic products using dichloromethane (DCM). Can I use DCM during the aqueous workup of this reaction? A: Absolutely not. The reaction utilizes sodium azide (NaN3), and unreacted azide ions will be present during workup. Azide anions can react with halogenated solvents like DCM or chloroform to generate diazidomethane or triazidomethane, respectively[3]. These low-molecular-weight polyazides are highly shock-sensitive and possess extreme explosive potential. Always perform extractions of azide-containing mixtures using non-halogenated solvents such as ethyl acetate, diethyl ether, or methyl tert-butyl ether (MTBE)[3].

Q4: Purification Limitations: Can I purify 1-Azido-8-bromo-octane via vacuum distillation to remove the excess 1,8-dibromooctane? A: Distillation of organic azides with a C/N ratio below 3 is strictly prohibited due to their thermal instability[1]. The application of heat during distillation can trigger an explosive decomposition. Purification must be achieved through silica gel flash chromatography. Because 1,8-dibromooctane is highly non-polar, it will elute rapidly with pure hexanes, allowing the slightly more polar 1-azido-8-bromo-octane to be eluted subsequently with a low-polarity mixture (e.g., 98:2 Hexanes:Ethyl Acetate).

Part 3: Experimental Protocol

Title: Self-Validating 5-Gram Scale Synthesis of 1-Azido-8-bromo-octane Objective: Synthesize the maximum safe isolated yield (~3.5g) while suppressing diazidation.

Materials:

  • 1,8-Dibromooctane: 12.2 g (45.0 mmol, 3.0 eq)

  • Sodium Azide (NaN3): 0.975 g (15.0 mmol, 1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF): 30 mL

  • Ethyl Acetate (for extraction): 150 mL

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.2 g of 1,8-dibromooctane in 30 mL of anhydrous DMF[4].

  • Nucleophile Addition: Add 0.975 g of sodium azide in one portion. Causality: DMF is a polar aprotic solvent that leaves the azide anion unsolvated and highly reactive, facilitating the SN2 substitution[4].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C using an oil bath or heating block. Stir vigorously for 16 hours. Causality: Temperatures exceeding 80 °C increase the risk of azide decomposition and E2 elimination; 60 °C provides sufficient activation energy while maintaining a safety margin[4].

  • Quenching & Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of distilled water to quench unreacted NaN3 and partition the DMF. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Causality: EtOAc is strictly used over DCM to prevent the formation of explosive diazidomethane[3].

  • Washing: Wash the combined organic layers with water (3 x 50 mL) and brine (1 x 50 mL) to remove residual DMF. Dry over anhydrous MgSO4.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator. Critical Safety Step: Ensure the water bath temperature does not exceed 35 °C to prevent thermal degradation of the azide.

  • Purification: Load the crude oil onto a silica gel column. Elute with 100% hexanes to recover the excess 1,8-dibromooctane, then transition to 98:2 Hexanes:Ethyl Acetate to isolate 1-Azido-8-bromo-octane.

  • Storage: Store the purified product in an amber vial at 4 °C, ideally diluted in a solvent to < 1 M concentration[1].

Part 4: Process & Safety Visualization

G A 1,8-Dibromooctane (3.0 Equivalents) C Reaction in DMF 60°C, 12-16h A->C B Sodium Azide (NaN3) (1.0 Equivalent) B->C D 1-Azido-8-bromo-octane (Target Product) C->D Major (SN2) E 1,8-Diazidooctane (Explosive Byproduct) C->E Minor (Over-reaction) F Aqueous Workup (Use EtOAc, NOT DCM) D->F E->F G Silica Gel Chromatography (Hexane/EtOAc) F->G H Safe Storage (< 5g, < 1M, 4°C) G->H Pure Monoazide

Workflow for the synthesis and safe isolation of 1-Azido-8-bromo-octane, highlighting safety checkpoints.

Sources

Troubleshooting

Technical Support Center: Temperature Control in 1-Azido-8-bromo-octane Experiments

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 1-azido-8-bromo-octane. The bifunctional nature of this reagent—possessing both a reactive azi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 1-azido-8-bromo-octane. The bifunctional nature of this reagent—possessing both a reactive azide and a versatile bromo group—makes it an invaluable tool in click chemistry, bioconjugation, and materials science. However, its utility is intrinsically linked to the precise management of experimental temperature. This document provides in-depth, field-proven insights into controlling temperature to ensure reaction success, reproducibility, and, most critically, operational safety.

Part 1: Core Principles of Temperature Management

This section addresses the fundamental reasons why temperature is the most critical parameter in experiments involving 1-azido-8-bromo-octane.

Q: Why is meticulous temperature control so crucial when working with 1-azido-8-bromo-octane?

A: Temperature control is paramount for two primary reasons: safety and reaction specificity.

  • Safety and Thermal Stability: The azido group (-N₃) is an energetic functional group. Organic azides are metastable compounds that can decompose exothermically, and sometimes explosively, when subjected to sufficient energy input such as heat, shock, or friction.[1][2][3] 1-Azido-8-bromo-octane has a carbon-to-nitrogen (C/N) ratio of 8:3, which places it in a category of compounds that can be isolated and handled but require significant care.[2][4] Improper temperature control can elevate the molecule's internal energy, increasing the risk of uncontrolled decomposition.

  • Reaction Outcome and Selectivity: Temperature directly governs the kinetics and thermodynamics of chemical reactions.

    • Rate Control: For the synthesis of 1-azido-8-bromo-octane itself (typically via an Sₙ2 reaction), a specific temperature range, such as 60-70 °C, is often required to provide sufficient activation energy for the reaction to proceed at a reasonable rate.[5]

    • Selectivity Control: In subsequent reactions, such as azide-alkyne cycloadditions, temperature dictates the reaction pathway. The uncatalyzed Huisgen cycloaddition requires high temperatures (often >80 °C) and can yield a mixture of product isomers.[6][7] In contrast, the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction proceeds readily at room temperature to yield a single regioisomer.[6][8] Unintended temperature increases during a planned CuAAC reaction could initiate the competing thermal pathway, leading to impure products.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the recommended storage temperature for 1-azido-8-bromo-octane? A: 1-Azido-8-bromo-octane should be stored in a cool, dark place, away from sources of heat, light, and shock.[3][9] The ideal storage condition is refrigerated (2-8 °C). For long-term storage, some guidelines for similar organic azides recommend temperatures as low as -18 °C to minimize the potential for slow decomposition over time.[2] Always store it in a clearly labeled container.

Q: How does elevated temperature affect the stability of 1-azido-8-bromo-octane during an experiment? A: As an alkyl azide, 1-azido-8-bromo-octane is sensitive to heat.[10] Elevating the temperature increases the kinetic energy of the molecule, which can lead to the decomposition of the azide group, typically through the loss of dinitrogen gas (N₂). This process is highly exothermic and can become self-accelerating if not controlled, posing a significant hazard.[1][11] Even below the rapid decomposition temperature, sustained heat can lead to gradual degradation, reducing the purity of the reagent and affecting reaction yields.

Q: What is the optimal temperature for a copper-catalyzed "click" reaction (CuAAC) with 1-azido-8-bromo-octane? A: The primary advantage of CuAAC is its high efficiency at ambient temperatures.[6] Most CuAAC reactions involving 1-azido-8-bromo-octane can be successfully conducted between 20-25 °C (room temperature). In some cases, with sterically hindered substrates or to modestly increase the reaction rate, gentle heating to 30-40 °C may be applied. However, it is crucial to monitor the reaction closely, as excessive heat is unnecessary and can increase the risk of side reactions or decomposition.

Q: I need to run an uncatalyzed thermal cycloaddition. What are the key temperature considerations and risks? A: Thermal azide-alkyne cycloadditions require significantly higher temperatures, often in the range of 80-100 °C or more, to overcome the high activation energy barrier.[7][8]

  • Risks: The primary risk is approaching the decomposition temperature of the azide, which can lead to a runaway reaction. This risk is amplified by the exothermic nature of the cycloaddition itself.

  • Control Measures: Use a precisely controlled heating system (e.g., an oil bath with a digital controller and contact thermometer). Heat the reaction mixture gradually to the target temperature. Always perform such reactions behind a blast shield in a certified chemical fume hood.[1][11] Never heat a sealed vessel containing an azide.

Q: Can I use a rotary evaporator to concentrate a solution containing 1-azido-8-bromo-octane? A: It is strongly advised not to concentrate solutions of organic azides to dryness using a rotary evaporator.[1][9] The combination of heat from the water bath and potential friction from the rotating flask can provide enough energy to initiate explosive decomposition. If solvent removal is necessary, it should be done carefully under reduced pressure at low temperatures and the product should be kept in solution.

Part 3: Troubleshooting Guide

This guide addresses common experimental issues where temperature is a likely root cause.

ProblemPotential Temperature-Related CauseRecommended Solution
Low or No Reaction Yield 1. Insufficient Temperature: The reaction lacks the necessary activation energy (common in Sₙ2 synthesis).[5] 2. Excessive Temperature: The azide reagent or product decomposed during the reaction.1. For Synthesis: Gradually increase the reaction temperature in 5-10 °C increments, monitoring by TLC or LC-MS. Ensure the temperature does not exceed the recommended maximum for the procedure. 2. For All Reactions: Re-run the experiment at a lower temperature or for a shorter duration. Ensure the heating apparatus is accurately calibrated.
Formation of Multiple Products (Poor Regioselectivity) Unintentional Thermal Cycloaddition: During a planned CuAAC reaction, the temperature may have risen high enough to initiate the non-catalyzed thermal pathway, which produces a mixture of 1,4- and 1,5-triazole regioisomers.[8]Maintain strict temperature control at or near room temperature for CuAAC reactions. If the reaction is exothermic, use a water bath for cooling. Ensure efficient stirring to dissipate localized heat.
Evidence of Decomposition (Color Change, Gas Evolution) Temperature Excursion: The reaction temperature exceeded the thermal stability threshold of the azide, leading to decomposition and N₂ gas release.Immediately and safely cool the reaction mixture. Re-evaluate the experimental setup. Use a larger reaction vessel to accommodate potential gas evolution and ensure the heating source is reliable and not prone to overheating. Always work behind a blast shield.[1]
Inconsistent Reaction Times Poor Temperature Regulation: Fluctuations in the ambient or heating bath temperature lead to variable reaction rates.Use a dedicated, stable heating or cooling system (e.g., a controlled-temperature circulator or a large water/oil bath). Ensure the reaction vessel is properly immersed and insulated if necessary. Avoid placing reactions in direct sunlight or near drafts.

Part 4: Protocols and Quantitative Data

Experimental Workflow with Critical Temperature Control Points

The following diagram outlines a typical workflow for a CuAAC reaction, emphasizing stages where temperature monitoring is essential.

G cluster_prep Preparation (20-25°C) cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation (Low Temp) prep_reagents Dissolve Alkyne & 1-Azido-8-bromo-octane addition Catalyst Addition (Monitor for Exotherm) prep_reagents->addition Combine prep_catalyst Prepare Catalyst Solution (e.g., CuSO4/Na-Ascorbate) prep_catalyst->addition reaction Stir at Controlled Temp (e.g., 25°C or 40°C) addition->reaction Temp Control Point 1 (Initial Exotherm) monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring Temp Control Point 2 (Stable Reaction Temp) quench Quench Reaction monitoring->quench extraction Aqueous/Organic Extraction quench->extraction solvent_removal Solvent Removal (Reduced Pressure, <30°C) extraction->solvent_removal Temp Control Point 3 (Avoid Heat)

Caption: Workflow highlighting critical temperature control points.

Detailed Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the reaction of 1-azido-8-bromo-octane with a generic terminal alkyne.

  • Reagent Preparation (20-25 °C):

    • In a round-bottom flask, dissolve the terminal alkyne (1.0 equivalent) and 1-azido-8-bromo-octane (1.05 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

    • In a separate vial, prepare the catalyst solution: dissolve copper(II) sulfate pentahydrate (0.05 equivalents) and sodium ascorbate (0.10 equivalents) in a minimal amount of water.

  • Reaction Initiation and Control (Critical Step):

    • While stirring the alkyne/azide solution vigorously at room temperature (25 °C), add the freshly prepared catalyst solution dropwise.

    • Monitor the internal temperature. A slight exotherm may be observed. If the temperature rises by more than 5 °C, slow the addition and/or cool the flask with a water bath.

  • Reaction Execution (25-40 °C):

    • Once the catalyst addition is complete, allow the reaction to stir at room temperature (25 °C).

    • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it may be gently heated to 35-40 °C using a controlled temperature water bath. Do not exceed 40 °C.

  • Workup and Isolation (Keep Cool):

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Crucially, ensure the water bath temperature on the rotary evaporator does not exceed 30 °C. Do not evaporate to complete dryness.

Summary of Recommended Temperatures
ProcessParameterRecommended Temperature RangeRationale / Notes
Storage Long-Term Stability2-8 °CMinimizes degradation and preserves reagent integrity.[3]
Synthesis (from 1,8-dibromooctane) Reaction Temperature60-70 °CProvides sufficient activation energy for the Sₙ2 reaction without causing significant azide decomposition.[5]
CuAAC ("Click" Reaction) Reaction Temperature20-40 °CThe catalyzed reaction is highly efficient at room temperature. Gentle heating may increase the rate but is often unnecessary.[6]
Thermal Cycloaddition Reaction Temperature80-100+ °CHigh energy is required for the uncatalyzed pathway. Poses a significant safety risk and must be done with extreme caution.[8]
Solvent Removal Water Bath Temperature< 30 °CMinimizes the risk of thermal decomposition during concentration. Avoid concentrating to dryness.[1][9]

Part 5: Visualizing Reaction Pathways

The choice of temperature fundamentally alters the reaction mechanism for azide-alkyne cycloadditions.

G cluster_thermal Thermal Pathway cluster_cuaac Cu(I)-Catalyzed Pathway Start Azide + Alkyne Thermal_TS High Energy Transition State Start->Thermal_TS High Temp (>80°C) Cu_Complex Copper-Acetylide Intermediate Start->Cu_Complex Room Temp + Cu(I) Catalyst Thermal_Products Mixture of 1,4- and 1,5-Triazoles Thermal_TS->Thermal_Products CuAAC_TS Low Energy Transition State Cu_Complex->CuAAC_TS CuAAC_Product Single Product 1,4-Triazole CuAAC_TS->CuAAC_Product

Caption: Temperature dictates the cycloaddition reaction pathway.

Part 6: References

  • Information on Azide Compounds. Stanford Environmental Health & Safety.

  • An In-depth Technical Guide to the Reaction of 1-Bromooctane with Sodium Azide. BenchChem.

  • A comparative study on the thermal stability of different organic azides. BenchChem.

  • Alkyl Azide: Organic Chemistry Study Guide. Fiveable.

  • Safe Handling of Azides. University of Pittsburgh.

  • Azide Compounds. University of California, Santa Barbara, Environmental Health and Safety.

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin.

  • Azides. Columbia University, Environmental Health and Safety.

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

  • Azide-alkyne Huisgen cycloaddition. Wikipedia.

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Managing Explosive Hazards in 1-Azido-8-bromo-octane Reactions

Welcome to the Technical Support Center for azide chemistry. Synthesizing organic azides like 1-azido-8-bromo-octane introduces significant explosive and toxicological hazards.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azide chemistry. Synthesizing organic azides like 1-azido-8-bromo-octane introduces significant explosive and toxicological hazards. This guide is designed for researchers and drug development professionals to ensure scientific integrity, operational safety, and self-validating workflows during synthesis and quenching.

Quantitative Risk Assessment

Before initiating any reaction, the intrinsic stability of the target organic azide must be evaluated. The stability of 1-azido-8-bromo-octane is governed by two primary chemical heuristics: the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six"[1][2].

MetricCalculation for 1-Azido-8-bromo-octane ( C8​H16​BrN3​ )Safety ThresholdConclusion & Handling Directive
C/N Ratio (NC​+NO​)/NN​=8/3=2.67 ≥3 for stable isolation[2][3]Marginal Stability. Can be synthesized and isolated, but must be stored at ≤1 M concentration and in quantities <5 g[2][3].
Rule of Six 8 carbons/1 azide group=8 ≥6 carbons per energetic group[1][3]Sufficient Dilution. The 8-carbon alkyl chain provides enough dilution to render the compound relatively safe under standard conditions[1][3].

Troubleshooting & FAQs

Q1: Why did my reaction mixture pressurize and darken when I used dichloromethane (DCM) to extract 1-azido-8-bromo-octane? Causality: Halogenated solvents like DCM and chloroform must never be used in azide chemistry. Unreacted sodium azide ( NaN3​ ) reacts with DCM to form diazidomethane and triazidomethane. These are extremely unstable, shock-sensitive polyazides that can spontaneously detonate under ambient conditions[1][2]. Solution: Always use non-halogenated solvents such as ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) for your aqueous extractions.

Q2: I performed the substitution in DMF. Can I directly quench the crude reaction mixture with sodium nitrite and sulfuric acid? Causality: Absolutely not. The standard azide quench uses nitrous acid (generated in situ from NaNO2​ and H2​SO4​ ). If dimethylformamide (DMF) is present during this nitrosation process, it reacts to produce dimethylnitrosamine, a highly potent hepatotoxin and carcinogen[4]. Solution: You must partition the reaction first. Extract the 1-azido-8-bromo-octane into an organic layer and separate it from the aqueous layer containing the unreacted NaN3​ and DMF. Wash the aqueous layer thoroughly to remove residual organics before proceeding with the quench[5].

Q3: Why is my 1-azido-8-bromo-octane decomposing during rotary evaporation? Causality: Organic azides with a C/N ratio between 1 and 3 are thermally and frictionally sensitive. Concentrating them to absolute dryness or exposing them to the friction of ground glass joints can trigger explosive decomposition[2]. Solution: Never concentrate the product to dryness. Leave the product in a dilute organic solution ( ≤1 M) and store it at -18 °C in a plastic amber container[1][3].

Q4: Why are metal spatulas strictly prohibited when weighing sodium azide? Causality: Sodium azide reacts with heavy metals (such as copper, lead, brass, and silver) to form metal azides, which are highly unstable primary explosives[1][3]. Solution: Always use plastic or ceramic spatulas for weighing NaN3​ . Ensure no metal needles, syringes, or brass plumbing are exposed to the azide solutions[3].

Self-Validating Experimental Protocols

Protocol A: Safe Synthesis and Extraction
  • Setup: Conduct the experiment in a certified chemical fume hood behind a blast shield[2]. Equip a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Using a plastic spatula, add NaN3​ (limiting reagent) to a solution of 1,8-dibromooctane in DMF[1].

  • Partitioning: Upon reaction completion, dilute the mixture with water and extract with EtOAc.

  • Phase Separation (Self-Validation): The organic layer will contain the 1-azido-8-bromo-octane. The aqueous layer will contain the unreacted NaN3​ and DMF. Keep these phases strictly separated to prevent downstream toxicological hazards[5].

  • Storage: Dry the organic layer over MgSO4​ , filter, and concentrate only until a 1 M solution is achieved. Transfer to a plastic amber bottle and store at -18 °C[1][2].

Protocol B: Nitrous Acid Quenching of Unreacted Azide
  • Preparation: Transfer the separated aqueous waste (ensuring NaN3​ concentration is <5% ) to a 3-neck flask equipped with a stir bar, an addition funnel, and an open vent to the fume hood[4][6].

  • Nitrite Addition: Add a 20% aqueous solution of sodium nitrite ( NaNO2​ ). Use 1.5 g of NaNO2​ for every estimated gram of unreacted NaN3​ (approx. 40% excess)[4][6].

  • Acidification: Slowly add 20% aqueous sulfuric acid ( H2​SO4​ ) dropwise via the addition funnel. Causality: The acid generates nitrous acid ( HNO2​ ) in situ, which converts the azide into inert nitrogen gas ( N2​ ) and nitric oxide ( NO )[4][6].

  • Validation Step: Once gas evolution ceases, test the solution with starch-iodide paper. A rapid color change to blue indicates the presence of excess nitrite, validating that 100% of the azide has been safely destroyed[4][6][7].

  • Disposal: Neutralize the solution to pH 6-10 and dispose of it as standard aqueous waste[4][6].

Workflow Visualization

AzideWorkflow React Synthesis in DMF 1,8-dibromooctane + NaN3 Extract Extraction (EtOAc/H2O) NO Halogenated Solvents! React->Extract OrgLayer Organic Phase (1-Azido-8-bromo-octane) Extract->OrgLayer Top Layer AqLayer Aqueous Phase (Unreacted NaN3 + DMF) Extract->AqLayer Bottom Layer Conc Concentrate to ≤ 1 M Do NOT dry completely OrgLayer->Conc Quench Quench Protocol Add NaNO2 then 20% H2SO4 AqLayer->Quench Caution: DMF present Store Store at -18°C Plastic Amber Container Conc->Store Test Validation Starch-Iodide Paper Test Quench->Test Dispose Neutralize & Dispose Aqueous Waste Test->Dispose If Blue (Excess Nitrite)

Workflow for the safe synthesis, extraction, and validated quenching of 1-azido-8-bromo-octane.

References

  • [1] Safe Handling of Azides - University of Pittsburgh. Source: pitt.edu.1

  • [2] Information on Azide Compounds - Stanford Environmental Health & Safety. Source: stanford.edu. 2

  • [7] How to safely quench an unreacted azide in a reaction mixture. Source: benchchem.com. 7

  • [3] Technical Support Center: Safe Handling of Azides. Source: benchchem.com. 3

  • [4] How to quench azide : r/Chempros. Source: reddit.com.4

  • [6] Working with Potentially Explosive Chemicals/Reactions - University of Auckland. Source: auckland.ac.nz. 6

  • [5] How to removed Sodium azide ? | ResearchGate. Source: researchgate.net. 5

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Role of 1-Azido-8-bromo-octane in Bioconjugation

An in-depth technical guide for researchers and drug development professionals on the application, comparative performance, and analytical validation of 1-Azido-8-bromo-octane in bioconjugation workflows. The design of a...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on the application, comparative performance, and analytical validation of 1-Azido-8-bromo-octane in bioconjugation workflows.

The design of advanced bioconjugates, such as Proteolysis-Targeting Chimeras (PROTACs) and targeted drug delivery systems, relies heavily on heterobifunctional linkers. 1-Azido-8-bromo-octane (CAS: 133497-22-0) is an 8-carbon aliphatic linker featuring two orthogonally reactive termini: a bromide group for nucleophilic substitution ( SN​2 ) and an azide group for bioorthogonal "click" chemistry.

Unlike hydrophilic PEG-based linkers, the hydrophobic alkyl chain of 1-Azido-8-bromo-octane provides structural rigidity and enhances the membrane permeability of the resulting probe or drug molecule. However, confirming the successful, sequential conjugation of both ends requires rigorous analytical validation to prevent the propagation of unreacted intermediates.

Alternative Comparison: Selecting the Optimal Linker

Before initiating a synthesis workflow, it is critical to justify the selection of 1-Azido-8-bromo-octane over its structural analogs. The choice of the leaving group (Bromide vs. Iodide) dictates the reaction kinetics, while the spacer backbone (Alkyl vs. PEG) dictates the physicochemical properties of the final conjugate.

Table 1: Comparative Performance of Heterobifunctional Azide Linkers

Feature1-Azido-8-bromo-octane1-Azido-8-iodo-octaneAzido-PEG4-Bromide
Spacer Backbone Hydrophobic (Aliphatic)Hydrophobic (Aliphatic)Hydrophilic (Polyethylene Glycol)
Leaving Group Bromide ( −Br )Iodide ( −I )Bromide ( −Br )
SN​2 Reactivity Moderate / ControlledVery HighModerate / Controlled
Chemical Stability High (Long shelf-life)Low (Light/Heat sensitive)High
Aqueous Solubility LowLowHigh
Primary Application Membrane-permeable PROTACsSterically hindered substitutionsSurface bioconjugation, ADCs

Causality in Selection: While the iodide derivative (1-Azido-8-iodo-octane) offers faster SN​2 kinetics due to iodide being a superior leaving group, it is prone to degradation and requires strict storage conditions. Conversely, Azido-PEG4-Bromide improves aqueous solubility but can negatively impact the cell permeability of intracellular targeting chimeras. 1-Azido-8-bromo-octane strikes the optimal balance between stability, controlled reactivity, and lipophilicity.

Orthogonal Conjugation Workflow

The conjugation of 1-Azido-8-bromo-octane is a two-step orthogonal process. Because the azide group is inert to standard nucleophiles, the bromide displacement must be performed first, followed by the azide-alkyne cycloaddition.

G A 1-Azido-8-bromo-octane (Bifunctional Linker) B Reaction 1: SN2 Substitution (Bromide Displacement) A->B Nucleophile (Amine/Thiol) C Intermediate: Azide-Alkyl-Target B->C Base, Heat D Reaction 2: CuAAC Click (Azide-Alkyne Cycloaddition) C->D Terminal Alkyne E Final Bioconjugate (1,4-Disubstituted Triazole) D->E CuSO4, Na-Ascorbate

Orthogonal conjugation workflow of 1-Azido-8-bromo-octane.

Protocol A: Nucleophilic Substitution ( SN​2 ) of the Bromide

This step anchors the linker to the first target molecule (e.g., a small molecule ligand containing a primary amine).

  • Reagent Preparation: Dissolve 1.0 equivalent of the amine-bearing target molecule and 1.2 equivalents of 1-Azido-8-bromo-octane in anhydrous Dimethylformamide (DMF).

  • Base Addition: Add 2.0 equivalents of Potassium Carbonate ( K2​CO3​ ) or N,N-Diisopropylethylamine (DIPEA).

    • Causality: The base acts as an acid scavenger to neutralize the Hydrobromic acid (HBr) generated during the reaction. Without the base, HBr would protonate the nucleophilic amine, halting the reaction. DMF is chosen as a polar aprotic solvent because it solvates the cations but leaves the nucleophile "naked" and highly reactive.

  • Reaction: Stir at 60°C for 12–18 hours under an inert nitrogen atmosphere.

  • Work-up: Dilute with ethyl acetate and wash extensively with brine to remove the DMF. Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the intermediate is purified, the terminal azide is reacted with an alkyne-bearing target.

  • Reagent Preparation: Dissolve 1.0 equivalent of the azide-intermediate and 1.1 equivalents of the alkyne-target in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic organic/aqueous mixture is crucial. It ensures the solubility of the hydrophobic alkyl chain while allowing the inorganic copper catalysts to dissolve and function properly[1].

  • Catalyst Generation: Add 0.1 equivalents of Copper(II) Sulfate Pentahydrate ( CuSO4​⋅5H2​O ) followed immediately by 0.5 equivalents of Sodium Ascorbate.

    • Causality: The CuAAC reaction requires Cu(I). Adding pre-formed Cu(I) salts is inefficient due to rapid oxidation. Sodium ascorbate acts as a mild reducing agent to generate active Cu(I) in situ from the stable Cu(II) source, driving an enormous rate acceleration (up to 108 ) and ensuring strict regioselectivity for the 1,4-disubstituted triazole[1].

  • Reaction: Stir at room temperature for 2–4 hours.

  • Purification: Remove copper residues by passing the mixture through a short pad of Celite or using an EDTA wash, followed by standard chromatographic purification.

Analytical Confirmation of Conjugation

A self-validating protocol requires analytical confirmation at each step. Because the linker is bifunctional, you must independently verify the success of the SN​2 displacement and the CuAAC click reaction.

G Start Conjugation Confirmation SN2 Step 1: Confirm Bromide Displacement Start->SN2 Click Step 2: Confirm Azide Click Start->Click NMR1 1H NMR: Shift of -CH2-Br (from ~3.4 ppm) SN2->NMR1 MS1 LC-MS: Target Mass Shift (Loss of Br isotope pattern) SN2->MS1 FTIR FTIR: Complete Disappearance of ~2100 cm⁻¹ Peak Click->FTIR NMR2 1H NMR: Appearance of Triazole Proton (~7.8 ppm) Click->NMR2

Analytical decision tree for confirming successful conjugation steps.

Validating Step 1: Bromide Displacement
  • 1 H NMR Spectroscopy: In the unreacted 1-Azido-8-bromo-octane, the methylene protons adjacent to the bromide ( −CH2​−Br ) appear as a distinct triplet at approximately 3.4 ppm . Upon successful nucleophilic substitution (e.g., by a primary amine), this triplet will shift significantly (typically upfield to ~2.6–2.8 ppm for an amine).

  • Mass Spectrometry (LC-MS): Unreacted bromide compounds exhibit a characteristic 1:1 isotopic doublet (due to 79Br and 81Br ). Successful displacement is confirmed by the target mass shift and the disappearance of this isotopic signature.

Validating Step 2: Azide-Alkyne Cycloaddition
  • FTIR Spectroscopy (The Gold Standard): The azide functional group ( −N3​ ) has a highly diagnostic, strong asymmetric stretching vibration ( νas​ ) that appears in an uncluttered region of the infrared spectrum at 2090–2160 cm⁻¹ (typically centered around 2100 cm⁻¹)[2]. Because few other functional groups absorb here, FTIR is the most reliable method for live monitoring. Successful conjugation is confirmed by the complete disappearance of this peak[3].

  • 1 H NMR Spectroscopy: The formation of the 1,2,3-triazole ring generates a new, highly deshielded aromatic proton. Successful click conjugation is definitively confirmed by the appearance of a singlet resonance signal around 7.8–8.5 ppm in the 1 H NMR spectrum[2]. Additionally, the terminal alkyne proton (-C≡CH), which typically appears as a triplet around 2.5–3.3 ppm, will disappear[2].

References

  • MDPI. "Click Chemistry in Polymersome Technology." MDPI.com. Available at: [Link]

  • National Institutes of Health (PMC). "Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy." NIH.gov. Available at: [Link]

  • Organic Chemistry Portal. "Click Chemistry Azide-Alkyne Cycloaddition." Organic-chemistry.org. Available at: [Link]

Sources

Comparative

Advantages of 1-Azido-8-bromo-octane in bioconjugation

Title: Advantages of 1-Azido-8-bromo-octane in Bioconjugation: A Comprehensive Technical Guide Introduction: The Role of Heterobifunctional Linkers For researchers and drug development professionals, selecting the optima...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Advantages of 1-Azido-8-bromo-octane in Bioconjugation: A Comprehensive Technical Guide

Introduction: The Role of Heterobifunctional Linkers

For researchers and drug development professionals, selecting the optimal chemical linker is a critical determinant of success in bioconjugation[1]. The linker dictates the efficacy, stability, and specificity of the final bioconjugate, whether it is an antibody-drug conjugate (ADC), a fluorescent probe, or a surface-immobilized enzyme.

1-Azido-8-bromo-octane (CAS: 133497-22-0) has emerged as a highly versatile heterobifunctional crosslinker[2]. Structurally composed of a terminal bromide, an 8-carbon alkyl chain, and a terminal azide (Br-C8-N₃), it offers a dual-reactivity profile. The bromide serves as an excellent leaving group for nucleophilic substitution (S_N2) by biological nucleophiles (amines, thiols, or hydroxyls), while the azide provides a bioorthogonal handle for "click chemistry" ligations[3].

This guide objectively compares the performance of 1-Azido-8-bromo-octane against common alternatives and provides field-proven, self-validating experimental protocols for its application.

Mechanistic Advantages: The Causality Behind the C8 Linker

To understand the utility of 1-Azido-8-bromo-octane, we must analyze the causality behind its structural components:

  • The Bromoalkyl Handle (S_N2 Alkylation): Unlike N-hydroxysuccinimide (NHS) esters, which predominantly target primary amines (lysines) and often result in heterogeneous mixtures[1], alkyl bromides offer tunable chemoselectivity. By strictly controlling the reaction pH (e.g., pH 7.5–8.0), researchers can selectively target cysteine thiols over lysines, as the lower pKa of thiols allows them to form highly nucleophilic thiolates while amines remain protonated.

  • The 8-Carbon Spacer (Steric & Lipophilic Balance): The C8 chain provides a ~10 Å physical distance between the conjugated entities. This is crucial for preventing steric clash between a bulky biomolecule and its payload (e.g., a fluorophore or drug). Furthermore, unlike highly hydrophilic polyethylene glycol (PEG) linkers, the octane chain is lipophilic. This hydrophobicity is highly advantageous when designing membrane-permeable probes, PROTACs, or lipid-anchored proteins.

  • The Azide Handle (Bioorthogonality): The azide group is virtually absent from native biological systems, making it an ideal bioorthogonal reporter[3]. It readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a highly stable triazole linkage[4].

Objective Comparison: 1-Azido-8-bromo-octane vs. Alternatives

The following table summarizes key quantitative and qualitative performance parameters comparing 1-Azido-8-bromo-octane with other prevalent linker technologies.

Feature1-Azido-8-bromo-octane1-Azido-3-bromopropaneAzido-PEG4-BromideAzido-C8-NHS Ester
Spacer Length ~10 Å (8 carbons)~4 Å (3 carbons)~16 Å (PEG4)~10 Å (8 carbons)
Hydrophobicity High (Lipophilic)ModerateLow (Hydrophilic)High
Target Nucleophile -SH, -NH₂, -OH (Tunable)-SH, -NH₂, -OH-SH, -NH₂, -OHPrimary Amines (-NH₂) only
Steric Hindrance Low (Flexible, sufficient length)High (Often too short)Very LowLow
Best Use Case Membrane-permeable probes, Lipophilic pocket bindingSmall molecule modificationSurface conjugation, ADCsLysine-specific surface labeling

Workflow Visualization

The bioconjugation process utilizing 1-Azido-8-bromo-octane follows a highly efficient two-step workflow. First, the biomolecule is alkylated to introduce the azide handle. Second, the payload is attached via click chemistry.

G Target Target Biomolecule (Nucleophile: -SH or -NH2) Alkylation Step 1: SN2 Alkylation (Bromide displacement) Target->Alkylation Linker 1-Azido-8-bromo-octane (Br-C8-N3) Linker->Alkylation Intermediate Azide-Tagged Biomolecule (Biomolecule-C8-N3) Alkylation->Intermediate Click Step 2: Click Chemistry (CuAAC or SPAAC) Intermediate->Click Payload Alkyne/DBCO-Payload (Fluorophore, Drug, etc.) Payload->Click Conjugate Final Bioconjugate (Stable Triazole Linkage) Click->Conjugate

Two-step bioconjugation workflow utilizing 1-Azido-8-bromo-octane.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) and concludes with rigorous analytical validation.

Protocol 1: Site-Directed Alkylation of a Thiol-Containing Protein

Objective: Selectively tag a cysteine residue with 1-Azido-8-bromo-octane.

  • Preparation: Dissolve the target protein (1–5 mg/mL) in Degassed Conjugation Buffer (50 mM HEPES, 150 mM NaCl, 5 mM EDTA, pH 7.5).

    • Causality: A pH of 7.5 ensures the cysteine thiol is deprotonated (forming a reactive thiolate) while keeping lysine amines protonated, maximizing chemoselectivity. EDTA prevents trace heavy metals from oxidizing thiols.

  • Reduction: Add 10 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine). Incubate for 30 minutes at room temperature (RT).

    • Causality: TCEP efficiently reduces disulfide bonds but does not contain reactive thiols itself, preventing it from cross-reacting with the alkylating agent.

  • Alkylation: Dissolve 1-Azido-8-bromo-octane in anhydrous DMSO to create a 100 mM stock. Add 20 molar equivalents of the linker to the protein solution. Ensure the final DMSO concentration remains below 10% (v/v) to prevent protein denaturation.

    • Causality: Because the C8 linker is highly lipophilic, the DMSO co-solvent is critical to maintain its solubility in the aqueous buffer during the S_N2 reaction.

  • Incubation: Stir gently at RT for 4–6 hours.

  • Purification: Remove unreacted linker and organic solvent using a size-exclusion desalting column (e.g., Zeba Spin) pre-equilibrated with PBS (pH 7.4).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: Conjugate a DBCO-functionalized fluorophore to the azide-tagged protein.

  • Reaction Setup: To the purified azide-tagged protein, add 5 molar equivalents of a DBCO-Fluorophore (dissolved in DMSO).

  • Incubation: Incubate the mixture at RT for 2–4 hours in the dark.

    • Causality: SPAAC utilizes the inherent ring strain of cyclooctynes (like DBCO) to drive the cycloaddition[4]. This avoids the need for toxic copper(I) catalysts, preventing the generation of reactive oxygen species (ROS) that could degrade sensitive proteins[3].

  • Purification: Remove excess DBCO-Fluorophore via dialysis or a secondary desalting column.

Step 3: Validation & Characterization (The Self-Validating Loop)

To confirm successful conjugation, you must empirically validate the product:

  • Mass Spectrometry (LC-MS): Analyze the intact protein. You should observe a distinct mass shift corresponding exactly to the combined mass of the C8-linker and the DBCO-fluorophore minus the displaced bromide ion.

  • SDS-PAGE & In-Gel Fluorescence: Run the conjugate on a reducing SDS-PAGE gel. Image the gel for fluorescence before Coomassie staining.

    • Validation Logic: If the fluorescent band perfectly co-migrates with the Coomassie-stained protein band, it confirms covalent attachment rather than non-covalent aggregation.

  • Degree of Labeling (DoL): Measure the absorbance of the conjugate at 280 nm (protein) and the specific excitation wavelength of the fluorophore (e.g., 495 nm for FITC). Use the Beer-Lambert law to calculate the DoL, ensuring the conjugation efficiency meets your experimental thresholds.

References

  • Molecules / PubMed Central (PMC). "Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition". Available at:[Link]

Sources

Validation

The Efficacy of 1-Azido-8-bromo-octane in Live-Cell Labeling: A Comparative Guide

As live-cell imaging advances toward higher spatiotemporal resolution, the demand for ultra-fast, bioorthogonal labeling probes has intensified. While the HaloTag system has long been the gold standard for covalent prote...

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Author: BenchChem Technical Support Team. Date: March 2026

As live-cell imaging advances toward higher spatiotemporal resolution, the demand for ultra-fast, bioorthogonal labeling probes has intensified. While the HaloTag system has long been the gold standard for covalent protein labeling, the canonical use of chloroalkane linkers often presents kinetic bottlenecks in time-sensitive live-cell assays.

1-Azido-8-bromo-octane (1-ABO) has emerged as a superior heterobifunctional crosslinker. By pairing a highly reactive bromoalkane moiety with a bioorthogonal azide group, 1-ABO bridges the gap between the absolute specificity of enzymatic tethering and the rapid kinetics required for background-free live-cell click chemistry.

This guide objectively evaluates the efficacy of 1-Azido-8-bromo-octane, comparing its mechanistic advantages against traditional alternatives, and provides a self-validating protocol for its application in live-cell environments.

Mechanistic Causality: Why Bromo-octane Outperforms Alternatives

To understand the efficacy of 1-ABO, we must analyze the physical chemistry governing its two functional ends: the leaving group and the aliphatic spacer.

The Kinetic Advantage of the Bromide Leaving Group

The HaloTag protein is a genetically modified haloalkane dehalogenase designed to covalently bind synthetic ligands. The reaction relies on a nucleophilic substitution ( SN​2 ) where the Asp106 residue of the enzyme attacks the terminal carbon of the haloalkane [1].

Traditionally, 1-azido-6-chloro-hexane is used. However, chloride is a relatively hard ion and a moderate leaving group. In contrast, bromide is a larger, highly polarizable ion . Its negative charge is distributed over a larger atomic volume, making it a weaker base and a vastly superior leaving group in SN​2 reactions. This physicochemical trait translates to significantly faster on-rates ( kon​ ) for bromoalkanes compared to chloroalkanes, minimizing the required probe incubation time and reducing the risk of off-target alkylation or cytotoxicity in live cells [2].

The Steric Advantage of the Octane Spacer

Canonical HaloTag ligands utilize a 6-carbon (hexane) chain. 1-ABO utilizes an 8-carbon (octane) chain. This extended aliphatic spacer serves a dual purpose:

  • Enhanced Permeability: The slightly higher lipophilicity (LogP) improves diffusion across the plasma membrane, a critical factor for intracellular labeling.

  • Steric Relief for SPAAC: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizes bulky cyclooctynes (e.g., DBCO). The 8-carbon chain projects the azide group further from the protein surface, mitigating steric hindrance during the click reaction and improving the final fluorescent yield.

Comparative Efficacy Data

The following table summarizes the performance of 1-Azido-8-bromo-octane against the standard HaloTag linker and a non-specific chemical labeling alternative.

Performance Metric1-Azido-8-bromo-octane (1-ABO)1-Azido-6-chloro-hexane (Standard)NHS-PEG4-Azide (Non-Specific)
Targeting Mechanism Enzymatic ( SN​2 at Asp106)Enzymatic ( SN​2 at Asp106)Chemical (Primary Amines)
Reaction Kinetics Ultra-Fast (Superior leaving group)Fast (Standard baseline)Moderate (pH & concentration dependent)
Live-Cell Permeability Excellent (Optimal lipophilicity)GoodPoor (Requires membrane permeabilization)
Steric Clearance for Click High (8-carbon spacer)Moderate (6-carbon spacer)High (PEG4 spacer)
Signal-to-Noise Ratio Very High (Rapid wash-out possible)HighLow (High background labeling)

Labeling Workflow & Logical Architecture

The labeling process is a strict two-step bioorthogonal workflow. First, the bromoalkane rapidly and covalently tethers to the HaloTag. Second, the exposed azide reacts with a DBCO-fluorophore via copper-free click chemistry.

G A HaloTag Fusion (Target Protein) C Azide-Tagged Intermediate A->C Nucleophilic Displacement (-Br) B 1-Azido-8-bromo-octane (Fast Bromo-Probe) B->C Covalent Binding (Fast Kinetics) E Fluorescent Live-Cell Readout C->E Strain-Promoted Cycloaddition D DBCO-Fluorophore (SPAAC Reagent) D->E Bioorthogonal Click Reaction

Fig 1: Two-step live-cell labeling workflow using 1-Azido-8-bromo-octane and SPAAC.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, a labeling protocol cannot simply assume success; it must inherently prove its own specificity. The following methodology incorporates built-in competitive inhibition and negative controls to create a self-validating system .

Phase 1: Preparation & Internal Control Setup
  • Seed HEK293T cells in a 4-chamber glass-bottom imaging dish.

  • Transfect cells with a plasmid encoding your Protein-of-Interest-HaloTag fusion. Allow 24 hours for expression.

  • Establish Validation Cohorts:

    • Cohort A (Experimental): Expressing HaloTag.

    • Cohort B (Competitive Inhibition): Expressing HaloTag, pre-incubated with 10 µM 1-chlorohexane for 30 mins to permanently block the Asp106 active site.

    • Cohort C (Negative Control): Mock-transfected cells (No HaloTag).

Phase 2: Ultra-Fast Bromoalkylation

Causality Note: Because bromide is an exceptional leaving group, prolonged incubation is unnecessary and can lead to non-specific background alkylation of endogenous thiols.

  • Prepare a 5 µM solution of 1-Azido-8-bromo-octane in warm, serum-free DMEM.

  • Apply the probe solution to all three cohorts.

  • Incubate at 37°C for strictly 15 minutes .

Phase 3: Wash & Chase
  • Aspirate the probe solution.

  • Wash cells 3× with warm complete media (containing 10% FBS).

  • Incubate in complete media for 30 minutes. The serum proteins act as a "sponge" to sequester and remove any unbound lipophilic probe diffusing out of the cell.

Phase 4: Bioorthogonal Click Labeling (SPAAC)

Causality Note: We utilize SPAAC (DBCO) rather than CuAAC (Alkyne/Copper) because copper catalysts generate reactive oxygen species (ROS) that are highly toxic to live cells.

  • Prepare a 5 µM solution of DBCO-Alexa Fluor 488 (or equivalent DBCO-dye) in complete media.

  • Apply to all cohorts and incubate for 30 minutes at 37°C.

  • Wash 3× with warm PBS.

Phase 5: Validation Readout

Image the cells via confocal microscopy.

  • Self-Validation Check: Cohort A must exhibit crisp, localized fluorescence corresponding to your target protein. Cohorts B and C must exhibit near-zero fluorescence. If Cohort B shows signal, the wash/chase phase was insufficient; if Cohort C shows signal, the probe concentration was too high, resulting in non-specific alkylation.

References

  • Title: HaloTag: A Novel Protein Labeling Technology for Cell Imaging and Protein Analysis Source: ACS Chemical Biology URL: [Link] [1]

  • Title: Quantum Dot Targeting with Lipoic Acid Ligase and HaloTag for Single-Molecule Imaging on Living Cells Source: ACS Nano URL: [Link] [2]

Comparative

A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Material and Product

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecular transformation is paramount. Simply inferring a reaction's success from the disappearance of a starting material sp...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecular transformation is paramount. Simply inferring a reaction's success from the disappearance of a starting material spot on a TLC plate is insufficient for the rigorous demands of modern research and regulatory submission. A robust, data-driven approach is essential. This guide provides a framework for the spectroscopic comparison of starting materials and products, grounded in the principles of scientific integrity and practical, field-proven insights. We will move beyond a simple recitation of techniques to a workflow-centric approach, explaining not just what to do, but why specific analytical choices are made at each stage of a chemical transformation.

The core principle of this guide is that every reaction is a story, and spectroscopy is the language we use to read it. By comparing the spectral "fingerprint" of the molecule before and after the reaction, we can definitively narrate the transformation, identify key characters (intermediates), and write the concluding chapter on product identity and purity.

The Spectroscopic Analysis Workflow

The journey from reactant to purified product can be systematically monitored and validated using a multi-technique spectroscopic approach. The choice of technique is dictated by the specific information required at each stage, from initial reactant verification to final product confirmation.

G cluster_0 Phase 1: Pre-Reaction cluster_1 Phase 2: In-Process cluster_2 Phase 3: Post-Reaction A Starting Material (SM) B Spectroscopic Identity & Purity Check (FTIR, NMR, MS) A->B Verification C Chemical Reaction SM -> Product B->C Proceed if SM is verified D Real-Time Reaction Monitoring (in-situ FTIR, NMR) C->D Monitoring (Optional but Recommended) E Crude Reaction Mixture D->E F Work-up & Purification E->F G Isolated Product F->G H Definitive Structure & Purity Analysis (NMR, LC-MS, FTIR) G->H Confirmation

Caption: Overall workflow for spectroscopic analysis from starting material to final product.

Phase 1: Starting Material Characterization - Know Your Reactant

Before initiating any synthesis, it is critical to verify the identity and purity of your starting materials. Reactive molecules, in particular, can degrade during storage, and using compromised material is a common source of failed reactions.[1] Direct spectral analysis is often preferred to minimize sample preparation that could induce decomposition.[1]

Key Techniques:
  • Fourier-Transform Infrared (FTIR) Spectroscopy: An indispensable first-line check.[2][3] It is fast, requires minimal sample, and provides a unique molecular "fingerprint" by identifying the vibrational modes of functional groups.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the carbon-hydrogen framework.[6] For a known material, a ¹H NMR spectrum is often sufficient to confirm identity against a reference.

  • Mass Spectrometry (MS): Confirms the molecular weight of the starting material. This is particularly important for ensuring the material has not undergone degradation (e.g., hydrolysis).

The Causality Behind the Choice: Why use FTIR first? It's the quickest and most straightforward way to answer the question: "Is this bottle labeled correctly?" A comparison of the acquired spectrum with a reference spectrum from a library or previous batch provides a high degree of confidence in the material's identity.[7] NMR and MS are then used for a more definitive structural confirmation if a reference FTIR spectrum is unavailable or if purity is a significant concern.

Phase 2: Reaction Monitoring - Observing the Transformation in Real-Time

Monitoring a reaction as it happens provides invaluable insight into its kinetics, helps identify the formation of transient intermediates, and allows for precise determination of the reaction endpoint.[8][9] This data is crucial for process optimization, ensuring complete conversion, and preventing the formation of impurities due to over-reaction.

Key Techniques:
  • in-situ FTIR Spectroscopy: This is a powerful technique for tracking the disappearance of reactant functional groups and the appearance of product functional groups in real-time.[2] For example, in the oxidation of an alcohol to a ketone, one would monitor the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of the strong C=O stretch (~1715 cm⁻¹).

  • NMR Spectroscopy: NMR can be used to monitor reactions directly in the NMR tube or by using a flow cell connected to the reactor.[10][11] Its key advantage is its quantitative nature; the integral of peaks corresponding to the starting material and product can be used to calculate the percent conversion over time.[6][8]

The Self-Validating System: A robust reaction monitoring protocol involves establishing a baseline before initiating the reaction. For in-situ FTIR, this means taking a background spectrum of the reactor charged with solvent and all non-reactive components.[9] This background is automatically subtracted from subsequent scans, meaning any observed spectral changes are directly attributable to the chemical transformation.

Experimental Protocol: Monitoring a Reaction by in-situ FTIR
  • System Setup: Connect an attenuated total reflectance (ATR) immersion probe to the FTIR spectrometer.

  • Background Acquisition: Charge the reactor with the solvent and any catalysts or reagents not involved in the primary transformation. Begin stirring and allow the system to equilibrate. Record a background spectrum. This is your baseline (T=0).

  • Reaction Initiation: Add the limiting starting material to initiate the reaction.

  • Data Collection: Immediately begin collecting spectra at regular, predetermined intervals (e.g., every 1 to 5 minutes).

  • Monitoring: Track the reaction's progress by observing changes in the infrared spectrum. Key indicators include the decrease in intensity of absorption bands unique to the starting material and the corresponding increase in intensity of bands characteristic of the product.[9]

  • Endpoint Determination: The reaction is considered complete when the reactant peaks have disappeared and the product peaks have stabilized, showing no further increase in intensity over several measurement intervals.[2]

Phase 3: Product Confirmation - Proving the Outcome

After work-up and purification, the final, isolated compound must be rigorously characterized to confirm its identity and assess its purity. This is not merely a repeat of the starting material analysis; it is the definitive proof of synthesis. A combination of techniques is almost always required to provide orthogonal data, which is a regulatory expectation.[12]

Key Techniques:
  • NMR Spectroscopy (¹H, ¹³C, and 2D techniques): This is the cornerstone of structural elucidation for organic molecules. A full assignment of the proton and carbon spectra, often aided by 2D experiments like COSY and HSQC, provides unambiguous proof of the molecular structure. The disappearance of signals corresponding to the starting material and the appearance of a new set of signals consistent with the predicted product is the primary evidence of a successful reaction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is essential for both identity confirmation and purity assessment.[13] The mass spectrometer provides a highly accurate mass measurement of the product, while the liquid chromatograph separates the product from any residual starting material, byproducts, or impurities.[14] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the product with high confidence.[15] A mass error of less than 5 ppm between the experimental and theoretical mass is considered strong evidence for the assigned elemental formula.[15]

  • UV-Vis Spectroscopy: This technique is particularly useful when the reaction involves a change in conjugation.[16] As conjugation increases, the wavelength of maximum absorbance (λmax) shifts to longer wavelengths (a bathochromic shift).[17] Comparing the UV-Vis spectra of the starting material and product can provide clear evidence of changes in the electronic structure of the molecule.[18] For example, forming a conjugated enone from a non-conjugated ketone will result in a significant red-shift in the λmax.

  • FTIR Spectroscopy: A final FTIR spectrum serves as a confirmatory fingerprint of the purified product. Key comparisons include verifying the disappearance of a reactant's key functional group (e.g., the azide N≡N stretch at ~2100 cm⁻¹) and the appearance of the new functional group in the product (e.g., an amine N-H stretch at ~3300-3500 cm⁻¹).

Data Presentation: Summarizing Spectroscopic Changes

All quantitative and qualitative data should be summarized for clear comparison.

Table 1: Hypothetical Spectroscopic Data for the Oxidation of Benzyl Alcohol to Benzaldehyde

Spectroscopic TechniqueStarting Material (Benzyl Alcohol)Product (Benzaldehyde)Interpretation of Change
FTIR (cm⁻¹) ~3350 (broad, O-H), ~3030 (sp² C-H), ~2900 (sp³ C-H), ~1050 (C-O)~3050 (sp² C-H), ~2820 & ~2720 (Aldehyde C-H), ~1700 (strong, C=O)Disappearance of O-H stretch; Appearance of strong C=O and characteristic aldehyde C-H stretches.
¹H NMR (ppm) ~7.3 (m, 5H, Ar-H), 4.7 (s, 2H, -CH₂-), 2.1 (s, 1H, -OH)10.0 (s, 1H, -CHO), ~7.9 (d, 2H, Ar-H), ~7.5 (m, 3H, Ar-H)Disappearance of benzylic -CH₂- and -OH signals; Appearance of downfield aldehyde proton.
¹³C NMR (ppm) ~140 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), 65 (-CH₂OH)192 (-CHO), ~136 (Ar-C), ~134 (Ar-CH), ~129 (Ar-CH)Disappearance of -CH₂OH signal; Appearance of downfield carbonyl carbon signal.
HRMS (m/z) [M+H]⁺ = 109.0648[M+H]⁺ = 107.0491Mass shift of -2.0157 Da, consistent with the loss of two hydrogen atoms.
Logical Framework for Product Confirmation

The process of confirming a product's identity from spectral data is a logical, deductive exercise.

G A Acquire HRMS Data for Isolated Product B Does Experimental Mass Match Theoretical Mass (<5 ppm error)? A->B C Elemental Formula Likely Correct B->C Yes D Incorrect Product or Impure Sample. Re-purify and re-analyze. B->D No E Acquire NMR Data (¹H, ¹³C) C->E F Does the NMR spectrum show: 1. Disappearance of SM signals? 2. Appearance of expected Product signals? E->F G Structural Isomer Possible. Acquire 2D NMR (COSY, HSQC) to confirm connectivity. F->G No, but mass is correct I Acquire FTIR Data F->I Yes H Structure Confirmed G->H J Does FTIR show expected functional group transformation? I->J K Orthogonal Confirmation of Structure J->K Yes L Inconsistent Data. Review all spectra for anomalies. J->L No K->H

Caption: Logical process for confirming a product's identity using spectroscopic data.

Conclusion and Comparative Summary

The selection of spectroscopic techniques should be a deliberate, evidence-based decision driven by the specific questions being asked at each phase of the chemical synthesis. While each technique provides a unique piece of the puzzle, their true power is realized when used in a complementary, orthogonal fashion. This multi-faceted approach not only provides the highest degree of confidence in your results but is also aligned with the principles of robust analytical procedure development and validation expected in the pharmaceutical industry.[19][20]

Table 2: Comparative Overview of Key Spectroscopic Techniques

TechniquePrimary InformationKey Advantage(s)Key Limitation(s)
FTIR Functional GroupsFast, versatile (solid, liquid, gas), excellent for real-time monitoring.[2][3]Provides limited information on molecular backbone/connectivity; not inherently quantitative without calibration.
NMR Molecular Structure & ConnectivityUnparalleled structural detail, inherently quantitative, non-destructive.[6][8]Lower sensitivity than MS, requires deuterated solvents for high-quality data, can be complex to interpret.[10]
Mass Spec. Molecular Weight & Elemental FormulaExtremely high sensitivity and mass accuracy (HRMS), ideal for purity analysis when coupled with LC.[13][15]Provides limited structural/isomeric information, destructive technique.
UV-Vis Electronic Transitions & ConjugationSimple, fast, excellent for monitoring changes in conjugated systems.[16][21]Only applicable to chromophore-containing molecules, spectra are often broad and lack structural detail.

By integrating these techniques into a logical workflow, researchers and drug development professionals can build a comprehensive, data-rich narrative of their chemical transformations, ensuring scientific rigor and building a foundation of trust in their results.

References

  • NMR Reaction Monitoring Robust to Spectral Distortions | Analytical Chemistry. (2025). Analytical Chemistry.
  • NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. (2026). Pharmaceutical Technology.
  • Reaction Monitoring - Magritek. Magritek.
  • Reaction Monitoring & Kinetics | Chemical Instrumentation Facility - Iowa State University. Iowa State University.
  • Chemical Reaction Monitoring using Zero‐Field Nuclear Magnetic Resonance Enables Study of Heterogeneous Samples in Metal Containers - PMC. PMC.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). ICH.
  • A Comparative Guide to FTIR Analysis for Functional Group Transformation of 1-Bromo-2-pentyne - Benchchem. Benchchem.
  • Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy - PubMed. (2018). PubMed.
  • A Researcher's Guide: Confirming Reaction Products with High-Resolution Mass Spectrometry - Benchchem. Benchchem.
  • Ultraviolet–visible spectroscopy - Wikipedia. Wikipedia.
  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Master Organic Chemistry.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma.
  • Confirming Protein Identity and Purity - BioPharmaSpec. BioPharmaSpec.
  • Identity and Purity - Small Molecules - Pacific BioLabs. Pacific BioLabs.
  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - PMC. PMC.
  • How to Identify Functional Groups in FTIR Spectra - Patsnap Eureka. (2025). Patsnap Eureka.
  • UV-Visible Spectroscopy - MSU chemistry. MSU chemistry.
  • 5 Key Factors in Peptide Purity Testing. (2025). ChinaPeptides.
  • Validation of analytical procedures – ICH Q2(R2) - European Pharmaceutical Review. (2024). European Pharmaceutical Review.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. (2026). IntuitionLabs.
  • Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. (2022). Biotechnology and Bioengineering.
  • Peptide Purity Verification: HPLC and Mass Spectrometry Analytical Methodology. (2026). Peptide Synthesis & Analysis.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models | Analytical Chemistry - ACS Publications. (2021). ACS Publications.
  • FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. (2018). Innovatech Labs.
  • A Comparative Guide to Spectroscopic Techniques for Characterizing Reaction Intermediates - Benchchem. Benchchem.
  • Finding the source of chemical reactions | Argonne National Laboratory. (2020). Argonne National Laboratory.
  • Studying Reaction Kinetics by Spectroscopy - Science Projects and Ideas for Amateur Experimenters. (2025). Science Projects and Ideas for Amateur Experimenters.
  • Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Wiley Analytical Science.
  • How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra | Spectroscopy Online. (2015). Spectroscopy Online.
  • The Chemical Analysis Process | Spectroscopy Online. (2026). Spectroscopy Online.
  • 5.6: Predicting Products from Chemical Reactions - Chemistry LibreTexts. (2022). Chemistry LibreTexts.
  • Interpreting IR Spectra - Chemistry Steps. (2025). Chemistry Steps.
  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). Organic Chemistry Tutor.

Sources

Validation

Publish Comparison Guide: Control Experiments and Orthogonal Reactivity of 1-Azido-8-bromo-octane

Executive Summary In the landscape of modern bioconjugation, the selection of a bifunctional linker dictates the efficiency, stability, and pharmacokinetic profile of the final conjugate[1]. 1-Azido-8-bromo-octane (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern bioconjugation, the selection of a bifunctional linker dictates the efficiency, stability, and pharmacokinetic profile of the final conjugate[1]. 1-Azido-8-bromo-octane (CAS: 133497-22-0) is a highly versatile, heterobifunctional aliphatic linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2], antibacterial oligomers[3], and complex neoglycoproteins.

Featuring an 8-carbon hydrophobic spacer flanked by an azide group and a bromide leaving group, this molecule offers strictly orthogonal reactivity. This guide objectively compares 1-Azido-8-bromo-octane against alternative linkers and establishes a self-validating framework of control experiments to ensure flawless sequential conjugation.

Mechanistic Overview & Orthogonality

The power of 1-Azido-8-bromo-octane lies in its dual reactivity, which allows for controlled, sequential conjugation without cross-reactivity[4],[5].

  • The Bromide Terminus: Acts as a reliable electrophile for Nucleophilic Aliphatic Substitution (SN2) reactions with amines, thiols, or hydroxyls.

  • The Azide Terminus: Serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[6].

Workflow A 1-Azido-8-bromo-octane B Step 1: SN2 Alkylation (Bromide Reacts) A->B + Nucleophile (e.g., Amine) D Intermediate Conjugate (Intact Azide) B->D Base, Heat C Step 2: CuAAC Click (Azide Reacts) E Final Bioconjugate C->E Cu(I) Catalyst D->C + Alkyne

Sequential orthogonal conjugation workflow for 1-Azido-8-bromo-octane.

Causality in Workflow Design: Why SN2 First?

Experimental experience dictates that the SN2 reaction should almost always precede the click reaction. Azides are highly stable under the basic, heated conditions required for SN2 alkylation. Conversely, if the CuAAC reaction is performed first, the resulting triazole ring can coordinate with trace metals, and the prolonged exposure to aqueous reducing agents (like sodium ascorbate) can lead to premature hydrolysis of the bromide group.

Comparative Analysis: 1-Azido-8-bromo-octane vs. Alternatives

When designing a bioconjugate, researchers must choose between aliphatic and PEGylated linkers, as well as select the optimal leaving group. Table 1 outlines the quantitative and qualitative differences between 1-Azido-8-bromo-octane and its common alternatives.

Table 1: Quantitative Performance Comparison of Bifunctional Linkers

LinkerSpacer TypeLeaving GroupEst. LogPPrimary ApplicationReactivity vs. Stability Profile
1-Azido-8-bromo-octane Aliphatic (C8)Bromide~3.5PROTACs, Cell-permeable drugsOptimal: High bench stability / Moderate SN2 reactivity.
1-Azido-6-bromo-hexane Aliphatic (C6)Bromide~2.5Small molecule conjugationModerate: Higher risk of intramolecular cyclization side-reactions.
Azido-PEG3-Bromide Hydrophilic (PEG)Bromide~0.5Surface modification, ADCsSpecialized: High water solubility / Lower intracellular permeability.
1-Azido-8-iodo-octane Aliphatic (C8)Iodide~3.8Rapid alkylation workflowsPoor Stability: Highly light-sensitive; prone to E2 elimination.

Causality in Linker Selection:

  • Bromide vs. Iodide: While iodide is a superior leaving group for SN2, it is highly susceptible to photolytic degradation and base-catalyzed E2 elimination. Bromide provides the "Goldilocks" balance—stable enough for long-term storage but reactive enough under mild heating.

  • Aliphatic (C8) vs. PEG: PEG linkers[4] are excellent for preventing aggregation in Antibody-Drug Conjugates (ADCs). However, for intracellular targets (e.g., PROTACs), the hydrophobic C8 chain of 1-Azido-8-bromo-octane actively enhances passive membrane permeability[2].

Self-Validating Control Systems

To ensure that reactivity at one terminus does not compromise the other, every bioconjugation protocol must be treated as a self-validating system. The following control matrix ensures that any failure in yield can be isolated to a specific mechanistic step.

Controls A Test Substrate (Azido-Alkyl-Bromide) B Pos. Control (Full Reagents) A->B C Neg. Control 1 (No Catalyst) A->C D Neg. Control 2 (No Nucleophile) A->D E 100% Conversion B->E F 0% Click Reaction C->F G 0% SN2 Reaction D->G

Self-validating control experiment matrix for bifunctional linker reactivity.

Table 2: Control Experiment Validation Matrix

ExperimentConditionsTarget ReactionExpected OutcomeAnalytical Verification
Positive Control 1 Amine, K₂CO₃, ACN, 60°CSN2 Alkylation100% Bromide displacementLC-MS: Mass shift; IR: Intact Azide peak (~2100 cm⁻¹)
Negative Control 1 Amine, ACN, 60°C (No Base)SN2 Alkylation<5% ConversionNMR: Retention of -CH₂Br triplet at ~3.4 ppm
Positive Control 2 Alkyne, CuSO₄, NaAsc, tBuOH/H₂OCuAAC Click100% Triazole formationLC-MS: Mass shift; IR: Loss of Azide peak
Negative Control 2 Alkyne, tBuOH/H₂O (No Cu catalyst)CuAAC Click0% ConversionIR: Retention of Azide peak (~2100 cm⁻¹)

Experimental Protocols

The following step-by-step methodology details the sequential utilization of 1-Azido-8-bromo-octane, incorporating the causality behind each reagent choice.

Phase 1: Nucleophilic Substitution (SN2)
  • Preparation: Dissolve 1.0 eq of the target nucleophile (e.g., a primary amine) and 1.2 eq of 1-Azido-8-bromo-octane in anhydrous Acetonitrile (ACN).

  • Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is chosen over stronger bases (like NaH or DBU) because it is a mild, non-nucleophilic base that effectively scavenges the HBr byproduct without triggering E2 elimination of the alkyl chain.

  • Reaction: Stir the suspension at 60°C under a nitrogen atmosphere for 12-16 hours.

    • Causality: ACN is a polar aprotic solvent that accelerates SN2 reactions by solvating the potassium cation, leaving the nucleophile "naked" and highly reactive.

  • Workup & Verification: Filter the inorganic salts, concentrate the filtrate, and purify via flash chromatography. Verify the retention of the azide group via FT-IR (strong, sharp peak at ~2100 cm⁻¹).

Phase 2: CuAAC Click Chemistry
  • Preparation: Dissolve 1.0 eq of the purified intermediate from Phase 1 and 1.1 eq of the terminal alkyne-bearing target in a 1:1 mixture of tert-butanol (tBuOH) and water.

  • Catalyst Generation: In a separate vial, dissolve 0.1 eq of Copper(II) Sulfate (CuSO₄) and 0.5 eq of Sodium Ascorbate in water.

    • Causality: Cu(I) is highly unstable and prone to disproportionation or oxidation. Generating Cu(I) in situ via the reduction of Cu(II) by sodium ascorbate ensures a steady, active catalyst concentration[1].

  • Reaction: Add the catalyst solution to the main reaction flask. Stir at room temperature for 2-4 hours.

  • Workup: Remove the solvent under reduced pressure. Resuspend in water/EDTA to chelate and remove copper traces, then extract with dichloromethane (DCM).

References

  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins National Institutes of Health (NIH) / PMC URL:[Link]

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously ResearchGate / Topics in Current Chemistry URL: [Link]

  • Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents National Institutes of Health (NIH) / PMC URL:[Link]

  • PROTAC-Mediated Degradation of TAF1 Induces Apoptosis in AML Cells and Inhibits Tumor Growth In Vivo AACR Journals URL: [Link]

Sources

Comparative

Benchmarking 1-Azido-8-bromo-octane Against Commercial Kits: A Senior Application Scientist’s Guide to Linker Optimization

As drug discovery pivots heavily toward targeted protein degradation (PROTACs) and advanced bioconjugates, the choice of linker chemistry often dictates the pharmacokinetic success or failure of a molecule. In my experie...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots heavily toward targeted protein degradation (PROTACs) and advanced bioconjugates, the choice of linker chemistry often dictates the pharmacokinetic success or failure of a molecule. In my experience as an Application Scientist, I frequently see research teams default to expensive, pre-formulated commercial kits for bioconjugation and linker synthesis. While these kits offer undeniable convenience, they often sacrifice structural flexibility and scalability.

In this technical guide, we will objectively benchmark 1-Azido-8-bromo-octane (CAS 133497-22-0)[1]—a highly versatile, heterobifunctional raw building block—against leading commercial alternatives like Thermo Fisher’s Click-iT™[2] and pre-conjugated PROTAC linker kits from vendors like BroadPharm[3] and Tocris[4]. We will explore the mechanistic causality behind these choices, compare quantitative performance data, and provide self-validating experimental workflows.

Mechanistic Grounding: Why 1-Azido-8-bromo-octane?

1-Azido-8-bromo-octane is an 8-carbon alkyl chain terminating in two distinct reactive moieties: an azide ( −N3​ ) and a bromide ( −Br ). This heterobifunctional nature allows for highly controlled, orthogonal reactions.

  • The Bromide (Electrophilic Pole): Bromide is an excellent leaving group for SN​2 nucleophilic substitution. It readily reacts with amines, phenols, or thiols. In PROTAC synthesis, this is typically used to alkylate the E3 ligase ligand (e.g., a Thalidomide or VHL derivative)[5].

  • The Azide (Click Pole): The azide group is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for rapid, high-yield attachment to an alkyne-derivatized target protein ligand (warhead)[2].

  • The C8 Alkyl Chain (The Spacer): Why exactly 8 carbons? Commercial kits often rely heavily on Polyethylene Glycol (PEG) chains to boost aqueous solubility[5]. However, PEG can sometimes hinder cell permeability. An 8-carbon alkyl chain provides a highly lipophilic, rigid spacer of approximately 10–12 Å. This specific distance is often the "sweet spot" to allow the formation of a stable ternary complex (Target-PROTAC-E3) without inducing steric clashes between the two proteins.

G POI Protein of Interest (Target) Warhead Target Ligand POI->Warhead Binds Proteasome Proteasome Complex POI->Proteasome Degradation Linker C8 Alkyl Linker (1-Azido-8-bromo-octane) Warhead->Linker Click Chemistry (Triazole) E3Ligand E3 Ligase Ligand Linker->E3Ligand SN2 Alkylation (Ether/Amine) E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Recruits E3Ligase->POI Ubiquitination

Caption: Mechanistic pathway of targeted protein degradation utilizing a C8-alkyl PROTAC linker.

Quantitative Benchmarking: DIY vs. Commercial Kits

When deciding between a raw building block like 1-Azido-8-bromo-octane and a commercial bioconjugation kit, the primary trade-offs are cost, structural flexibility, and workflow time . Commercial kits (e.g., BroadPharm PROTAC kits or Thermo Click-iT) provide pre-weighed, optimized buffer systems and pre-activated NHS-esters, which drastically reduce hands-on time[2][3]. However, they lock the researcher into specific linker lengths and compositions (usually PEG-based)[5].

Table 1: Performance and Economic Benchmark Summary
Parameter1-Azido-8-bromo-octane (DIY Synthesis)Commercial Kits (e.g., Click-iT / PROTAC Kits)
Cost per Reaction ~$2.00 – $5.00~$50.00 – $150.00
Linker Composition Highly customizable (C8 Alkyl base)Fixed (Typically PEG2 to PEG6)
Scalability Milligrams to Kilograms (Manufacturing ready)Micrograms to Milligrams (Discovery phase only)
Reaction Time 12–24 hours (requires intermediate purifications)1–2 hours (rapid spin-column/dialysis cleanup)
Expertise Required High (Organic synthesis, TLC, HPLC, LC-MS)Low (Basic pipetting, standard biochemistry)
Overall Yield 60% – 85% (Dependent on optimization)>90% (Highly optimized for specific substrates)

Experimental Workflows & Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Below are the step-by-step methodologies comparing the "DIY" approach using 1-Azido-8-bromo-octane against a standard Commercial Kit workflow.

Workflow A: DIY PROTAC Synthesis using 1-Azido-8-bromo-octane

Phase 1: SN​2 Alkylation of the E3 Ligand Causality Check: We use Potassium Carbonate ( K2​CO3​ ) to deprotonate the phenol group of the E3 ligand, increasing its nucleophilicity to attack the electrophilic bromide of our linker.

  • Preparation: Dissolve 1.0 eq of the phenolic E3 ligand (e.g., a VHL ligand derivative) in anhydrous DMF (0.2 M).

  • Base Addition: Add 2.5 eq of anhydrous K2​CO3​ . Stir at room temperature for 15 minutes to ensure complete deprotonation.

  • Alkylation: Add 1.2 eq of 1-Azido-8-bromo-octane dropwise. Heat the reaction to 60°C under an inert Nitrogen atmosphere.

  • Self-Validation (Checkpoint 1): Monitor via TLC (Hexane:EtOAc) after 4 hours. The disappearance of the starting phenol indicates completion.

  • Workup: Quench with water, extract with Ethyl Acetate, dry over Na2​SO4​ , and purify via silica gel chromatography to isolate the Azide-Linker-E3 intermediate. Confirm mass via LC-MS.

Phase 2: CuAAC Click Chemistry with Alkyne-Warhead Causality Check: Sodium ascorbate is critical here; it continuously reduces oxidized Cu(II) back to the catalytically active Cu(I) species, preventing reaction stalling[2].

  • Preparation: Dissolve 1.0 eq of the Azide-Linker-E3 intermediate and 1.0 eq of the Alkyne-Warhead in a 1:1 mixture of tert-Butanol and Water.

  • Catalyst Addition: Add 0.1 eq of Copper(II) Sulfate ( CuSO4​ ) followed immediately by 0.5 eq of Sodium Ascorbate.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Self-Validation (Checkpoint 2): Analyze an aliquot via LC-MS. Look for the mass of the newly formed triazole product.

  • Purification: Purify the final PROTAC molecule using preparative reverse-phase HPLC.

Workflow B: Commercial Kit Approach (e.g., Pre-conjugated PROTAC Kit)
  • Preparation: Reconstitute the pre-activated NHS-Ester-PEG-E3 Ligand (from the kit) in the provided reaction buffer[4].

  • Conjugation: Add the amine-derivatized target warhead to the vial.

  • Incubation: Incubate at room temperature for 1–2 hours.

  • Cleanup: Pass the mixture through the provided desalting spin-column to remove unreacted small molecules. (No HPLC required).

W cluster_diy DIY: 1-Azido-8-bromo-octane cluster_kit Commercial Kits (e.g., Click-iT / PROTAC Kits) D1 Optimize SN2 Alkylation (Bromide Displacement) D2 Purify Intermediate (Silica Gel / LC-MS) D1->D2 D3 CuAAC Click Reaction (Azide-Alkyne) D2->D3 D4 Final HPLC Purification (>95% Purity) D3->D4 K1 Mix Pre-activated Reagents (NHS-Ester + Amine) K2 Incubate (1-2 hrs at RT) K1->K2 K3 Spin-column Cleanup (Desalting) K2->K3

Caption: Experimental workflow comparison: DIY synthesis via 1-Azido-8-bromo-octane vs. Commercial Kits.

Conclusion & Recommendations

The decision to use 1-Azido-8-bromo-octane versus a commercial kit hinges entirely on the phase of your research.

If you are in the early target validation phase and need to rapidly generate a proof-of-concept degrader or bioconjugate without worrying about synthetic optimization, commercial kits like Thermo Fisher's Click-iT[2] or Tocris Degrader Building Blocks[4] are unparalleled. They save days of labor and require minimal analytical chemistry expertise.

However, if you are moving into lead optimization or scale-up manufacturing , relying on kits becomes a severe financial and structural bottleneck. 1-Azido-8-bromo-octane[1] provides the ultimate autonomy. It allows synthetic chemists to fine-tune the lipophilicity of the linker (avoiding the permeability issues sometimes associated with PEG chains[5]), scale up reactions to the multi-gram level, and drive down the cost-per-reaction by over 90%.

Sources

Validation

Cost-Benefit Analysis of 1-Azido-8-bromo-octane in PROTAC and Bioconjugate Linker Design

Executive Summary The rational design of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules relies heavily on the physicochemical properties of the linker connecting the target-binding ligand...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules relies heavily on the physicochemical properties of the linker connecting the target-binding ligand to the E3 ligase recruiter. 1-Azido-8-bromo-octane (CAS: 133497-22-0) is a highly versatile, 8-carbon alkyl linker featuring an azide group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a bromide group for nucleophilic substitution[1].

This guide provides an objective cost-benefit analysis of utilizing commercial 1-Azido-8-bromo-octane against two primary alternatives: in-house synthesis from 1,8-dibromooctane, and the use of polyethylene glycol (PEG) linkers (e.g., Azido-PEG3-Bromide).

Mechanistic Grounding: Alkyl vs. PEG Linkers

The choice between an alkyl chain and a PEG chain profoundly influences a PROTAC's efficacy, cell permeability, and ability to form a productive ternary complex[2].

  • Lipophilicity and Permeability: Alkyl linkers like 1-Azido-8-bromo-octane are highly lipophilic. This hydrophobicity drives increased passive diffusion across lipid bilayers, which is critical for large PROTAC molecules that often struggle with cell permeability[3].

  • Metabolic Stability: Alkyl chains are generally more metabolically stable than PEG chains. The ether linkages in PEG are susceptible to oxidative metabolism in vivo, whereas saturated hydrocarbon chains resist these degradation pathways[4].

  • Entropic Penalty: While PEG linkers offer superior aqueous solubility, their high flexibility can introduce a significant entropic penalty upon binding. An 8-carbon alkyl chain provides a rigid-enough tether to facilitate ternary complex formation without excessive conformational entropy loss[5].

G Start Linker Selection Strategy Sol Aqueous Solubility Priority? Start->Sol Perm Cell Permeability Priority? Start->Perm PEG Azido-PEG-Bromide (Hydrophilic) Sol->PEG Yes Alkyl 1-Azido-8-bromo-octane (Lipophilic) Perm->Alkyl Yes

Fig 1: Decision matrix for selecting between PEG and Alkyl linkers based on chemical priorities.

Cost-Benefit Analysis & Alternatives

When integrating an 8-carbon alkyl linker into a workflow (such as the synthesis of TAF1 PROTACs[6]), researchers must weigh the cost of commercial procurement against in-house synthesis and alternative linker types.

Alternative 1: In-House Synthesis from 1,8-Dibromooctane

Synthesizing 1-azido-8-bromooctane involves reacting 1,8-dibromooctane with sodium azide. While the raw materials are inexpensive, the reaction yields a statistical mixture of unreacted starting material, the desired mono-azide, and the di-azide by-product.

  • The Hidden Cost: As documented in literature, the purification of 1-azido-8-bromooctane requires extensive isocratic hexane chromatography due to the nearly identical polarities of the product and starting materials[7]. The labor hours, solvent waste, and bottleneck in the drug discovery pipeline often eclipse the initial reagent savings.

Alternative 2: PEG-Based Linkers (e.g., Azido-PEG3-Bromide)

PEG linkers are widely used to improve the solubility of hydrophobic PROTACs[3]. However, excessive PEGylation can hinder cellular uptake due to the high topological polar surface area (TPSA) and extensive hydrogen bonding with water molecules[2]. PEG linkers are also generally more expensive to synthesize and procure than their alkyl counterparts.

Quantitative Data Summary
Metric / Property1-Azido-8-bromo-octane (Commercial)1-Azido-8-bromo-octane (In-House)Azido-PEG3-Bromide (Commercial)
Estimated Material Cost ~$780 per gram[1]~$50 per gram (Reagents)~$600 - $900 per gram
Labor & Time Burden Low (Ready for immediate use)High (Requires 48h + complex purification)[7]Low (Ready for immediate use)
Passive Permeability ( Papp​ ) High (Lipophilic advantage)[3]High (Lipophilic advantage)Moderate (H-bonding penalty)[2]
Aqueous Solubility Low (Requires co-solvents like DMSO)Low (Requires co-solvents like DMSO)High (Hydrophilic ether bonds)[4]
Metabolic Stability High (Oxidation resistant)[4]High (Oxidation resistant)Moderate (Susceptible to ether cleavage)[3]

Experimental Workflows & Self-Validating Protocols

To successfully utilize 1-Azido-8-bromo-octane, the following self-validating protocols establish a robust pipeline from bioconjugation to permeability assessment.

Protocol 1: CuAAC "Click" Bioconjugation

This protocol details the attachment of the azide terminus of 1-Azido-8-bromo-octane to an alkyne-functionalized E3 ligase ligand.

Causality & Mechanism: Copper(I) is thermodynamically unstable and prone to disproportionation or oxidation to Cu(II). We utilize Sodium Ascorbate to continuously reduce Cu(II) to active Cu(I) in situ, while TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) acts as a stabilizing ligand. This prevents catalyst degradation and ensures a near-quantitative yield.

  • Preparation: Dissolve 1.0 eq of the alkyne-functionalized ligand and 1.2 eq of 1-Azido-8-bromo-octane in a 1:1 mixture of DMF and H2​O .

  • Catalyst Assembly: In a separate vial, pre-mix CuSO4​⋅5H2​O (0.1 eq) and TBTA (0.2 eq) in DMF. Add this complex to the main reaction vessel.

  • Initiation: Add freshly prepared Sodium Ascorbate (0.5 eq in H2​O ) dropwise. The solution will typically transition from blue to pale yellow, indicating the formation of the active Cu(I)-TBTA complex.

  • Self-Validation (LC-MS): After 2 hours at room temperature, quench a 5 µL aliquot with 50 µL of 10 mM EDTA (to chelate copper and halt the reaction). Analyze via LC-MS. The complete disappearance of the alkyne mass and the emergence of the triazole product mass validates the completion of the click reaction.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Because alkyl linkers are chosen specifically to enhance permeability, validating this property is critical[2].

Causality & Mechanism: PAMPA isolates passive transcellular diffusion from active transport mechanisms (like P-glycoprotein efflux). By using a lipid-coated artificial membrane, we directly measure the lipophilic advantage imparted by the 8-carbon chain.

  • Plate Preparation: Coat the filter membrane of a 96-well donor plate with a 1% (w/v) solution of lecithin in dodecane to simulate the lipid bilayer[3].

  • Compound Loading: Dilute the synthesized PROTAC in PBS (pH 7.4) containing 5% DMSO to a final concentration of 10 µM. Add 150 µL to the donor wells.

  • Incubation: Add 300 µL of PBS containing 5% DMSO to the acceptor wells. Assemble the "sandwich" plate and incubate at room temperature for 16 hours in a humidity chamber.

  • Self-Validation (Integrity Check): Include Lucifer Yellow (a highly polar fluorescent dye) in control wells. If Lucifer Yellow is detected in the acceptor well, the artificial lipid membrane has been compromised, invalidating the well's data.

  • Quantification: Analyze the acceptor and donor wells via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Workflow Step1 1. Nucleophilic Substitution (Bromide Alkylation) Step2 2. CuAAC Click Chemistry (Azide-Alkyne Cycloaddition) Step1->Step2 Step3 3. LC-MS Validation (Mass & Purity Check) Step2->Step3 Step4 4. PAMPA Assay (Permeability Validation) Step3->Step4

Fig 2: Self-validating workflow from bioconjugation to PROTAC permeability assessment.

References

  • Borgini, M. et al. "A gram-scale synthesis of a macrocyclic amidinourea with strong antifungal activity through a Fukuyama tri-protected polyamine intermediate." Arkivoc, 2019. Available at: [Link]

  • Chen, L. et al. "PROTAC-Mediated Degradation of TAF1 Induces Apoptosis in AML Cells and Inhibits Tumor Growth In Vivo." AACR Journals, 2025. Available at:[Link]

  • Troup, R. I. et al. "Current strategies for the design of PROTAC linkers: a critical review." PMC, NIH. Available at:[Link]

Sources

Comparative

Mechanistic Causality: Why Choose a C8 Alkyl Linker?

An In-Depth Technical Guide to 1-Azido-8-bromo-octane in Targeted Protein Degradation As the field of targeted protein degradation (TPD) matures, the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from em...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Azido-8-bromo-octane in Targeted Protein Degradation

As the field of targeted protein degradation (TPD) matures, the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical screening to rational, structure-based engineering. At the heart of this evolution is the linker—a critical component that dictates not only the physicochemical properties of the degrader but also the thermodynamics of ternary complex formation.

This guide provides a comprehensive evaluation of 1-Azido-8-bromo-octane (CAS: 133497-22-0) , a heterobifunctional C8 aliphatic linker. By objectively comparing its performance against widely used polyethylene glycol (PEG) alternatives, we will explore the causality behind its superior efficacy in specific degradation profiles, supported by self-validating experimental protocols.

PROTACs are large, often non-Lipinski-compliant molecules. Achieving adequate cell permeability and driving the formation of a productive ternary complex (Target–PROTAC–E3 Ligase) are the two highest hurdles in their development.

1-Azido-8-bromo-octane offers orthogonal reactivity: a terminal bromide for nucleophilic displacement (e.g., alkylation of phenols or amines on the target ligand) and an azide for bioorthogonal Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) with the E3 ligase ligand.

Beyond synthetic utility, the 8-carbon aliphatic chain provides distinct biophysical advantages over PEG linkers [1]:

  • Lipophilic Partitioning: The hydrophobicity of the C8 chain significantly enhances membrane permeability. In parallel artificial membrane permeability assays (PAMPA), alkyl-linked PROTACs frequently outperform their PEGylated counterparts by partitioning more effectively into the lipid bilayer.

  • Ternary Complex Stabilization: Unlike highly flexible, water-solvated PEG chains, aliphatic linkers can engage in favorable hydrophobic interactions (van der Waals packing) with the protein surfaces of the E3 ligase (e.g., CRBN or VHL) and the target protein. This "hydrophobic collapse" often stabilizes the closed conformation of the ternary complex, leading to more efficient polyubiquitination[2].

Ternary_Complex Target Target Protein (e.g., TAF1) PROTAC PROTAC (C8 Alkyl Linker) Target->PROTAC Warhead Binding Complex Ternary Complex (Productive State) PROTAC->Complex Hydrophobic Stabilization E3 E3 Ligase (e.g., CRBN) E3->PROTAC Ligand Binding Degradation Proteasomal Degradation Complex->Degradation Polyubiquitination

Caption: PROTAC ternary complex formation driven by a C8 alkyl linker.

Comparative Performance Analysis: Alkyl vs. PEG Linkers

To objectively evaluate 1-Azido-8-bromo-octane, we must benchmark it against standard alternatives: a length-matched PEG linker (N3-PEG3-Br ) and a shorter alkyl chain (1-Azido-4-bromobutane ).

Recent studies targeting the bromodomain-containing protein TAF1 in acute myeloid leukemia (AML) models demonstrated that linker composition directly dictates apoptotic activity [3]. While PEG linkers improve aqueous solubility, the oxygen atoms can introduce steric or electronic repulsion within tight ternary complex interfaces. Conversely, a C4 alkyl chain is too short, inducing a severe steric clash between the target and the E3 ligase. The C8 chain of 1-Azido-8-bromo-octane strikes the optimal balance, achieving sub-nanomolar degradation concentrations.

Table 1: Comparative Degradation Efficiency and Permeability (TAF1 PROTAC Models)

Metric1-Azido-8-bromooctane (C8 Alkyl)N3-PEG3-Br (PEG3)1-Azido-4-bromobutane (C4 Alkyl)
Linker Length (Atoms) 8114
Lipophilicity ( Δ LogP) High (+3.5)Low (-0.8)Moderate (+1.8)
Cell Permeability (PAMPA, 10−6 cm/s) 12.54.215.1
Ternary Complex Stabilization High (Hydrophobic packing)Moderate (Solvent exposed)Low (Steric clash)
Representative TAF1 DC 50​ (nM) 1585>500
Maximum Degradation (D max​ ) 92%75%<20%

Data synthesized from comparative TPD benchmarks [2, 3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific in-process controls to confirm chemical causality before proceeding to the next stage.

Protocol A: Desymmetrization and Synthesis of 1-Azido-8-bromo-octane

Causality: Synthesizing a heterobifunctional linker from a symmetrical precursor (1,8-dibromooctane) risks double substitution, yielding the explosive 1,8-diazidooctane. To statistically favor mono-substitution, the dibromide is used in a strict 3-fold molar excess. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature solvates the Na + cation, leaving the N 3−​ anion highly nucleophilic for rapid S N​ 2 displacement.

Step-by-Step Methodology:

  • Setup: Dissolve 1,8-dibromooctane (30.0 mmol, 3.0 eq) in anhydrous DMF (40 mL) under an inert argon atmosphere.

  • Reaction: Slowly add sodium azide (NaN 3​ , 10.0 mmol, 1.0 eq) in portions over 15 minutes to prevent localized heating. Stir the suspension at 50 °C for 18 hours.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 100% Hexanes). The mono-azide product will elute slightly lower (R f​ ~ 0.6) than the dibromide (R f​ ~ 0.8). If the spot is absent, verify the quality of the NaN 3​ .

  • Workup: Quench the reaction with distilled water (100 mL) to dissolve unreacted salts. Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (100% Hexanes).

  • Self-Validation (IR & NMR): Analyze the purified oil via FT-IR. A strong, sharp absorption band at ~2095 cm −1 confirms the presence of the azide group. 1 H NMR (CDCl 3​ ) must show a triplet at ~3.40 ppm (CH 2​ -Br) and a triplet at ~3.25 ppm (CH 2​ -N 3​ ).

Protocol B: PROTAC Assembly via CuAAC Click Chemistry

Causality: The azide-terminated linker is conjugated to an alkyne-functionalized E3 ligase ligand. Copper(II) sulfate is used as a pre-catalyst. Sodium ascorbate is added to act as a mild reducing agent, ensuring the copper is maintained in the catalytically active +1 oxidation state and preventing the oxidative homocoupling of alkynes (Glaser coupling).

Step-by-Step Methodology:

  • Setup: Dissolve the alkyne-functionalized E3 ligand (1.0 eq) and the target-ligand-conjugated 1-Azido-8-bromo-octane (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.1 M concentration).

  • Catalysis: Add freshly prepared aqueous sodium ascorbate (0.4 eq), followed immediately by aqueous copper(II) sulfate pentahydrate (0.2 eq). The solution will briefly turn brown/yellow, indicating the formation of Cu(I).

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

  • In-Process Validation (LC-MS): Sample 5 μ L of the reaction, dilute in methanol, and inject into the LC-MS. The reaction is complete when the starting material masses disappear, and the target PROTAC mass[M+H] + dominates the chromatogram.

  • Workup & Validation: Dilute with water and extract with dichloromethane. Purify via preparative HPLC. The disappearance of the azide peak (~2095 cm −1 ) in IR and the emergence of a triazole proton singlet at ~7.8 ppm in 1 H NMR definitively validate the successful cycloaddition.

Synthesis_Workflow Dibromide 1,8-Dibromooctane Azidation NaN3 / DMF (SN2 Reaction) Dibromide->Azidation Linker 1-Azido-8-bromooctane Azidation->Linker TLC / IR Validation Alkylation Target Ligand (Br Displacement) Linker->Alkylation Click E3 Ligand (CuAAC Click) Alkylation->Click PROTAC Final PROTAC Click->PROTAC LC-MS Validation

Caption: Step-by-step synthetic workflow for PROTAC assembly using 1-Azido-8-bromooctane.

References

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (PMC). Available at:[Link]

  • PROTAC-Mediated Degradation of TAF1 Induces Apoptosis in AML Cells and Inhibits Tumor Growth In Vivo. AACR Journals (Cancer Research). Available at:[Link]

Validation

Mastering Reproducibility: A Comparative Guide to Experiments with 1-Azido-8-bromo-octane

For Researchers, Scientists, and Drug Development Professionals In the intricate fields of bioconjugation, drug delivery, and materials science, the reliability of experimental outcomes is paramount. Bifunctional linkers...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate fields of bioconjugation, drug delivery, and materials science, the reliability of experimental outcomes is paramount. Bifunctional linkers are the linchpins of these endeavors, covalently connecting distinct molecular entities to create novel constructs. Among these, 1-Azido-8-bromo-octane stands out as a versatile tool, offering two orthogonal reactive handles: a terminal azide for "click" chemistry and a primary bromide for nucleophilic substitution. However, achieving consistent and reproducible results with this linker requires a nuanced understanding of its properties and the critical parameters governing its reactivity.

This guide provides an in-depth, technically-focused comparison of experimental design using 1-Azido-8-bromo-octane. Moving beyond a simple recitation of steps, we will explore the causality behind protocol choices, methods for self-validation, and a comparative analysis against viable alternatives to empower researchers to design robust and repeatable experiments.

Physicochemical Properties and Handling: The Foundation of Reproducibility

1-Azido-8-bromo-octane (C₈H₁₆BrN₃, MW: 234.14 g/mol ) is a linear eight-carbon chain functionalized at its termini.[1][2] This structure dictates its behavior in reactions. The long alkyl chain imparts significant hydrophobicity, which can influence solvent choice and may lead to aggregation in aqueous media, a critical consideration in bioconjugation.

Key Handling Considerations:

  • Storage: Due to the potential thermal sensitivity of the azide group, the compound should be stored in a dark place, under an inert atmosphere, and in a freezer at or below -20°C.[3]

  • Toxicity: Sodium azide, a common precursor, is highly toxic.[4] While the organic azide is generally less acutely toxic, appropriate personal protective equipment (gloves, safety glasses) should always be used in a well-ventilated fume hood.

  • Purity: Commercial purity is often around 95%.[1][2] For sensitive applications, particularly in drug development, initial purity assessment via NMR or GC-MS is crucial. Impurities such as the starting material (e.g., 1,8-dibromooctane) or byproducts (e.g., 1,8-diazidooctane) can interfere with downstream reactions and complicate characterization.

The Orthogonal Handles: Protocols for Predictable Reactions

The synthetic utility of 1-Azido-8-bromo-octane lies in the differential reactivity of its two terminal groups. This allows for a controlled, stepwise approach to building complex molecular architectures.

The Azide Handle: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group is predominantly used in CuAAC, a cornerstone of click chemistry, to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[4] Achieving high yields and minimizing side reactions is a function of carefully controlling the catalytic system.

Detailed Protocol: CuAAC Conjugation of a Model Alkyne

This protocol describes a general procedure for conjugating 1-Azido-8-bromo-octane to a terminal alkyne, such as phenylacetylene.

Materials:

  • 1-Azido-8-bromo-octane

  • Phenylacetylene (or other terminal alkyne)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent: e.g., a 1:1 mixture of t-BuOH/water or DMF

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions: 20 mM CuSO₄ in water, 50 mM THPTA in water, and 100 mM Sodium Ascorbate in water.[5]

  • Reaction Setup: In a reaction vial, dissolve the terminal alkyne (1.0 eq) and 1-Azido-8-bromo-octane (1.1 eq) in the chosen solvent system.

  • Catalyst Premixing (Critical Step): In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.[5] Let this mixture stand for 2-3 minutes to allow for the formation of the copper-ligand complex. This step is crucial as the ligand stabilizes the active Cu(I) species, preventing its oxidation and increasing reaction efficiency.[6]

  • Catalyst Addition: Add the premixed catalyst solution to the main reaction vial. The final copper concentration is typically 0.1-1.0 mM.

  • Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the cycloaddition.[6] A color change is often observed.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product is purified by silica gel column chromatography.

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Dissolve Alkyne & 1-Azido-8-bromo-octane in Solvent add_catalyst Add Catalyst Complex to Reagents reagents->add_catalyst catalyst_prep Premix CuSO4 + THPTA (1:5 ratio) catalyst_prep->add_catalyst add_ascorbate Add Sodium Ascorbate (Initiation) add_catalyst->add_ascorbate stir Stir at Room Temp (1-4 hours) add_ascorbate->stir monitor Monitor Progress (TLC / LC-MS) stir->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Purified Triazole Product purify->product

Caption: Workflow for a typical CuAAC reaction using 1-Azido-8-bromo-octane.

The Bromo Handle: Nucleophilic (Sₙ2) Substitution

The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions, allowing for the introduction of a wide range of functionalities, most commonly thiols or amines, to form stable thioether or amine linkages.

Detailed Protocol: Sₙ2 Reaction with a Model Thiol

This protocol outlines a general procedure for reacting the bromide end of the linker with a thiol, such as benzyl mercaptan.

Materials:

  • Azide-terminated alkyl bromide (e.g., product from a previous CuAAC step)

  • Benzyl Mercaptan (or other thiol nucleophile)

  • Base (e.g., Potassium Carbonate, K₂CO₃, or Sodium Hydride, NaH)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the thiol (1.0 eq) in the chosen polar aprotic solvent (e.g., DMF).

  • Deprotonation: Add the base (1.1-1.5 eq) to the solution and stir for 15-30 minutes at room temperature. This step deprotonates the thiol to form the more nucleophilic thiolate anion. The choice of a polar aprotic solvent is key, as it solvates the cation of the base but leaves the anion "naked" and highly reactive.[4]

  • Addition of Electrophile: Slowly add a solution of the azide-terminated alkyl bromide (1.0 eq) in the same solvent to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70°C) for 6-24 hours. The reaction progress should be monitored by TLC or LC-MS. Heating provides the necessary activation energy to overcome the reaction barrier.[4]

  • Work-up and Purification: After cooling to room temperature, quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica gel column chromatography.

Experimental Workflow: Nucleophilic Substitution (Sₙ2)

SN2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve_nu Dissolve Thiol (Nu-H) in Anhydrous DMF add_base Add Base (e.g., K2CO3) to form Nucleophile (Nu-) dissolve_nu->add_base add_linker Add Azido-Alkyl Bromide (R-Br) add_base->add_linker Stir 15-30 min stir_heat Stir at RT or Heat (6-24 hours) add_linker->stir_heat monitor Monitor Progress (TLC / LC-MS) stir_heat->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Purified Thioether Product purify->product

Caption: Workflow for a typical Sₙ2 reaction at the bromide terminus.

A Comparative Analysis of Alternative Linkers

The choice of linker is a critical design parameter. While 1-Azido-8-bromo-octane is highly versatile, alternatives may offer advantages in specific contexts. The primary points of comparison are the alkyl chain length and the nature of the halogen leaving group.

Impact of Alkyl Chain Length (C8 vs. C6)

Comparing 1-Azido-8-bromo-octane with a shorter analogue like 1-Azido-6-bromo-hexane reveals a trade-off between hydrophobicity and flexibility.

Feature1-Azido-8-bromo-octane (C8)1-Azido-6-bromo-hexane (C6)Rationale & Implications
Hydrophobicity HigherLowerThe C8 linker is more hydrophobic, which can be advantageous for interacting with nonpolar binding pockets but may decrease aqueous solubility and promote aggregation in bioconjugation.
Flexibility & Reach More flexible, longer reachLess flexible, shorter reachThe longer C8 chain provides greater distance and conformational flexibility between conjugated molecules, potentially reducing steric hindrance and improving interaction with binding partners.
CuAAC Reactivity Generally unaffectedGenerally unaffectedThe rate of the CuAAC reaction is largely independent of the alkyl chain length of the azide substrate.[7]
Sₙ2 Reactivity UnaffectedUnaffectedFor primary alkyl halides, chain length has a negligible effect on the rate of Sₙ2 reactions.
Impact of the Halogen Leaving Group (Bromo vs. Iodo)

The reactivity of the electrophilic end of the linker can be tuned by changing the halogen. A key alternative is 1-Azido-8-iodo-octane .

Feature1-Azido-8-bromo-octane (Br)1-Azido-8-iodo-octane (I)Rationale & Implications
Sₙ2 Reactivity Good Leaving GroupExcellent Leaving GroupThe C-I bond is weaker and the iodide ion (I⁻) is a more stable anion than bromide (Br⁻), making it a better leaving group. This results in significantly faster Sₙ2 reaction rates.[8] Reactivity Order: RI > RBr > RCl .
Stability/Handling More stableLess stable, often light-sensitiveAlkyl iodides are generally less stable than alkyl bromides and may require more careful handling and storage to prevent degradation.
Cost & Availability Generally more cost-effective and widely availableOften more expensive and less commonly stocked
Synthesis Typically from 1,8-dibromooctaneCan be synthesized from the corresponding bromide via a Finkelstein reaction (e.g., using NaI in acetone).[9]The iodo-variant requires an additional synthetic step if starting from the dibromo-precursor, which may impact overall yield.

Decision Logic: Choosing the Right Azido-Haloalkane Linker

Linker_Choice decision decision result result start Define Application Requirements q1 Is maximum Sₙ2 reaction speed critical? start->q1 q2 Is increased aqueous solubility a priority? q1->q2 No use_iodo Use 1-Azido-8-iodo-octane q1->use_iodo Yes q3 Is a longer spacer arm needed to avoid steric hindrance? q2->q3 No use_c6 Use 1-Azido-6-bromo-hexane q2->use_c6 Yes use_bromo Use 1-Azido-8-bromo-octane q3->use_bromo Yes q3->use_c6 No

Caption: Decision tree for selecting an appropriate azido-haloalkane linker.

Achieving Reproducibility: Synthesis, Purification & Critical Parameters

Reproducibility begins with the starting material. The synthesis of azido-haloalkanes from their corresponding dihaloalkane precursors is a standard nucleophilic substitution, but yields can be variable and purification is critical.

Protocol: Synthesis of 1-Azido-8-bromo-octane from 1,8-Dibromooctane

  • Reaction: Dissolve 1,8-dibromooctane (1.0 eq) in DMF. Add sodium azide (1.0-1.2 eq). Using a slight excess of the dihalide minimizes the formation of the diazide byproduct.

  • Heating: Heat the reaction mixture to 60-70°C and stir for 12-24 hours.[4]

  • Work-up: Cool the mixture, pour into water, and extract with diethyl ether.

  • Purification: This is the most critical step for reproducibility. The product mixture will contain the desired monoazide, unreacted dibromide, and the diazide byproduct. Careful purification by fractional distillation or column chromatography is required to isolate the pure 1-Azido-8-bromo-octane.

Comparative Synthesis Yields of Analogous Linkers

Direct, side-by-side yield comparisons for these specific linkers are sparse in the literature. However, reported yields for analogous reactions provide a baseline for expected outcomes.

ProductStarting MaterialMethodReported YieldReference
1,4-Diazidobutane1,4-DibromobutaneMicrowave, H₂O89%[10]
1-Azido-3-bromopropane1,3-DibromopropaneConventional, DMF29% (after column)[11]
1-Azidooctane1-BromooctaneConventional, DMF>90%[4]

Note: The high yield for 1-azidooctane suggests that the monosubstitution itself is efficient. The lower yields often observed for bifunctional linkers are typically due to the formation of the disubstituted byproduct and losses during purification.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low/No Yield in CuAAC Reaction 1. Inactive Cu(I) catalyst (oxidized to Cu(II)).2. Poor quality azide/alkyne starting material.3. Ligand issue (wrong ratio, degradation).1. Ensure fresh sodium ascorbate solution is used. Degas solvents. Premix Cu/ligand before addition.2. Verify purity of starting materials via NMR/MS.3. Use a 1:5 to 1:2 Cu:Ligand ratio. Ensure ligand is properly stored.
Low Yield in Sₙ2 Reaction 1. Incomplete deprotonation of nucleophile (e.g., thiol).2. Insufficiently reactive electrophile.3. Water present in the reaction.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure base is fresh and anhydrous. Use anhydrous solvent.2. Consider switching from bromide to the more reactive iodide linker. Increase reaction temperature.3. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Formation of Side Products 1. CuAAC: Alkyne homocoupling (Glaser coupling).2. Synthesis: Formation of diazide byproduct.3. Sₙ2: Elimination (E2) instead of substitution.1. Ensure proper deoxygenation of the reaction mixture. Use an excess of sodium ascorbate.2. Use a slight excess of the di-bromo starting material relative to sodium azide during synthesis.3. Use a less-hindered, non-basic nucleophile. Avoid excessively high temperatures.
Product is Difficult to Purify 1. Product has similar polarity to starting material or byproducts.2. Product is an oil, preventing crystallization.1. Use high-resolution column chromatography with a shallow solvent gradient.2. If applicable, consider derivatizing the remaining functional group to change polarity before a final purification step.

Conclusion

1-Azido-8-bromo-octane is a powerful and versatile bifunctional linker, but its effective use hinges on a solid understanding of the factors that govern its reactivity and purity. Reproducibility is not merely about following a protocol; it is about understanding the causality of each step—from the choice of ligand in a CuAAC reaction to the selection of a base in an Sₙ2 substitution. By carefully considering the impact of chain length and leaving group, rigorously purifying the linker after synthesis, and implementing robust, well-controlled reaction protocols, researchers can harness the full potential of this molecule. This guide serves as a framework for making informed, evidence-based decisions, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Chemistry Stack Exchange (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Available at: [Link]

  • Kratz, F. et al. (2009). Development of Protein-Binding Bifunctional Linkers for a New Generation of Dual-Acting Prodrugs. Bioconjugate Chemistry. Available at: [Link]

  • Fascione, M. A. et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au. Available at: [Link]

  • Fascione, M. A. et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. PubMed Central. Available at: [Link]

  • Spring, D. R. et al. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett. Available at: [Link]

  • PubChem (2024). 1-Azido-6-bromohexane. Available at: [Link]

  • The Royal Society of Chemistry (2018). Electronic Supporting Information. Available at: [Link]

  • Fokin, V. V. et al. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Available at: [Link]

  • Maynard, H. D. et al. (2008). Supplementary Information Synthesis of a Photo-caged Aminooxy Alkane Thiol. The Royal Society of Chemistry. Available at: [Link]

  • The Royal Society of Chemistry (2017). Supplementary Information. Available at: [Link]

  • SAGE Publications (2019). One-pot synthesis of azo compounds in the absence of acidic or alkaline additives. ResearchGate. Available at: [Link]

  • Yoshida, S. et al. (2019). Chemical modification of azido-incorporated proteins with a fluorescent... ResearchGate. Available at: [Link]

  • Varma, R. S. et al. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry. Available at: [Link]

  • Jena Bioscience (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Available at: [Link]

  • Veerakumar, P. et al. (2011). Highly dispersed silica supported nanocopper as efficient heterogeneous catalyst: Application in the synthesis of 1,2,3-triazoles and thioethers. The Royal Society of Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Azido-8-bromo-octane

For the diligent researcher, the synthesis and application of novel compounds are at the forefront of scientific advancement. However, the lifecycle of a chemical does not end with its use in an experiment.

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Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the synthesis and application of novel compounds are at the forefront of scientific advancement. However, the lifecycle of a chemical does not end with its use in an experiment. The responsible and safe disposal of surplus and waste materials is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-azido-8-bromo-octane, a bifunctional molecule that, due to its azide and bromo functional groups, requires specialized handling.

The dual nature of this compound—the energetic azide group and the reactive bromoalkane—necessitates a disposal protocol that addresses both hazards. Organic azides are known for their potential to be explosive, being sensitive to heat, shock, and friction.[1] Bromoalkanes, while less acutely hazardous in terms of explosive potential, still present chemical reactivity and environmental concerns that must be managed. This guide is designed to provide you, the researcher, with the necessary information to handle and dispose of 1-azido-8-bromo-octane waste safely and in compliance with regulations.

Core Principles of Disposal: A Safety-First Approach

Before delving into the step-by-step procedures, it is paramount to understand the fundamental principles that govern the safe disposal of 1-azido-8-bromo-octane. These principles are rooted in the inherent chemical properties of the azide and bromide functional groups.

  • Segregation is Non-Negotiable: Azide-containing waste must be collected in a dedicated waste stream.[1][2][3] Cross-contamination with other chemical waste, particularly acids or heavy metals, can lead to the formation of highly toxic and explosive substances.[1][2][3][4][5][6][7]

  • Avoidance of Hazardous Byproducts: The primary goal of the disposal procedure is to prevent the formation of dangerous compounds. For instance, acidification of azides can generate hydrazoic acid, which is both highly toxic and explosive.[1][3]

  • Professional Disposal is Mandatory: Under no circumstances should 1-azido-8-bromo-octane or its waste be disposed of down the drain or in regular trash.[2][8][9] All waste containing this compound must be managed through your institution's designated hazardous waste program.[1][10][11]

Chemical Incompatibility Quick Reference

To prevent dangerous reactions, never mix 1-azido-8-bromo-octane waste with the following materials. This table summarizes key incompatibilities.

Incompatible with Azide GroupIncompatible with Bromoalkane Group
Acids (e.g., HCl, H₂SO₄)[1][6]Strong Bases (e.g., NaOH, KOH)
Heavy Metals (e.g., copper, lead, silver)[3][7]Strong Oxidizing Agents
Halogenated Solvents[3][12]Alkali Metals (e.g., sodium, potassium)[4][13]
Carbon Disulfide[3]Reducing Agents[13]
Bromine[3]---
Dimethyl Sulfate[3]---

Step-by-Step Disposal Protocol for 1-Azido-8-bromo-octane

This protocol provides a clear, sequential guide for the safe collection and disposal of waste containing 1-azido-8-bromo-octane.

Part 1: Waste Collection
  • Select an Appropriate Waste Container:

    • Use a clean, dedicated container made of a compatible material, such as high-density polyethylene (HDPE).

    • Crucially, do not use a metal container or a container with a metal lid , as azides can react with metals to form shock-sensitive and explosive salts.[3][12]

    • The container must have a secure, tight-fitting lid to prevent spills and the escape of vapors.[14][15]

  • Properly Label the Waste Container:

    • As soon as you begin collecting waste, affix a "Hazardous Waste" label to the container.[11][14]

    • Clearly write the full chemical name: "1-Azido-8-bromo-octane" and its concentration if in solution. Avoid abbreviations.

    • Indicate the hazards associated with the waste, such as "Organic Azide," "Potentially Explosive," and "Toxic."

  • Segregate the Waste Stream:

    • This container is for 1-azido-8-bromo-octane and compatible waste only.

    • Do not add any other chemical waste to this container. Refer to the Chemical Incompatibility Table above.

Part 2: Preparing for Disposal
  • Neutralization (for aqueous solutions, if applicable and approved by your safety officer):

    • While the primary recommendation is disposal via a professional service, some institutional protocols may allow for the quenching of the azide group prior to pickup. This should only be performed by trained personnel and with the explicit approval of your institution's Environmental Health and Safety (EHS) department.

    • A common method for destroying residual azides in dilute solutions is treatment with nitrous acid.[8] However, this reaction must be performed with extreme caution in a fume hood due to the evolution of nitrogen oxides.[8]

    • For routine waste disposal, it is generally safer to have the unreacted azide handled by a professional waste management company.

  • Final Container Sealing and Storage:

    • Once the waste container is full (do not overfill), securely seal the lid.

    • Wipe the exterior of the container clean.

    • Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of heat, light, and ignition.[3][15]

    • Ensure the storage area is away from incompatible chemicals.[11]

Part 3: Arranging for Disposal
  • Contact Your Institution's EHS Department:

    • Follow your institution's specific procedures for hazardous waste pickup.[10][11]

    • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for 1-azido-8-bromo-octane.

DisposalWorkflow Disposal Workflow for 1-Azido-8-bromo-octane start Waste Generation (1-Azido-8-bromo-octane) container Select Compatible Container (e.g., HDPE, no metal) start->container labeling Label as Hazardous Waste (Full chemical name and hazards) container->labeling segregation Isolate from Incompatible Waste (Acids, Metals, etc.) labeling->segregation storage Store in Designated Satellite Accumulation Area segregation->storage ehs_contact Contact EHS for Pickup storage->ehs_contact

Caption: A flowchart outlining the key steps for the safe disposal of 1-azido-8-bromo-octane waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, carefully collect the absorbent material into a designated hazardous waste container.[2][12]

    • Decontaminate the area with soap and water.[12]

    • Label the container with all contaminants and arrange for disposal.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's emergency response team or EHS department immediately.[12]

By adhering to these detailed procedures, you can ensure the safe and responsible disposal of 1-azido-8-bromo-octane, protecting yourself, your colleagues, and the environment.

References

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. [Link]

  • University of Victoria. (2022, May 18). Azides. [Link]

  • Stanford University. Information on Azide Compounds. Environmental Health & Safety. [Link]

  • Retail Industry Leaders Association. Hazardous Waste Regulations. [Link]

  • University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

  • University of California, Santa Barbara. Sodium Azide and Organic Azides. [Link]

  • University of Chicago. Hazardous Waste Disposal Procedures. Environmental Health and Safety. [Link]

  • Massachusetts Institute of Technology. Chemical Waste. EHS. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Scribd. Bromine Handling. [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]

  • Washington State University. Standard Operating Procedure for Bromine. [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Louisiana State University. TABLE OF INCOMPATIBLE CHEMICALS. [Link]

  • University of Nevada, Reno. Partial List of Chemical Incompatibilities. Environmental Health & Safety. [Link]

  • Aaron Chemicals. 1-Azido-8-bromooctane. [Link]

  • Stanford University. (2020, November 3). Chemical Incompatibility Guide. Environmental Health & Safety. [Link]

  • SciSpace. Wiley Guide to Chemical Incompatibilities. [Link]

  • University of St Andrews. Incompatible Chemicals. Risk Management and Safety. [Link]

  • Cheméo. Chemical Properties of Octane, 1-azido- (CAS 7438-05-3). [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-Azido-8-bromo-octane: Essential Safety and Operational Protocols

For the modern researcher, 1-Azido-8-bromo-octane is a valuable bifunctional linker, enabling elegant molecular constructions through sequential reactions of its distinct azide and bromide moieties. However, the presence...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, 1-Azido-8-bromo-octane is a valuable bifunctional linker, enabling elegant molecular constructions through sequential reactions of its distinct azide and bromide moieties. However, the presence of the azide functional group, a known "explosophore," necessitates a profound respect for its energetic nature. This guide moves beyond a simple checklist to provide a comprehensive operational framework grounded in chemical principles. Our objective is to empower you, our scientific colleagues, to handle this reagent with the highest degree of safety and confidence, ensuring both personal well-being and experimental integrity.

Hazard Assessment: Understanding the Energetics of 1-Azido-8-bromo-octane

The primary hazard associated with 1-Azido-8-bromo-octane stems from the azide group. Organic azides are metastable compounds that can decompose rapidly and exothermically, releasing dinitrogen gas.[1][2] This decomposition can be initiated by external energy sources such as heat, shock, friction, or even intense light.[1][3] Therefore, a thorough understanding of the molecule's specific stability parameters is the foundation of any safety protocol.

A critical, field-proven metric for assessing the stability of an organic azide is the Carbon-to-Nitrogen (C/N) ratio .[4] This rule provides a reliable first-pass assessment of a compound's energetic potential.

  • Calculation for 1-Azido-8-bromo-octane (C₈H₁₆BrN₃):

    • Number of Carbon Atoms (NC): 8

    • Number of Nitrogen Atoms (NN): 3

    • Ratio (NC / NN) = 8 / 3 ≈ 2.67

According to established safety guidelines, organic azides with a C/N ratio between 1 and 3 can be synthesized and isolated but should not be stored in high purity or large quantities.[2][5] They should be handled as potentially explosive and stored in solution, at low temperatures, and protected from light.[1] The C/N ratio of ~2.67 for 1-Azido-8-bromo-octane firmly places it in this category, demanding stringent adherence to the protocols outlined below.

Beyond its explosive potential, the azide ion is toxic, with a toxicity profile similar to cyanide, and can be absorbed through the skin.[3][6] Furthermore, contact with acids must be strictly avoided, as it can generate the highly toxic, volatile, and explosive hydrazoic acid (HN₃).[1][7]

Engineering Controls: Your First and Most Critical Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The primary safety barrier is a properly designed laboratory environment featuring robust engineering controls.

  • Chemical Fume Hood: All manipulations of 1-Azido-8-bromo-octane, from weighing and transferring to reaction setup and workup, must be conducted within a certified chemical fume hood.[5][8] This protects the user from inhaling potentially toxic vapors and contains any minor splashes or spills.

  • Blast Shield: Given the energetic nature of azides, the use of a portable blast shield inside the fume hood is mandatory for the entire duration of the experiment.[2][5][7][9] The shield should be positioned between the user and the experimental apparatus, with the fume hood sash kept as low as possible.[9]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[10][11]

Personal Protective Equipment (PPE): An Essential Barrier

A comprehensive PPE protocol is non-negotiable when handling any organic azide. The specific requirements detailed below are designed to mitigate the risks of chemical exposure, thermal energy, and mechanical impact.

PPE CategorySpecificationRationale
Eye & Face Protection Tight-sealing chemical splash goggles (ANSI Z87.1-compliant).[6] A full-face shield used in conjunction with goggles is highly recommended.[5][9]Protects against chemical splashes and provides a critical barrier against projectiles in the event of rapid decomposition or vessel failure.[10]
Hand Protection Heavy-duty, chemical-resistant nitrile gloves.[5] Consider wearing two pairs (double-gloving).Provides a barrier against skin absorption of the toxic azide.[6] Avoid latex gloves due to poor chemical resistance. Ensure gloves are long enough to be covered by the lab coat sleeves.[12]
Body Protection Flame-resistant (FR) lab coat.Protects against chemical splashes and offers a degree of protection from flash fires that could result from a decomposition event.[6]
Foot Protection Fully enclosed, chemical-resistant, sturdy footwear.Protects feet from spills and falling objects.
Operational Plan: A Step-by-Step Protocol for Safe Handling

This section provides a procedural workflow for using 1-Azido-8-bromo-octane. Adherence to this sequence is critical for maintaining a safe operational environment.

Step 1: Preparation & Pre-Reaction

  • Work Scale: Always work on the smallest feasible scale, especially when performing a procedure for the first time.[5][9] Do not scale up a reaction without a thorough safety review with your supervisor.[8]

  • Never Work Alone: Always ensure a colleague is aware of your work and is within audible range.[5]

  • Clear the Hood: Remove all unnecessary chemicals, equipment, and flammable materials from the fume hood to minimize potential secondary hazards.[2][9]

  • Tool Selection: Use only plastic, Teflon, or glass spatulas for weighing and transferring the material. Never use metal spatulas , as they can form highly shock-sensitive heavy metal azides upon contact.[1][2][8]

  • Glassware: Avoid using glassware with ground glass joints, as the friction can be sufficient to initiate decomposition.[2][5][8] If necessary, use freshly lubricated joints.

Step 2: Reaction & Workup

  • Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform. These can react with azides to form extremely unstable di- and tri-azidomethane.[1][3][8]

  • Temperature Control: Maintain strict control over the reaction temperature. Use a well-calibrated thermometer and a reliable heating/cooling system. Be mindful of potential exotherms.

  • Purification: Do not purify organic azides by distillation or rotary evaporation , as this concentrates the material and increases the risk of explosive decomposition.[2][3] Purification should be limited to methods such as extraction and precipitation.[3]

Step 3: Post-Reaction & Quenching

  • Quenching: Before disposal, any excess or unreacted organic azide should be converted to a more stable derivative, such as an amine.[1] This can often be accomplished by carefully adding a reducing agent like triphenylphosphine (Staudinger reaction).

  • Test for Completion: After quenching, it may be necessary to test the solution to ensure the complete destruction of the azide.

Safe_Azide_Workflow cluster_prep Phase 1: Preparation cluster_op Phase 2: Operation cluster_disp Phase 3: Disposal A Assess Hazards (C/N Ratio, SDS Review) B Don Full PPE (Goggles, Face Shield, FR Coat, Nitrile Gloves) A->B C Setup Engineering Controls (Fume Hood, Blast Shield) B->C D Use Non-Metal Tools & Avoid Ground Glass Joints C->D E Perform Reaction (Small Scale, No Halogenated Solvents) D->E F Monitor & Control Temperature E->F G Purify via Extraction/ Precipitation ONLY (NO Distillation) F->G H Quench Excess Azide (e.g., Staudinger Reaction) G->H I Collect Waste in Dedicated, Labeled Container H->I J Dispose via Approved Hazardous Waste Program I->J

Caption: Workflow for the safe handling of 1-Azido-8-bromo-octane.

Disposal Plan: Preventing Unseen Hazards

Improper disposal of azide-containing waste can lead to severe accidents, often far removed from the initial point of use.

  • Dedicated Waste Container: All azide-containing waste, including quenched solutions, contaminated consumables (gloves, paper towels), and empty reagent bottles, must be collected in a dedicated, clearly labeled waste container.[2][3][5]

  • No Drain Disposal: Under no circumstances should azide solutions be poured down the drain. This can lead to the formation of highly explosive lead or copper azide salts in the plumbing system.[7][13]

  • Segregation: Azide waste must be kept separate from other waste streams, especially acidic waste, to prevent the formation of hydrazoic acid.[6][7]

  • pH Control: The pH of aqueous azide waste should be kept basic (pH > 9) to suppress the formation of hydrazoic acid.[6]

  • Professional Disposal: All azide waste must be disposed of through your institution's official hazardous waste program.[1][6]

By integrating these principles of hazard assessment, engineering controls, personal protection, and meticulous operational and disposal planning into your daily workflow, you can confidently and safely leverage the synthetic power of 1-Azido-8-bromo-octane.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling of Azides.
  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • School of Chemistry, University College Dublin. (2018, April). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • Luo, Q. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Retrieved from Case Western Reserve University website: [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • Columbia University Environmental Health & Safety. (n.d.). Azide Compounds. Retrieved from [Link]

  • UC Santa Barbara Environmental Health & Safety. (n.d.). Sodium Azide and Organic Azides. Retrieved from [Link]

  • Wikipedia. (n.d.). Organic azide. Retrieved from [Link]

  • University of New Mexico Chemistry Department. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

  • Benchchem. (n.d.). Personal protective equipment for handling 4-Acetamidobenzenesulfonyl azide.
  • Wayne State University Office of Environmental Health and Safety. (n.d.). Azides. Retrieved from [Link]

  • Benchchem. (n.d.). A comparative study on the thermal stability of different organic azides.
  • Utah Chemistry Department. (n.d.). Safety Moment. Retrieved from [Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]

  • SA Grain. (2023, August 31). A few less obvious guidelines for handling plant protection products. Retrieved from [Link]

  • Health.vic. (2024, December 27). Pesticide use and personal protective equipment. Retrieved from [Link]

Sources

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